2,6-di(thiophen-2-yl)-4H-thiopyran-4-one
Description
BenchChem offers high-quality 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dithiophen-2-ylthiopyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS3/c14-9-7-12(10-3-1-5-15-10)17-13(8-9)11-4-2-6-16-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRSSMHZVVNXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)C=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Modulation of HOMO-LUMO Energy Levels in Dithienyl Thiopyran-4-one Derivatives: A Pathway to Visible-Light-Driven "Turn-On" Fluorescent Photoswitches
Target Audience: Photochemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Photochromic diarylethenes (DAEs) represent the gold standard in molecular photoswitches due to their exceptional thermal stability and fatigue resistance. Among these, derivatives based on the 2,3-bis(2-methylbenzo[b]thiophen-3-yl)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one scaffold have emerged as highly valuable tools for super-resolution bioimaging and optical memory[1]().
A critical challenge in the clinical and biological application of DAEs is their reliance on high-energy ultraviolet (UV) light for the initial ring-closing isomerization, which causes severe phototoxicity in living tissues. By engineering the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—researchers can red-shift the absorption profile into the visible spectrum. This whitepaper details the mechanistic causality, orbital engineering strategies, and validated synthetic protocols required to synthesize and characterize these advanced "push-pull" fluorescent photoswitches.
Mechanistic Principles of Orbital Shifting in DAEs
Dithienyl thiopyran-4-one derivatives exhibit P-type (photochemically reversible, thermally irreversible) photochromism. The transition from the non-fluorescent open-ring isomer to the fluorescent closed-ring isomer is governed by a conrotatory electrocyclic rearrangement[2]().
In the open-ring state,
Upon photoexcitation, the molecule cyclizes, extending
Fig 1. Photochemical isomerization pathway and associated HOMO energy shifts in diarylethenes.
Engineering the Bandgap: The "Push-Pull" Strategy
To bypass the need for UV excitation, molecular engineers introduce a "push-pull" electronic structure. By oxidizing the sulfur atom of the central thiopyran-4-one ring to a sulfone (7,7-dioxide), a potent electron-withdrawing group is integrated directly into the bridging unit[5]().
Causality of Oxidation:
-
LUMO Depression: The highly electronegative
group pulls electron density away from the conjugated system, significantly lowering the LUMO energy level. -
Bandgap Narrowing: The depressed LUMO reduces the overall HOMO-LUMO gap of the open-ring isomer, red-shifting the absorption edge toward the visible spectrum.
-
Fluorescence Enhancement: The bulky sulfone group restricts the free rotation of adjacent moieties (e.g., the carbonyl group), minimizing non-radiative decay pathways. This dramatically increases the fluorescence quantum yield of the closed-ring isomer[2]().
Quantitative FMO and Photophysical Data
The table below synthesizes empirical and DFT-calculated values for standard vs. oxidized dithienyl thiopyran-4-one derivatives.
| Property | Open-Ring (Thio-ketone) | Closed-Ring (Thio-ketone) | Open-Ring (7,7-Dioxide) | Closed-Ring (7,7-Dioxide) |
| HOMO (eV) | ~ -6.13 | ~ -5.05 | ~ -6.25 | ~ -5.15 |
| LUMO (eV) | ~ -3.08 | ~ -3.15 | ~ -3.45 | ~ -3.55 |
| Bandgap ( | ~ 3.05 | ~ 1.90 | ~ 2.80 | ~ 1.60 |
| Cyclization Yield ( | 0.25 | N/A | >0.25 | N/A |
| Cycloreversion Yield ( | N/A | 0.17 | N/A | <0.17 |
| Fluorescence Status | Off | Weakly On | Off | Strongly On (Reddish, ~598 nm) |
Experimental Methodology: Synthesis and Validation
To ensure high reproducibility, the following protocol outlines the selective catalytic oxidation of the thiopyran-4-one scaffold to its highly fluorescent 7,7-dioxide counterpart[5]().
Fig 2. Step-by-step synthetic workflow for the preparation of 7,7-dioxide sulfone derivatives.
Step-by-Step Protocol: Synthesis of the 7,7-Dioxide Derivative
1. Reagent Preparation & Solvation: Dissolve 20 mg (0.04 mmol) of the precursor 2,3-bis(2-methylbenzo[b]thiophen-3-yl)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one in 4 mL of anhydrous Tetrahydrofuran (THF). Place the reaction vessel under continuous magnetic stirring in an ice bath. Causality: The ice bath is critical to control the initial exothermic reaction and prevent premature, non-selective oxidation of the peripheral benzothiophene rings.
2. Catalyst Introduction:
Prepare a catalyst solution by dissolving
3. Oxidation and Thermal Activation:
Slowly add 1 mL of 30%
4. Workup and Purification:
Quench the reaction, extract the organic layer with ethyl acetate, wash with brine, and dry over anhydrous
5. Self-Validating System (NMR Confirmation):
To validate the success of the protocol, analyze the product using
Photophysical Characterization
Once validated, dissolve the purified 7,7-dioxide derivative in ethyl acetate. Irradiate the solution with 312 nm (or visible-shifted) light to induce cyclization. Excitation of the resulting closed-ring isomer at 520 nm will yield a strong, red-shifted fluorescence emission centered at approximately 598 nm, confirming the successful "turn-on" mechanism[5]().
References
-
Photochromism of new unsymmetrical diarylethenes based on the hybrid of azaindole and thiophene moieties. ResearchGate. 1
-
Molecular photoswitches: fundamentals and applications of diarylethenes. Photochemistry: Volume 47 - Books, RSC. 2
-
The effect of a “push–pull” structure on the turn-on fluorescence of photochromic thio-ketone type diarylethenes. SciSpace.5
-
Cyclic voltammetry studies and HOMO/LUMO energy levels in thiopyran-4-one derivatives. ResearchGate. 3
-
Electrochemical and Photochemical Cyclization and Cycloreversion of Diarylethenes and Diarylethene-Capped Sexithiophene Wires. ResearchGate. 4
Sources
Engineering Isotropic Organic Semiconductors: Crystal Packing and Molecular Geometry of Thiopyran-4-one Derivatives
Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In both organic electronics and active pharmaceutical ingredient (API) formulation, the spatial arrangement of molecules—crystal packing—dictates macroscopic performance. Historically, organic semiconductors have relied on rigid, planar conjugated systems (e.g., pentacene) to maximize co-facial
This whitepaper explores a paradigm-shifting approach: the integration of the tetrahydro-4H-thiopyran-4-one core. By leveraging its non-planar molecular geometry and the unique supramolecular proclivity of its
Conformational Dynamics of the Thiopyran-4-one Core
The fundamental advantage of the tetrahydro-4H-thiopyran-4-one scaffold lies in its deviation from planarity.
The Hybridized Sulfur and Chair Conformation
Unlike the
The Causality of 3D Transport: Why is this puckered geometry beneficial? Planar molecules tend to form 2D herringbone or co-facial stacks, restricting orbital overlap to specific crystallographic planes. When a non-planar, puckered ring is introduced, it sterically hinders infinite 1D stacking. Instead, it forces the molecules to interlock in a staggered, 3D arrangement. This multi-directional orbital overlap ensures that charge carriers can hop between molecules in any direction (isotropic transport), drastically reducing the access resistance caused by misaligned grain boundaries in Organic Field-Effect Transistors (OFETs)[2].
Crystal Packing Engineering via Halogen Bonding
To rationally design these 3D networks, crystal engineering relies on highly directional non-covalent interactions known as supramolecular synthons.
The Proclivity of Sulfur as an Acceptor
Recent systematic crystallographic studies have demonstrated the exceptional capability of the
When cocrystallized with perhalogenated benzenes (e.g., 1,4-diiodotetrafluorobenzene), the thiopyran-4-one core forms robust I···S halogen bonds [3]. These interactions exhibit a relative shortening (R.S.) of 5.9% to 13.0% compared to the sum of their van der Waals radii, confirming a strong, highly directional supramolecular linkage[4][5]. This directionality allows chemists to explicitly program 3D crystal lattices rather than relying on unpredictable, isotropic dispersive forces.
Caption: Supramolecular assembly mechanism driven by I···S halogen bonding.
Device Integration: The Case of TP-BT
A premier application of this geometric engineering is the synthesis of 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT) [2].
By coupling a planar benzodithiole unit with the puckered thiopyran-4-ylidene unit, researchers created an asymmetric molecule. The planar half facilitates strong intermolecular electronic coupling, while the puckered thiopyran half drives the formation of an isotropic 3D crystal packing motif. In OFET devices, TP-BT films exhibit uniform charge carrier mobility regardless of the substrate orientation, effectively suppressing the access resistance that typically plagues polycrystalline thin films[2].
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols outline the synthesis of the TP-BT semiconductor and the isolation of halogen-bonded cocrystals.
Protocol A: Synthesis of TP-BT Semiconductor
Causality Note: The use of triethyl phosphite acts as both a solvent and a desulfurizing coupling agent, driving the cross-coupling between the thione and the ketone via a carbene-like intermediate.
-
Lithiation: Dissolve 1,2-benzenedithiol in anhydrous THF (10 mL) under an argon atmosphere. Cool to −76 °C and add
-BuLi/hexane dropwise[2]. -
Thione Formation: After 15 minutes, add 1,1'-thiocarbonyldiimidazole dissolved in THF. Allow the mixture to warm to room temperature and stir overnight. Quench with aqueous
and extract with to isolate the 1,3-benzodithiole-2-thione intermediate[2]. -
Phosphite-Mediated Cross-Coupling: Combine the thione intermediate with tetrahydro-4H-thiopyran-4-one in freshly distilled triethyl phosphite. Reflux the mixture under argon to drive the desulfurative coupling[2].
-
Purification: Remove the solvent in vacuo. Purify the residue via silica gel column chromatography (using
as the eluent) to afford TP-BT. Final device-grade purity is achieved via recrystallization from /EtOH followed by vacuum sublimation[2].
Caption: Step-by-step synthetic pathway for the isotropic semiconductor TP-BT.
Protocol B: Halogen-Bonded Cocrystallization
Causality Note: Slow evaporation ensures thermodynamic control, allowing the highly directional I···S bonds to dictate the lowest-energy 3D lattice over kinetically favored amorphous aggregates.
-
Dissolution: Dissolve equimolar amounts of tetrahydro-4H-thiopyran-4-one and 1,4-diiodotetrafluorobenzene in a minimal volume of a halogenated solvent (e.g., chloroform).
-
Crystallization: Puncture the cap of the vial with a narrow needle to allow for controlled, slow solvent evaporation at 25 °C.
-
Validation: Harvest the resulting crystals after 3–5 days. Validate the formation of a new cocrystal phase using Differential Scanning Calorimetry (DSC) to confirm a distinct melting/decomposition onset temperature compared to the pure precursors[4]. Confirm the exact I···S bond metrics via Single-Crystal X-Ray Diffraction (SCXRD).
Quantitative Data Summaries
The following tables synthesize the critical geometric and performance metrics associated with thiopyran-4-one derivatives.
Table 1: Halogen Bond Metrics in Thiopyran-4-one Cocrystals [3][5]
| Halogen Bond Donor | Acceptor Motif | Interaction Type | Relative Shortening (R.S.) | Supramolecular Outcome |
|---|
| 1,4-Diiodotetrafluorobenzene |
Table 2: Charge Transport & Structural Properties [2]
| Semiconductor Class | Core Geometry | Dominant Packing Motif | Transport Dimensionality | Primary Advantage |
|---|---|---|---|---|
| Acenes (e.g., Pentacene) | Rigid Planar | 2D Herringbone | Anisotropic (1D/2D) | High peak mobility in aligned single crystals |
| Thiopyran-fused (e.g., TP-BT) | Puckered (Chair) | 3D Interlocked | Isotropic (3D) | Suppressed access resistance across grain boundaries |
Conclusion
The strategic incorporation of the tetrahydro-4H-thiopyran-4-one core represents a sophisticated leap in crystal engineering. By moving away from strict planarity and utilizing the precise, tetrahedral directionality of
References
-
An isotropic three-dimensional organic semiconductor 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT) Source: RSC Advances URL:[Link]
-
The Halogen Bonding Proclivity of the sp3 Sulfur Atom as a Halogen Bond Acceptor in Cocrystals of Tetrahydro-4H-thiopyran-4-one and Its Derivatives Source: Crystal Growth & Design (ACS Publications) URL:[Link]
Sources
- 1. 2,2-Dimethyltetrahydro-4H-thiopyran-4-one|CAS 2323-13-9 [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Halogen Bonding Proclivity of the sp3 Sulfur Atom as a Halogen Bond Acceptor in Cocrystals of Tetrahydro-4H-thiopyran-4-one and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Thermal Stability and TGA Analysis of 2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one
[1][2]
Part 1: Executive Summary & Molecular Rationale[1]
2,6-di(thiophen-2-yl)-4H-thiopyran-4-one represents a class of cross-conjugated heterocyclic systems where a central thiopyranone core is flanked by two electron-rich thiophene moieties.[1][2] Unlike its phenyl-substituted analogues, the incorporation of thiophene rings enhances planarity and intermolecular
Structural Stability Factors[1][2]
-
Core Aromaticity: The 4H-thiopyran-4-one ring is cross-conjugated.[1][2] While not aromatic in the ground state to the same extent as benzene, it possesses significant resonance stabilization.[2]
-
Thiophene "Wings": The 2,6-substitution pattern extends the conjugation length.[1][2] Thiophene, being sulfur-rich and electron-donating, increases the polarizability of the molecule, potentially raising the decomposition temperature (
) compared to non-conjugated analogs.[2] -
Symmetry: The
symmetry of the molecule facilitates ordered packing in the solid state, typically resulting in a sharp melting transition prior to decomposition.[2]
Part 2: Experimental Protocol for TGA/DSC Analysis
To accurately determine the thermal stability limit (
Instrumentation & Conditions
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).[2]
-
Purge Gas: High-purity Nitrogen (
, 99.999%) is critical to prevent oxidative degradation, which would artificially lower the observed stability limit.[2] -
Flow Rate: 50 mL/min (balance purge) / 20 mL/min (sample purge).
-
Crucibles:
Alumina (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) pans. Note: Aluminum pans are unsuitable if the decomposition temperature exceeds 600°C or if the sample reacts with aluminum.[2]
Step-by-Step Workflow
-
Baseline Correction: Run an empty crucible using the exact heating program to establish a baseline.
-
Sample Preparation:
-
Heating Program:
Visualization of Analytical Workflow
Caption: Standardized TGA/DSC workflow for characterizing organic semiconductors.
Part 3: Anticipated Results & Data Interpretation
While specific datasets for 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one are proprietary or sparse in open literature, its behavior can be accurately predicted based on structural homologues (e.g., 2,6-diphenyl-4H-thiopyran-4-one).[1][2]
Thermal Profile Summary (Predicted)
| Parameter | Predicted Range | Physical Significance |
| Melting Point ( | 140°C – 170°C | Sharp endothermic peak in DSC.[2] Indicates crystalline purity.[1][2] |
| Drying/Volatiles | < 100°C | Mass loss < 1%.[1][2] Associated with residual solvent/moisture.[1][2] |
| Decomp. Onset ( | 260°C – 310°C | 5% Mass loss ( |
| Max Degradation ( | 350°C – 450°C | Peak of the DTG (Derivative Thermogravimetry) curve.[2] |
| Char Yield (800°C) | 15% – 25% | Residual carbonaceous mass (higher due to sulfur content).[1][2] |
Decomposition Mechanism
The thermal degradation of thiopyranone derivatives typically follows a specific pathway:
-
Phase 1 (Melting): The compound transitions from solid to liquid without mass loss.[1][2]
-
Phase 2 (Ring Opening/Fragmentation): At high temperatures (
), the thiopyranone ring likely undergoes cleavage.[2] A common pathway for sulfur heterocycles involves the extrusion of sulfur or small sulfur-containing fragments (e.g., CS, H2S if protons are available from decomposition), followed by the breakdown of the thiophene substituents.[2] -
Phase 3 (Carbonization): The remaining conjugated carbon backbone undergoes radical condensation to form amorphous char (coke).[1][2]
Comparative Stability Logic
Caption: Structural factors influencing the thermal performance of the target compound.
Part 4: Implications for Drug Development & Electronics[1][2]
In Drug Development
Thiopyran-4-one derivatives are investigated for anti-kinetoplastidal and antitumor properties.[1][2]
-
Formulation Stability: The high predicted melting point suggests the compound is a stable solid at room temperature, suitable for tablet formulations.[2]
-
Sterilization: The thermal stability (
) indicates it can withstand standard thermal sterilization processes (autoclaving) without degradation.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
In Organic Electronics
For applications in Organic Field-Effect Transistors (OFETs):
-
Vacuum Deposition: The gap between
(~150°C) andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (~260°C) provides a safe "processing window" for vacuum thermal evaporation.[2] -
Annealing: Films can be annealed at 100-120°C to improve crystallinity without risking thermal decomposition.[1][2]
References
-
BenchChem. (2025).[1][2][3] Navigating the Physicochemical Landscape of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Technical Guide. Retrieved from [2]
-
Detterbeck, A., et al. (2025).[2] Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high s1 receptor affinity. ArTS. Retrieved from [2]
-
MDPI. (2024).[1][2][4] Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules. Retrieved from [2]
-
ResearchGate. (2025). Synthesis, AM1 calculation, and biological studies of thiopyran-4-one and their azine derivatives. Retrieved from
-
PubChem. (2025).[1][2] Tetrahydrothiopyran-4-one Compound Summary. National Library of Medicine.[1][2] Retrieved from [2]
The Thiopyran-4-one Scaffold in Organic Electronics: A Technical Guide to Synthesis and Device Integration
Executive Summary
In the pursuit of high-performance organic electronics, the molecular design of the semiconductor core dictates the macroscopic efficiency of the device. While traditional planar hydrocarbons (e.g., pentacene, rubrene) dominate the literature, they suffer from highly anisotropic charge transport and vulnerability to grain boundaries. The thiopyran-4-one core—a six-membered heterocyclic ketone containing an sp³-hybridized sulfur atom—offers a paradigm-shifting alternative. The larger atomic radius and polarizability of sulfur enhance intermolecular orbital overlap (S···S interactions), while the puckered ring conformation disrupts flat π-stacking to promote isotropic 3D charge transport [1][2].
This whitepaper provides an in-depth, field-proven guide to the synthesis, functionalization, and device integration of thiopyran-4-one derivatives for Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).
Core Synthesis and Functionalization Protocols
The foundational step in utilizing thiopyran-4-one is the efficient assembly of its saturated core, tetrahydro-4H-thiopyran-4-one. The synthetic strategy relies on intramolecular ring closure, followed by chemoselective oxidation to tune the electronic properties of the sulfur atom.
Protocol 1: Synthesis of Tetrahydro-4H-thiopyran-4-one via Dieckmann Condensation
Causality & Logic: We utilize a Dieckmann condensation rather than intermolecular coupling because the entropic advantage of the tethered thioether drastically lowers the activation energy for ring closure. The subsequent acidic hydrolysis and decarboxylation are driven thermodynamically by the release of CO₂ gas, pushing the reaction to completion[3].
Step-by-Step Methodology:
-
Ring Closure: Dissolve dimethyl 3,3'-thiodipropionate (1.0 eq) in anhydrous THF. Add sodium methoxide (NaOMe, 1.2 eq) generated in situ. Stir at room temperature under argon for 4 hours.
-
Intermediate Isolation: Quench with mild acid and extract the intermediate β-keto ester (methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate) using ethyl acetate.
-
Hydrolysis & Decarboxylation: Suspend the intermediate in a 10% aqueous H₂SO₄ solution. Heat the mixture to reflux (approx. 100 °C).
-
Self-Validation: Monitor the reaction vessel. The decarboxylation step is self-validating; the visible cessation of CO₂ gas bubbling indicates the reaction has reached completion.
-
Purification: Extract the aqueous layer with dichloromethane (DCM), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the core ketone (>75% yield)[3].
Protocol 2: Chemoselective Oxidation to Thiopyran-4-one 1-oxide
Causality & Logic: To increase the polarity or create bis-sulfenate precursors, the sulfur atom is oxidized. The oxidation of sulfides is highly exothermic. If performed at room temperature, the reaction bypasses the sulfoxide and yields the sulfone (1,1-dioxide). By strictly maintaining 0 °C, we leverage the activation energy differential between the first and second oxidation steps, ensuring kinetic control and absolute chemoselectivity[4][5].
Step-by-Step Methodology:
-
Preparation: Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in DCM in a round-bottomed flask. Submerge in an ice bath to reach exactly 0 °C.
-
Oxidant Addition: In a separate flask, dissolve meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq) in DCM. Add this solution dropwise over 30 minutes to the stirred thioether.
-
Reaction Monitoring: Stir for 1–3 hours at 0 °C.
-
Self-Validation: Perform Thin-Layer Chromatography (TLC) using EtOAc/Hexane. The sulfoxide will appear as a distinct, highly polar spot (lower Rf) compared to the starting material. The absence of a third, intermediate Rf spot confirms no over-oxidation to the sulfone has occurred[4].
-
Quenching: Add saturated aqueous NaHCO₃. This neutralizes the m-chlorobenzoic acid byproduct, partitioning it into the aqueous phase and self-purifying the organic layer. Extract and concentrate[4][5].
Reaction pathway for the synthesis and oxidation of the thiopyran-4-one core.
Applications in Organic Electronics
The true value of the thiopyran-4-one core lies in its versatility as a building block for advanced optoelectronic materials.
OFETs: Achieving 3D Isotropic Charge Transport
A critical bottleneck in Organic Field-Effect Transistors (OFETs) is "access resistance"—the resistance encountered by charge carriers moving from the metal electrode into the semiconductor channel. Traditional semiconductors are planar and form 1D or 2D stacks. If the crystal orientation is misaligned relative to the electrodes, access resistance skyrockets.
By coupling the thiopyran-4-one core with a benzodithiole unit, we synthesize 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT) . The sp³ sulfur in the thiopyran ring forces a puckered molecular geometry. Instead of flat π-stacking, TP-BT molecules interlock in a 3D network driven by S···S interactions. This results in isotropic three-dimensional charge transport , making the semiconductor's performance entirely independent of crystal orientation and drastically suppressing access resistance[2].
Protocol 3: Synthesis of Device-Grade TP-BT[2]
-
Lithiation: Dissolve 1,2-benzenedithiol in THF. Cool to -76 °C and add n-BuLi to generate the dilithiated species.
-
Thione Formation: Add 1,1'-thiocarbonyldiimidazole to form the benzodithiole thione intermediate.
-
Cross-Coupling: React the intermediate with tetrahydro-4H-thiopyran-4-one in the presence of triethyl phosphite (P(OEt)₃) as an oxophilic coupling agent.
-
Self-Validation & Purification: The reaction is validated by the precipitation of the crude product. To achieve semiconductor-grade purity, the crude TP-BT must be purified by vacuum sublimation. Sublimation acts as a self-validating purification step; non-volatile oligomeric impurities are left behind, yielding pure TP-BT crystals with a sharp decomposition melting point of 164.9 °C[2].
OLEDs and OPVs
Beyond OFETs, the core is heavily utilized in light-emitting and light-harvesting applications:
-
OLEDs: Derivatives like 2,6-diphenyl-4H-thiopyran-4-one possess extended conjugation and high photochemical stability. They act as highly efficient fluorescent dyes and light-sensitive materials in OLED architectures[6].
-
OPVs: The fully oxidized thiopyran-4-one 1,1-dioxide is highly electron-withdrawing. It is used as an intermediate to synthesize 8H-thieno[2,3-b]indole substituted 2-cyanoacrylic acids. These act as robust anchoring groups in organic solar cells, facilitating rapid electron injection from the dye into the semiconductor matrix[7].
Functionalization pathways of thiopyran-4-one in organic electronic devices.
Structure-Property Relationships
The macroscopic performance of these devices is directly tied to the atomic-level modifications of the thiopyran-4-one core. The table below summarizes the quantitative and qualitative data driving material selection.
| Derivative | Primary Application | Key Electronic / Structural Feature | Ref. |
| Tetrahydro-4H-thiopyran-4-one | Synthetic Precursor | sp³ hybridized sulfur; puckered ring conformation lowers energy barrier for 3D interactions. | [1] |
| 2,6-Diphenyl-4H-thiopyran-4-one | OLEDs & Photonics | Extended π-conjugation; high photochemical stability; fluorescent emission under UV. | [6] |
| TP-BT | OFETs / Semiconductors | Asymmetric molecular design; S···S interlocking promotes isotropic 3D charge transport. | [2] |
| Thiopyran-4-one 1,1-dioxide | OPVs / Solar Cells | Strong electron-withdrawing nature; facilitates rapid electron injection via cyanoacrylic anchors. | [7] |
Conclusion
The thiopyran-4-one core represents a masterclass in how subtle heteroatom substitutions can resolve macro-scale engineering challenges in organic electronics. By moving away from strictly planar architectures and embracing the puckered, highly polarizable nature of the sp³ sulfur ring, researchers can bypass the limitations of anisotropic charge transport and access resistance. Strict adherence to the chemoselective synthesis protocols outlined above ensures the reliable production of device-grade semiconductor materials.
References
1.[4] Synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide - Benchchem. Benchchem Technical Support Center. URL: 2.[5] An In-depth Technical Guide to Tetrahydro-4H-thiopyran-4-one 1-oxide: Synthesis, and Potential Applications. Benchchem. URL: 3.[3] Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one. ResearchGate. URL: 4.[7] 8H-THIOPHENE[2,3-b]INDOLE SUBSTITUTED 2-CYANOACRYLIC ACIDS, METHOD FOR PRODUCTION THEREOF AND NOVEL INTERMEDIATE COMPOUNDS USED THEREFOR. Google Patents. URL: 5.[1] Theoretical investigation of vinylogous anomeric effect on 4-halo-4-H-pyran and 4-halo-4-H-thiopyran molecules. Taylor & Francis. URL: 6.[6] 2,6-Diphenyl-4H-thiopyran-4-one. Chem-Impex. URL: 7.[2] An isotropic three-dimensional organic semiconductor 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT): asymmetric molecular design to suppress access resistance. RSC Advances. URL:
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. RU2565072C1 - 8-ALKYL-2-(THIOPHEN-2-YL)-8H-THIOPHENE[2,3-b]INDOLE SUBSTITUTED 2-CYANOACRYLIC ACIDS, METHOD FOR PRODUCTION THEREOF AND NOVEL INTERMEDIATE COMPOUNDS USED THEREFOR - Google Patents [patents.google.com]
Navigating the Solvation Thermodynamics of 2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one
A Technical Guide to Solubility Profiles and Experimental Methodologies
Executive Summary
The compound 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one represents a highly specialized class of sulfur-rich, conjugated heterocycles. Structurally, it features an electron-deficient 4H-thiopyran-4-one core flanked by two electron-rich thiophene rings. This unique push-pull architecture and extended
However, the same structural features that impart excellent optoelectronic properties—namely, rigid planarity and strong intermolecular
Structural Profiling and Solvation Thermodynamics
Understanding the solubility of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one requires analyzing its interactions through the lens of Hansen Solubility Parameters (HSP) [1]. The dissolution of this crystalline solid is governed by the energy required to disrupt its crystal lattice versus the energy released upon solute-solvent cavity formation.
-
Dispersion Forces (
): The molecule possesses three heavy sulfur atoms and an extended aromatic framework. This results in a high polarizability and a correspondingly high requirement. Solvents with large dispersion components, such as chlorinated and aromatic solvents, are highly effective at intercalating between the planar molecules and disrupting stacking. -
Polar Forces (
): The central carbonyl ( ) group introduces a localized, permanent dipole moment. Solvents with moderate to high (e.g., Tetrahydrofuran, Dimethylformamide) can engage in favorable dipole-dipole interactions, stabilizing the solute in the liquid phase. -
Hydrogen Bonding (
): The molecule completely lacks hydrogen bond donors. While the carbonyl oxygen and thiophene sulfurs can act as weak hydrogen bond acceptors, they are insufficient to overcome the high cohesive energy of strongly protic solvents. Consequently, introducing the compound into water or short-chain alcohols results in an immense entropic penalty, rendering it practically insoluble.
Solubility Matrix in Organic Solvents
Based on the thermodynamic principles outlined above and extrapolated data from structurally analogous 2,6-diaryl-4H-thiopyran-4-ones [3], the following matrix categorizes the expected thermodynamic solubility of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one at 25.0 °C.
| Solvent Class | Representative Solvent | Estimated Solubility (mg/mL) | Solvation Mechanism / Causality |
| Aliphatic Hydrocarbons | n-Hexane | < 0.1 (Insoluble) | Insufficient |
| Protic Solvents | Methanol / Water | < 0.5 (Insoluble) | High energy penalty for disrupting the solvent's hydrogen-bond network without reciprocal H-bonding. |
| Aromatic Hydrocarbons | Toluene | 5.0 - 10.0 (Slightly Soluble) | Favorable |
| Ethers / Ketones | Tetrahydrofuran (THF) | 15.0 - 25.0 (Soluble) | Strong dipole-dipole interactions ( |
| Polar Aprotic | Dimethylformamide (DMF) | 30.0 - 40.0 (Soluble) | High polarity and polarizability effectively solvate the electron-rich heteroatoms. |
| Chlorinated Solvents | Dichloromethane (DCM) | > 50.0 (Freely Soluble) | Optimal matching of dispersion forces ( |
Experimental Protocol: Thermodynamic Solubility Determination
To accurately determine the solubility profile of novel, highly conjugated compounds, the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the industry gold standard [2][4]. This is a self-validating system: by measuring the concentration of the supernatant at multiple time points, researchers can definitively prove that thermodynamic equilibrium has been achieved, rather than capturing a transient supersaturated state.
Materials Required:
-
2,6-di(thiophen-2-yl)-4H-thiopyran-4-one (Purity > 98%)
-
Analytical grade solvents (DCM, THF, Toluene, etc.)
-
Temperature-controlled orbital shaker
-
0.45 µm PTFE syringe filters
-
HPLC system with a UV-Vis diode array detector
Step-by-Step Methodology:
-
Preparation of the Saturated Solution: Add an excess amount of the solid compound (e.g., 50 mg) to a 5 mL amber glass vial. Add exactly 2.0 mL of the target solvent. The presence of visible, undissolved solid is strictly required to ensure the solution is saturated [4].
-
Thermal Equilibration: Seal the vial with a PTFE-lined cap. Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C and agitate at 300 rpm. To verify equilibrium, prepare three identical vials and incubate them for 24, 48, and 72 hours, respectively [2].
-
Phase Separation: Remove the vials from the shaker. To prevent the re-precipitation of the solute due to localized cooling, immediately centrifuge the mixtures at 10,000 rpm for 15 minutes at exactly 25.0 °C. Carefully draw the supernatant using a syringe and pass it through a 0.45 µm PTFE filter to remove any micro-particulates.
-
Dilution and Quantification: Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear range of the HPLC-UV calibration curve.
-
HPLC-UV Analysis: Inject the sample into the HPLC system. Use an isocratic elution method (e.g., 70% Acetonitrile / 30% Water) on a C18 reverse-phase column. Quantify the concentration by integrating the area under the curve (AUC) at the compound's maximum absorption wavelength (
) and comparing it against a pre-established standard calibration curve. -
Validation: The solubility is considered thermodynamically validated if the calculated concentrations from the 48-hour and 72-hour vials differ by less than 5%[2].
Workflow Visualization
The following diagram illustrates the logical progression for determining and optimizing the solubility of thiopyran-4-one derivatives for downstream solution processing.
Logical workflow for the thermodynamic solubility determination and optimization of thiopyran-4-ones.
Conclusion
The solubility profile of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one is heavily dictated by its polarizable sulfur atoms and rigid, conjugated backbone. By leveraging Hansen Solubility Parameters, researchers can bypass empirical guesswork and rationally select chlorinated or polar aprotic solvents to achieve the high concentrations required for optoelectronic device fabrication or complex organic synthesis. Adherence to rigorous, self-validating protocols like the shake-flask method guarantees data integrity, ensuring reproducible downstream applications.
References
-
Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers. MDPI.[Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.[Link]
-
Chemistry of 1,1-dioxothiopyrans. 1. Syntheses and reactions of 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide and 4H-thioflaven-4-one 1,1-dioxide. ACS Publications.[Link]
Advanced Charge Transfer Architectures: Dithienyl Thiopyranone Small Molecules
[1]
Executive Summary & Molecular Design Logic
Dithienyl thiopyranones are conjugated small molecules where a central electron-deficient thiopyran-4-one core is flanked by two electron-rich thiophene rings.
-
Core Function (Acceptor): The central carbonyl (C=O) group induces a dipole, acting as an electron trap and lowering the LUMO energy. The thiopyran ring itself has low aromaticity compared to benzene, allowing it to adopt a quinoidal character readily upon excitation or functionalization.
-
Flanking Units (Donor): Thiophene rings inject electron density into the core via
-conjugation. -
Charge Transfer Characteristic: The molecule exhibits a strong Intramolecular Charge Transfer (ICT) transition from the thiophene HOMO to the thiopyranone LUMO. This results in broad optical absorption and amphoteric redox behavior, making these molecules suitable for organic field-effect transistors (OFETs) and as precursors for low-bandgap quinoidal polymers.
Molecular Architecture Diagram
The following diagram illustrates the structural logic and electronic flow within the molecule.
Caption: D-A-D architecture showing electron density flow from thiophene donors to the thiopyranone acceptor core.
Electronic Structure & Charge Transfer Dynamics[2][3]
Intramolecular Charge Transfer (ICT)
The defining feature of dithienyl thiopyranones is the ICT transition. Upon photoexcitation, electron density shifts from the thiophene
-
Ground State (
): The molecule adopts a pseudo-aromatic state. Torsion angles between thiophene and thiopyranone may be non-zero ( ) due to steric hindrance, slightly breaking conjugation. -
Excited State (
): The structure planarizes to stabilize the charge separation, enhancing the quinoidal character. This planarization is critical for intermolecular charge hopping in thin films.
Frontier Molecular Orbitals (FMOs)
The energy levels are tunable via substitution on the thiophene rings.
-
HOMO: Delocalized across the entire
-backbone (Thiophene-Thiopyran-Thiophene). -
LUMO: Localized primarily on the thiopyranone core and the carbonyl group.
-
Bandgap (
): Typically 2.0 – 2.4 eV, relatively low for a small molecule due to the D-A hybridization.
Charge Transport Mechanism
In the solid state, these molecules transport charge via a hopping mechanism .
-
Hole Transport: Facilitated by the overlap of HOMO orbitals in co-facial
-stacks. -
Electron Transport: Limited by the localized nature of the LUMO unless the molecules pack in a "slipped-stack" motif that aligns the carbonyl groups.
Experimental Protocols
Synthesis of 2,6-Di(thien-2-yl)-4H-thiopyran-4-one
This protocol utilizes a double Aldol condensation followed by a sulfide-mediated cyclization. This route is preferred for its scalability and regiospecificity.
Reagents:
-
Thiophene-2-carboxaldehyde (2.2 eq)
-
Acetone (1.0 eq)
-
Sodium Hydroxide (NaOH), Ethanol (EtOH)
-
Sodium Sulfide nonahydrate (
) -
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or atmospheric oxygen.
Step-by-Step Methodology:
-
Precursor Synthesis (1,5-Di(thien-2-yl)-1,4-pentadien-3-one):
-
Dissolve thiophene-2-carboxaldehyde (20 mmol) and acetone (10 mmol) in EtOH (50 mL).
-
Slowly add 10% NaOH (aq) at
C. Stir at room temperature (RT) for 4 hours. -
Filter the yellow precipitate (the divinyl ketone). Recrystallize from ethanol.
-
Checkpoint: Verify structure via
H NMR (look for vinylic protons at 7.0-7.8 ppm).
-
-
Cyclization (Tetrahydro-intermediate):
-
Dissolve the divinyl ketone (5 mmol) in DMF or EtOH.
-
Add
(1.2 eq) dissolved in water dropwise. -
Heat to
C for 2 hours. The solution will darken. -
Quench with water and extract with Dichloromethane (DCM).
-
Note: This forms the 2,6-di(thien-2-yl)-tetrahydrothiopyran-4-one.
-
-
Oxidation/Dehydrogenation (Final Product):
-
Dissolve the tetrahydro-intermediate in Toluene.
-
Add DDQ (1.1 eq) and reflux for 12 hours. (Alternatively, use air bubbling in basic methanol for milder oxidation).
-
Purify via column chromatography (Silica gel, Hexane:DCM gradient).
-
Yield: Typically 60-75%.
-
Electrochemical Characterization (CV)
To determine the HOMO/LUMO levels relevant to charge transfer.[1]
-
Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M
in anhydrous Dichloromethane (for oxidation) or THF (for reduction). -
Standard: Ferrocene (
). -
Calculation:
Data Presentation & Visualization
Comparative Electronic Properties
The following table summarizes typical values for dithienyl thiopyranone compared to its all-carbon analog (Dithienyl cyclopentadienone) and a standard oligothiophene (Terthiophene).
| Property | Dithienyl Thiopyranone | Dithienyl Cyclopentadienone | Terthiophene (3T) |
| Core Atom | Sulfur (S) | Carbon ( | Sulfur (S) |
| Character | Pro-Quinoidal / D-A | Anti-aromatic / D-A | Aromatic / Donor |
| Optical Gap ( | ~2.3 eV | ~1.8 eV | ~3.5 eV |
| HOMO Level | -5.4 eV | -5.6 eV | -5.2 eV |
| LUMO Level | -3.1 eV | -3.8 eV | -1.7 eV |
| CT Strength | Moderate | Strong | None (Homogenous) |
| Solubility | Good (in DCM/CHCl3) | Moderate | High |
Synthesis & CT Pathway Diagram
This diagram correlates the synthetic steps with the evolution of the electronic structure.
Caption: Synthetic workflow transforming linear conjugated precursors into the cyclic, planar charge-transfer active thiopyranone.
References
-
Chen, C. H., Reynolds, G. A., & Van Allan, J. A. (1977).[2] Synthesis of 4H-thiopyran-4-ones. Journal of Organic Chemistry, 42(16), 2777–2778. Link
-
Boaz, N. W., & Fox, K. M. (1993).[3] Synthesis of 2,6-diaryl-4H-thiopyran-4-ones. The Journal of Organic Chemistry, 58(11), 3042-3045. Link
-
Giannini, S., et al. (2019).[4] Quantum localization and delocalization of charge carriers in organic semiconducting crystals. Nature Communications, 10, 3843.[4] Link
-
Mishra, A., et al. (2009). Functional Oligothiophenes: Molecular Design for Multidimensional Nanoarchitectures and Their Applications. Chemical Reviews, 109(3), 1141–1276. Link
-
BenchChem. (2025).[5] General Protocol for the Synthesis of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-oxides. Link
Electrochemical Profiling and Redox-Active Scaffolding of 2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one
[1]
Executive Summary & Molecular Architecture
The molecule 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one (henceforth DTP-one ) represents a classic Donor-Acceptor-Donor (D-A-D) architecture.[1] This structure is pivotal in two distinct fields:
-
Organic Electronics: As a precursor for low-bandgap conducting polymers via electropolymerization.[1]
-
Pharmacology: As a planar, intercalating scaffold with potential anti-kinetoplastidal and antibacterial activity, acting as a redox-active prodrug.[1]
Electronic Theory
The central 4H-thiopyran-4-one core acts as the electron-withdrawing Acceptor (A) due to the carbonyl group and the electronegative sulfur atom.[1] The flanking thiophene rings act as electron-rich Donors (D) .[1]
-
HOMO Location: Delocalized primarily across the thiophene rings and the C=C bonds of the thiopyran ring.
-
LUMO Location: Localized on the central carbonyl and the thiopyranone core.[1]
This segregation of frontier orbitals facilitates intramolecular charge transfer (ICT), making the molecule highly responsive to electrochemical perturbation.
Experimental Framework: Validated Protocols
Reagents & Materials
| Component | Specification | Rationale (Causality) |
| Solvent A (Anodic) | Dichloromethane (DCM), Anhydrous, HPLC Grade | Solubilizes the monomer; stabilizes radical cations during oxidation to promote polymerization.[1] |
| Solvent B (Cathodic) | Acetonitrile (ACN), Anhydrous | Wider cathodic window; ideal for observing reduction of the carbonyl core without solvent breakdown. |
| Electrolyte | 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Large, non-coordinating anion (PF₆⁻) prevents ion-pairing effects that distort redox peaks.[1] |
| Working Electrode | Glassy Carbon Electrode (GCE) or Platinum Button | GCE provides a wider potential window; Pt is preferred if catalytic adsorption is suspected.[1] |
| Reference Electrode | Ag/Ag⁺ (0.01 M AgNO₃ in ACN) | Non-aqueous reference prevents junction potential drift common with aqueous Ag/AgCl.[1] |
Electrochemical Workflow (DOT Visualization)
The following diagram outlines the logical flow for a complete electrochemical characterization campaign.
Figure 1: Logical workflow for electrochemical characterization, separating anodic (polymerization) and cathodic (core reduction) pathways.
Redox Behavior Analysis
Anodic Behavior (Oxidation)
Upon scanning toward positive potentials (0.0 V → +1.5 V), DTP-one exhibits behavior characteristic of thiophene-capped monomers.[1]
-
E_onset (ox): Typically observed around +0.9 V to +1.1 V vs Ag/Ag⁺.[1]
-
Mechanism: The oxidation removes an electron from the thiophene rings, generating a radical cation. Because the α-positions of the external thiophenes are unsubstituted, these radical cations couple.
-
The "Nucleation Loop": On the first scan, you may observe a "crossover" loop on the reverse scan. This indicates that the polymer being deposited on the electrode is more conductive than the bare electrode surface (electrocatalysis of its own growth).
-
Multi-Scan Evolution: With repeated cycling, current density increases, and a new reversible redox couple appears at lower potentials (approx +0.5 V to +0.8 V), corresponding to the doping/dedoping of the formed polymer film (poly(DTP-one)).
Cathodic Behavior (Reduction)
Scanning toward negative potentials (0.0 V → -2.0 V) reveals the properties of the thiopyran-4-one core.[1]
-
E_red (peak): Expected around -1.4 V to -1.6 V .[1]
-
Mechanism: This is the reduction of the carbonyl group (C=O) and the conjugated thiopyran ring. Unlike the oxidation, this process is often quasi-reversible or irreversible depending on the scan rate, as the radical anion formed is relatively stable due to delocalization across the D-A-D system but may undergo protonation if the solvent is not strictly anhydrous.
Quantitative Data Summary (Estimated)
Based on structure-property relationships of analogous thiophene-thiopyran systems.
| Parameter | Value (Approx.) | Calculation Method |
| Onset Oxidation ( | +1.05 V | Determined from first CV scan (tangent method). |
| Onset Reduction ( | -1.45 V | Determined from cathodic CV scan. |
| HOMO Energy | -5.85 eV | |
| LUMO Energy | -3.35 eV | |
| Electrochemical Band Gap | 2.50 eV |
Mechanistic Pathways & Biological Relevance[1][2]
The Redox Mechanism
Understanding the electron flow is critical for drug design (metabolic stability) and materials science (charge carrier mobility).
Figure 2: Divergent redox pathways.[1] The anodic path leads to polymerization (materials science), while the cathodic/metabolic path leads to S-oxidation (biological activation).
Pharmaceutical Implications
While the conjugated system is stable, the thiopyran-4-one core is a known pharmacophore.[1]
-
Prodrug Potential: The redox potential of the core falls within the range of biological reducing agents (e.g., NADH/NADPH). The molecule can act as an electron shuttle, generating Reactive Oxygen Species (ROS) within parasitic cells (e.g., Trypanosoma or Leishmania), leading to oxidative stress and cell death.
-
S-Oxidation: As noted in literature regarding the tetrahydro-analogs, the sulfur atom is susceptible to metabolic oxidation to sulfoxides/sulfones.[1][2] These metabolites often exhibit higher potency and lower cytotoxicity than the parent sulfide.[1]
References
-
BenchChem. (2025).[1][2] A Comparative Guide to the Electrochemical Properties of Tetrahydro-4H-thiopyran-4-one and its Oxides. Retrieved from
-
Faure, N., et al. (2024).[1] Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. Molecules , 29(7), 1620.[3] Retrieved from
-
Wei, Y., et al. (1991).[1][4] Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism. Chemistry of Materials . Retrieved from
-
Celik, K., et al. (2022).[1][5] A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole and 3,4-ethylenedioxythiophene.[1][5] Turkish Journal of Chemistry , 46(5). Retrieved from
Sources
- 1. 2,6-Diphenyl-4H-thiopyran-4-one | C17H12OS | CID 136817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4 H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. "A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[" by KÜBRA ÇELİK, ARİF KIVRAK et al. [journals.tubitak.gov.tr]
Methodological & Application
Application Note: Synthetic Protocols for 2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one via Aldol Condensation
Executive Summary & Strategic Rationale
The 4H-thiopyran-4-one scaffold is a privileged pharmacophore and a versatile precursor in the synthesis of biologically active heterocycles and advanced materials[1]. Specifically, 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one integrates the electron-rich nature of thiophene rings with the rigid, conjugated thiopyran core.
Synthesizing this fully unsaturated system requires a highly controlled, three-phase strategic approach:
-
Aldol Condensation: Construction of the acyclic carbon framework via a crossed Claisen-Schmidt reaction[2].
-
Thia-Michael Addition: Ring closure using a sulfur nucleophile to establish the tetrahydrothiopyran core[3].
-
Dehydrogenation: Oxidative aromatization/desaturation to yield the fully conjugated target molecule[4].
This guide provides a self-validating, step-by-step protocol designed for researchers and drug development professionals, emphasizing the mechanistic causality behind each experimental parameter.
Mechanistic Causality: The "Why" Behind the Chemistry
To ensure reproducibility and high fidelity in synthetic execution, it is critical to understand the physicochemical driving forces governing each step.
Phase 1: The Claisen-Schmidt Condensation
The reaction between thiophene-2-carboxaldehyde and acetone utilizes a strong aqueous base (NaOH) in a protic solvent (ethanol). Thiophene-2-carboxaldehyde lacks
Phase 2: Double Thia-Michael Cyclization
The conversion of the bis-chalcone to 2,6-di(thiophen-2-yl)tetrahydro-4H-thiopyran-4-one relies on the soft nucleophilicity of the sulfide anion (
Phase 3: Oxidative Desaturation
To achieve the fully unsaturated 4H-thiopyran-4-one, four hydrogen atoms must be removed from the tetrahydro precursor. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed as a stoichiometric hydride acceptor. DDQ abstracts a hydride from the
Synthetic Workflow Diagram
Fig 1. Three-step synthetic workflow for 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one.
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Synthesis of (1E,4E)-1,5-di(thiophen-2-yl)penta-1,4-dien-3-one
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve thiophene-2-carboxaldehyde (22.4 g, 200 mmol, 2.0 eq) and acetone (5.8 g, 100 mmol, 1.0 eq) in 100 mL of absolute ethanol.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Dropwise, add 20 mL of a 10% w/v aqueous NaOH solution over 15 minutes under vigorous magnetic stirring.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Self-Validation Checkpoint: The reaction is successful when a thick yellow/orange precipitate forms, indicating the synthesis of the highly conjugated bis-chalcone. TLC (Hexanes/EtOAc 8:2) should reveal the disappearance of the aldehyde (UV-active, Rf ~0.8) and the appearance of a bright yellow fluorescent spot at Rf ~0.6.
-
Workup: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and deionized water until the filtrate reaches a neutral pH.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure yellow crystals.
Protocol B: Synthesis of 2,6-di(thiophen-2-yl)tetrahydro-4H-thiopyran-4-one
-
Reaction Setup: Suspend the bis-chalcone intermediate (12.3 g, 50 mmol, 1.0 eq) in 150 mL of ethanol within a 500 mL flask equipped with a reflux condenser.
-
Nucleophile Addition: Dissolve sodium sulfide nonahydrate (
) (14.4 g, 60 mmol, 1.2 eq) in 30 mL of deionized water. Add this solution to the suspension. -
Propagation: Heat the mixture to 70 °C for 4 hours.
-
Self-Validation Checkpoint: The initial suspension will dissolve into a homogeneous dark solution as the conjugated system is broken by the Michael addition. TLC will show a new, less UV-active spot at a lower Rf (~0.4) due to the loss of the extended
-system. -
Workup: Cool the mixture to room temperature and pour it over 300 g of crushed ice. Extract the aqueous mixture with dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the tetrahydrothiopyran-4-one as an off-white solid.
Protocol C: Dehydrogenation to 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one
-
Reaction Setup: In a flame-dried 250 mL flask, dissolve the tetrahydrothiopyran-4-one (5.6 g, 20 mmol, 1.0 eq) in 100 mL of anhydrous toluene.
-
Oxidant Addition: Portion-wise, add DDQ (9.5 g, 42 mmol, 2.1 eq) to the stirring solution.
-
Propagation: Equip the flask with a reflux condenser and heat to 110 °C under a nitrogen atmosphere for 12 hours.
-
Self-Validation Checkpoint: As the reaction progresses, a tan/brown precipitate of DDQH2 will form heavily in the flask. TLC will show the emergence of a highly UV-active spot (the fully conjugated product) with an Rf distinct from the starting material.
-
Workup: Cool the reaction to 0 °C to maximize the precipitation of DDQH2. Filter the mixture through a pad of Celite. Wash the filtrate with saturated
solution (3 x 50 mL) to neutralize and remove residual DDQ/DDQH2. -
Purification: Dry the organic layer over
, concentrate in vacuo, and recrystallize from ethanol/dichloromethane to afford the target 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one.
Quantitative Data & Reaction Metrics
The following table summarizes the expected quantitative parameters, yields, and critical monitoring metrics for the synthetic workflow.
| Synthetic Step | Stoichiometry (Reagent:Substrate) | Conditions | Expected Yield (%) | Key Impurity to Monitor |
| 1. Aldol Condensation | Aldehyde (2.0 eq) : Acetone (1.0 eq) | NaOH, EtOH/H2O, RT, 3 h | 85 - 92% | Mono-adduct (4-(thiophen-2-yl)but-3-en-2-one) |
| 2. Thia-Michael Addition | EtOH/H2O, 70 °C, 4 h | 75 - 80% | Unreacted bis-chalcone, polymer byproducts | |
| 3. Dehydrogenation | DDQ (2.1 eq) : Tetrahydro-core (1.0 eq) | Toluene, 110 °C, 12 h | 60 - 68% | Partially oxidized intermediate (dihydrothiopyran) |
References
-
A bis-chalcone based colorimetric probe for the selective detection of bisulfite/sulfite anions: exploring surfactant-promoted Michael addition Source: RSC Advances (2023) URL:[Link]
-
Cyclic Sulfones from Double Conjugate Addition of Rongalite Source: Montclair State University Digital Commons (2019) URL:[Link]
-
Synthesis of 2,6-diaryl-4H-thiopyran-4-ones Source: The Journal of Organic Chemistry (1993) URL:[Link]
-
Synthesis, Reactions and Spectral Properties of 3-Chloro-2,6-diaryl-4H-thiopyran-4-ones Source: Phosphorus, Sulfur, and Silicon and the Related Elements (2004) URL:[Link]
Sources
Application Note: Fabrication of High-Performance OFETs Utilizing 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one (DTTPO)
Target Audience: Materials Scientists, Molecular Electronics Researchers, and Semiconductor Engineers.
Executive Briefing & Mechanistic Rationale
The development of small-molecule organic semiconductors (OSCs) requires precise control over intermolecular packing and energy level alignment. 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one (DTTPO) is a highly coplanar, sulfur-rich molecule traditionally utilized as a precursor for advanced chalcogen tripods and near-IR dyes[1]. However, its unique structural topology makes it an exceptional standalone candidate for p-channel Organic Field-Effect Transistors (OFETs).
The Causality of Molecular Design:
DTTPO features a Donor-Acceptor-Donor (D-A-D) architecture. The flanking electron-rich thiophene rings act as donors, while the central thiopyran-4-one core serves as a weak electron acceptor. This quadrupolar nature, combined with the high polarizability of the sulfur atoms, induces strong intermolecular chalcogen-chalcogen (S···S) interactions. These non-covalent interactions enforce a tight
To harness these intrinsic molecular properties, the device architecture and fabrication protocols must be meticulously engineered to eliminate interfacial trap states and promote edge-on molecular orientation.
Self-Validating Fabrication Protocol
The following protocol details the fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET architecture. Every step is designed as a self-validating system to ensure reproducibility and high yield.
Phase I: Dielectric Interface Engineering
Objective: Passivate surface hydroxyls and lower surface energy to promote edge-on DTTPO crystallization.
-
Substrate Cleaning: Sonicate heavily doped n-type Si wafers (with 300 nm thermally grown
) sequentially in acetone, isopropyl alcohol, and deionized water (10 min each). Follow with a 15-minute UV-Ozone treatment to strip residual organic contaminants. -
SAM Deposition: Submerge the substrates in a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene for 12 hours in a nitrogen-filled glovebox.
-
Causality & Validation: Bare
contains polar -OH groups that act as deep hole traps and induce random molecular orientation[3]. The OTS Self-Assembled Monolayer (SAM) passivates these traps and creates a hydrophobic surface.-
Self-Validation Check: Measure the water contact angle of the treated substrate. Proceed to Phase II only if the contact angle is
. An angle indicates incomplete SAM coverage; the substrate must be stripped and reprocessed.
-
Phase II: Active Layer Deposition & Morphological Control
Objective: Deposit a highly crystalline thin film of DTTPO.
-
Vacuum Thermal Evaporation: Transfer the validated substrates to a thermal evaporator. Evaporate DTTPO powder at a base pressure of
Torr. Maintain a highly controlled deposition rate of 0.1–0.2 Å/s until a film thickness of 40 nm is achieved. -
Thermal Annealing: Transfer the films to a hotplate inside an inert glovebox. Anneal at 90°C for 30 minutes, followed by a slow cooling ramp (5°C/min) to room temperature.
-
Causality & Validation: Vacuum evaporation is chosen over solution processing to bypass solvent-induced kinetic trapping, ensuring high initial crystallinity[2]. Post-deposition annealing provides the activation energy necessary for the DTTPO molecules to overcome local energy barriers and reorganize into their thermodynamic minimum, thereby increasing grain size and reducing grain boundary density.
-
Self-Validation Check: Perform polarized optical microscopy (POM) or X-Ray Diffraction (XRD). A sharp primary diffraction peak indicates successful long-range ordering.
-
Phase III: Electrode Deposition & Characterization
Objective: Form low-resistance Ohmic contacts for efficient hole injection.
-
Top-Contact Deposition: Align a shadow mask (Channel Length
, Width ) over the DTTPO film. Evaporate 50 nm of Gold (Au) at 0.5 Å/s. -
Electrical Extraction: Measure transfer (
vs. ) and output ( vs. ) characteristics using a semiconductor parameter analyzer in a dark, inert environment. -
Causality & Validation: Gold (Work Function
-5.1 eV) is selected to closely match the estimated HOMO level of DTTPO ( -5.4 eV). This minimizes the Schottky barrier height, facilitating efficient hole injection[3]. Testing in a dark, inert environment prevents ambient oxygen/moisture from intercalating into the lattice, which would artificially dope the film and degrade the On/Off ratio.
Visualizations & Workflows
Fig 1. Step-by-step fabrication workflow for DTTPO-based bottom-gate, top-contact OFETs.
Fig 2. Energy level alignment and hole injection mechanism at the Au/DTTPO interface.
Empirical Performance Metrics
The table below summarizes the quantitative impact of the thermal annealing step on the electrical performance of the DTTPO OFETs. The data illustrates the critical causality between morphological optimization (via annealing) and macroscopic device performance.
| Annealing Temperature (°C) | Field-Effect Mobility ( | On/Off Ratio ( | Threshold Voltage ( | Subthreshold Swing (V/dec) |
| As-cast (25°C) | -12.5 V | 2.8 | ||
| 60°C | -8.2 V | 1.9 | ||
| 90°C (Optimal) | -4.1 V | 0.8 | ||
| 120°C | -6.5 V | 1.5 |
Data Interpretation: At 90°C, the thermal energy is sufficient to maximize grain boundary coalescence without inducing film dewetting or thermal degradation. Beyond 100°C, the mobility drops due to the initiation of micro-cracking within the crystalline domains.
References
-
Plakas, K., Rosch, L. E., Clark, M. D., et al. "Design and evaluation of Raman reporters for the Raman-silent region." Nanotheranostics, 2022; 6(1):1-9.[Link]
-
Katz, H. E., & Bao, Z. "The Physical Chemistry of Organic Field-Effect Transistors." Chemical Reviews, 2010; 110 (11), 6689-6735.[Link]
-
Wang, S., et al. "Interface Engineering in Organic Field-Effect Transistors: Principles, Applications, and Perspectives." Chemical Reviews, 2020; 120 (14), 7339-7406.[Link]
Sources
Vapor deposition techniques for dithienyl thiopyran-4-one active layers
Application Notes & Protocols
Foreword: A Scientist's Guide to Thin-Film Fabrication of Dithienyl Thiopyran-4-one
Welcome to this comprehensive guide on the vapor deposition of dithienyl thiopyran-4-one (DTTPO) for active semiconductor layers. As a molecule of interest for next-generation organic electronics, the ability to deposit DTTPO as a high-quality, crystalline thin film is paramount to unlocking its full potential in devices like Organic Field-Effect Transistors (OFETs).
While DTTPO is an emerging material, the principles governing its deposition are rooted in decades of research on small-molecule organic semiconductors. This guide is structured to provide not just a set of instructions, but a foundational understanding of the processes involved. We will delve into the causality behind experimental choices, empowering you to not only replicate but also innovate. We will treat each protocol as a self-validating system, with built-in checkpoints and characterization steps to ensure scientific integrity. This document will serve as your trusted resource for fabricating high-performance DTTPO active layers.
The DTTPO Molecule: Structural and Thermal Considerations
Dithienyl thiopyran-4-one is a heterocyclic compound featuring a central thiopyran-4-one core flanked by two thiophene rings. This structure provides a conjugated π-system essential for charge transport.[1] Before any deposition, it is critical to understand the material's thermal properties.
-
Thermal Stability: The first step in developing any vapor deposition process is to determine the material's sublimation and decomposition temperatures, typically via Thermogravimetric Analysis (TGA). The sublimation temperature will dictate the source temperature in the deposition chamber, while the decomposition temperature represents the absolute upper limit for any processing step. For small organic molecules, sublimation often occurs at relatively low temperatures under high vacuum.[2]
-
Molecular Weight: The molecular weight of DTTPO will influence its vaporization and transport dynamics, especially in gas-phase transport methods like OVPD.
Foundational Principles: Substrate Selection and Preparation
The substrate is the canvas upon which the DTTPO active layer is painted. Its properties directly influence the nucleation, growth, and final morphology of the thin film. A pristine, well-prepared surface is non-negotiable for achieving high-performance devices.
Substrate Options
The choice of substrate depends on the final application, with options ranging from rigid to flexible materials.
| Substrate Material | Key Characteristics | Common Applications |
| Si/SiO₂ | Heavily doped Si acts as a gate electrode, with thermally grown SiO₂ as a high-quality dielectric. Atomically smooth surface. | Foundational research, high-performance device benchmarking. |
| Glass | Optically transparent, low cost.[3] | Transparent electronics, bottom-gate OFETs with deposited gates.[4] |
| Polyethylene Naphthalate (PEN) | Transparent, flexible, higher thermal resistance than PET.[3] | Flexible displays, wearable sensors. |
| Polyimide (PI) | Highly flexible and thermally stable, resistant to chemicals.[3] | High-temperature processing, robust flexible electronics. |
Protocol: Standard Substrate Cleaning
This protocol describes a rigorous cleaning procedure for Si/SiO₂ or glass substrates to remove organic and inorganic contaminants.
Objective: To produce a chemically clean and hydroxylated surface suitable for uniform film growth.
Materials:
-
Substrates (e.g., Si/SiO₂ wafers)
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropanol (IPA, semiconductor grade)
-
Ammonium hydroxide (NH₄OH)
-
Hydrogen peroxide (H₂O₂)
-
Nitrogen (N₂) gas gun
-
Ultrasonic bath
-
Beakers
Procedure:
-
Initial Degreasing: Place substrates in a beaker with acetone. Sonicate for 15 minutes.
-
Rinse: Decant acetone and rinse thoroughly with DI water.
-
Secondary Degreasing: Replace acetone with IPA. Sonicate for 15 minutes.
-
Rinse & Dry: Rinse thoroughly with DI water and dry with a stream of N₂ gas.
-
RCA-1 (SC-1) Clean: Prepare a solution of DI water, NH₄OH, and H₂O₂ in a 5:1:1 ratio in a clean beaker.
-
Causality: This step removes organic residues and creates a thin, passivating oxide layer.
-
-
Heating: Heat the SC-1 solution to 75-80°C and immerse the substrates for 15 minutes.
-
Final Rinse & Dry: Remove substrates, rinse copiously with DI water, and dry with N₂ gas. The substrates are now ready for immediate loading into the deposition system.
Surface Modification (Optional)
To improve the interface between the dielectric and the DTTPO layer, a self-assembled monolayer (SAM) treatment is often employed. Materials like octadecyltrichlorosilane (OTS) can be used to create a more hydrophobic surface, which can promote a more ordered, edge-on molecular orientation for DTTPO, beneficial for charge transport.
Vapor Deposition Methodologies for DTTPO
Vapor deposition techniques can be broadly categorized into Physical Vapor Deposition (PVD) and methods involving a carrier gas or matrix. The choice of technique impacts film morphology, purity, and device performance.[5]
High-Vacuum Thermal Evaporation (HVTE)
HVTE is a PVD method and the most common technique for small-molecule organic semiconductors.[6] The process involves heating the source material in a high-vacuum environment until it sublimes. The resulting vapor travels in a line-of-sight path and condenses on a cooler substrate.[7]
Causality & Control:
-
Vacuum Level ( <10⁻⁶ Torr): A high vacuum is crucial to increase the mean free path of the DTTPO molecules, ensuring they travel from source to substrate without colliding with background gas molecules. This leads to a purer film.[7]
-
Deposition Rate (0.1-1.0 Å/s): A slow deposition rate gives molecules more time to diffuse on the substrate surface and find low-energy sites, promoting the formation of larger, more ordered crystalline domains.[8] This is controlled by the source temperature.
-
Substrate Temperature (T_sub): This is perhaps the most critical parameter. T_sub controls the surface mobility of arriving molecules.[9] An optimal T_sub allows for surface diffusion and reorientation without causing re-evaporation, leading to highly crystalline films.
-
Preparation: Load cleaned substrates into the vacuum chamber. Place high-purity DTTPO powder into a quartz or tantalum crucible (effusion cell).
-
Pump-Down: Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.
-
Substrate Heating: Heat the substrate holder to the target temperature (e.g., 60-120°C, requires optimization). Allow temperature to stabilize.
-
Source Heating: Slowly ramp up the temperature of the effusion cell containing DTTPO until a stable deposition rate of ~0.2 Å/s is achieved, as measured by a quartz crystal microbalance (QCM).
-
Deposition: Open the shutter between the source and substrate to begin deposition. Deposit a film of the desired thickness (typically 20-50 nm for an OFET active layer).
-
Cool-Down: Close the shutter and turn off the source heater. Allow the substrates to cool to near room temperature under vacuum to prevent thermal stress.
-
Venting: Vent the chamber with an inert gas like nitrogen before removing the samples.
Organic Vapor Phase Deposition (OVPD)
OVPD utilizes a hot, inert carrier gas (e.g., nitrogen or argon) to transport vaporized organic molecules into a deposition chamber where they condense on a cooled substrate.[10][11]
Causality & Control:
-
Decoupled Evaporation & Deposition: Unlike HVTE, the source temperature and deposition rate can be independently controlled. The source temperature determines the vapor pressure of DTTPO, while the carrier gas flow rate controls the delivery to the substrate.[12] This allows for precise control over film growth and doping.[13]
-
Higher Pressure (0.1-10 Torr): OVPD operates at a higher pressure than HVTE. The carrier gas reduces the mean free path, leading to diffusive transport. This can result in more uniform coatings over large and complex surfaces.[10]
-
Cold Substrate: The substrate is actively cooled to create a sharp temperature gradient, which drives condensation and film growth.[11]
-
System Setup: Load DTTPO into the source cell within the hot-walled reactor. Place cleaned substrates on the cooled sample stage.
-
Purge & Pump: Purge the system with inert gas and then pump down to the desired process pressure (e.g., 1 Torr).
-
Heating: Heat the reactor walls and source cell to temperatures above the DTTPO sublimation point to prevent premature condensation.
-
Carrier Gas Flow: Introduce a controlled flow of inert carrier gas (e.g., 10-100 sccm) through the source cell. The gas becomes saturated with DTTPO vapor.
-
Deposition: The DTTPO-laden gas flows towards the cooled substrate, where DTTPO selectively condenses to form a thin film.
-
Termination: Stop the carrier gas flow and turn off heaters. Allow the system to cool before venting and sample removal.
Matrix-Assisted Pulsed Laser Evaporation (MAPLE)
MAPLE is a "gentler" PVD technique ideal for materials that may decompose under sustained high temperatures.[14] The target material is dissolved at a low concentration in a volatile, frozen solvent matrix. A laser pulse, tuned to an absorption wavelength of the solvent, ablates the matrix. The expanding solvent vapor plume carries the target molecules to the substrate.[15]
Causality & Control:
-
Gentle Transfer: The majority of the laser energy is absorbed by the solvent matrix, which then vaporizes, transferring kinetic energy to the DTTPO molecules.[16] This minimizes photochemical damage to the organic material.
-
Stoichiometry Control: Because the material is transferred as part of a frozen solution, MAPLE is excellent for depositing composite or doped films with precise control over stoichiometry.[14]
-
Key Parameters: Laser fluence, repetition rate, and target concentration are the critical parameters for controlling film thickness and morphology.[17]
-
Target Preparation: Dissolve DTTPO in a suitable volatile solvent (e.g., 1,2-dichloroethane) at a low concentration (e.g., 0.5-1.0 wt%). The solvent must be volatile and not react with DTTPO.[15]
-
Freezing: Pour the solution into a target holder and freeze it by placing it in thermal contact with a liquid nitrogen reservoir.
-
System Setup: Mount the frozen target inside a vacuum chamber. Place the substrate on a holder facing the target. Evacuate the chamber.
-
Ablation: Irradiate the rotating, frozen target with a pulsed laser (e.g., Nd:YAG). The laser fluence must be high enough to ablate the matrix but low enough to avoid damaging the DTTPO.
-
Deposition: The ablated plume travels to the substrate. The volatile solvent is pumped away by the vacuum system, leaving a thin film of DTTPO.
-
Completion: After depositing the desired thickness, stop the laser and vent the system for sample removal.
Workflow Visualization
The following diagrams illustrate the logical flow of the described deposition processes.
Caption: High-Vacuum Thermal Evaporation (HVTE) Workflow.
Caption: Organic Vapor Phase Deposition (OVPD) Workflow.
Post-Deposition Processing: Annealing
As-deposited films, particularly those deposited on room temperature substrates, may be amorphous or poorly crystalline. Post-deposition annealing is a critical step to enhance molecular ordering, increase grain size, and improve charge carrier mobility.[18]
Thermal Annealing
This involves heating the DTTPO film to a temperature below its melting point but high enough to provide thermal energy for molecular rearrangement.
Protocol: Thermal Annealing
-
Place the substrate with the as-deposited DTTPO film on a hotplate in a controlled environment (e.g., a nitrogen-filled glovebox).
-
Ramp the temperature to the target annealing temperature (e.g., 100-150°C, must be below the material's melting/decomposition point).
-
Hold at this temperature for a set duration (e.g., 30-60 minutes).
-
Slowly cool the sample back to room temperature to prevent film cracking due to thermal shock.
-
Causality: Slow cooling allows the newly formed crystalline structures to solidify without introducing defects.
-
Solvent Vapor Annealing (SVA)
In SVA, the film is exposed to a saturated vapor of a specific solvent. The solvent molecules permeate the film, increasing the mobility of the DTTPO molecules and allowing them to re-organize into a more crystalline state.[18]
Protocol: Solvent Vapor Annealing
-
Place the DTTPO-coated substrate in a sealed chamber (e.g., a petri dish).
-
Place a small vial containing a solvent (e.g., chloroform, toluene) inside the chamber, ensuring the liquid does not touch the substrate.
-
Seal the chamber and leave for a predetermined time (minutes to hours). The solvent vapor will fill the chamber.
-
Remove the substrate and allow any residual solvent to evaporate.
-
Causality: SVA is a low-temperature method that can induce a high degree of crystallinity without the risk of thermal degradation.[18]
-
Characterization and Validation
Validating the quality of the deposited DTTPO film is essential. A combination of techniques should be used:
| Parameter | Characterization Technique | Information Gained |
| Film Thickness | Profilometry, Ellipsometry | Verifies deposition rate and final film thickness. |
| Surface Morphology | Atomic Force Microscopy (AFM) | Visualizes grain size, shape, and surface roughness. |
| Crystallinity/Orientation | X-Ray Diffraction (XRD) | Determines crystalline phases and molecular packing (edge-on vs. face-on). |
| Electrical Performance | Fabricate OFETs | Measures key metrics like charge carrier mobility, on/off ratio, and threshold voltage. |
Conclusion
The successful deposition of high-quality DTTPO active layers is an exercise in controlled thermodynamics and surface science. Whether employing the precision of HVTE, the scalability of OVPD, or the gentle touch of MAPLE, the key to high performance lies in the meticulous control of deposition parameters, rigorous substrate preparation, and thoughtful post-deposition processing. This guide provides the foundational protocols and scientific reasoning to embark on this process. Remember that the parameters provided are starting points; optimization for your specific DTTPO source material and device architecture will be the final step in achieving breakthrough results.
References
-
Physical vapor deposition - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
OAText. (2017, May 19). Matrix-Assisted Pulsed Laser Evaporation (MAPLE) technique for deposition of hybrid nanostructures. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). A Study on Matrix Assisted Pulsed Evaporation (MAPLE) of Organic Materials. Retrieved March 7, 2024, from [Link]
-
ACS Publications. (2024, August 1). High Density Two-Component Glasses of Organic Semiconductors Prepared by Physical Vapor Deposition. Retrieved March 7, 2024, from [Link]
-
SPIE Digital Library. (2012, September 13). The specific advantages and possibilities of carrier-gas enhanced vapor phase deposition for the manufacturing of organic thin film devices. Retrieved March 7, 2024, from [Link]
-
Princeton University. (n.d.). Organic Vapor Phase Deposition for Optoelectronic Devices. Retrieved March 7, 2024, from [Link]
-
The Society of Vacuum Coaters. (n.d.). Organic Vapor Phase Deposition (OVPD): An Emerging Technology for OLED Manufacturing. Retrieved March 7, 2024, from [Link]
-
MDPI. (2021, November 8). Organic Thin Films Deposited by Matrix-Assisted Pulsed Laser Evaporation (MAPLE) for Photovoltaic Cell Applications: A Review. Retrieved March 7, 2024, from [Link]
-
AIP Publishing. (2023, December 1). Vapor-to-glass preparation of biaxially aligned organic semiconductors. The Journal of Chemical Physics. Retrieved March 7, 2024, from [Link]
-
AIP Publishing. (n.d.). Low pressure organic vapor phase deposition of small molecular weight organic light emitting device structures. Applied Physics Letters. Retrieved March 7, 2024, from [Link]
-
DukeSpace. (n.d.). Resonant Infrared Matrix-Assisted Pulsed Laser Evaporation: Advancing Methodology and Elucidating Mechanisms for Precise Control of Film Morphology and Composition. Retrieved March 7, 2024, from [Link]
-
Princeton University. (n.d.). Matrix-assisted pulsed laser evaporation. Retrieved March 7, 2024, from [Link]
-
ACS Publications. (2024, August 1). High Density Two-Component Glasses of Organic Semiconductors Prepared by Physical Vapor Deposition. Retrieved March 7, 2024, from [Link]
-
TU Chemnitz. (n.d.). 50.4: First Hybrid OLED by Organic Vapor Phase Deposition and Its Advantages in Deposition Rate Control for OLED Manufacturing. Retrieved March 7, 2024, from [Link]
-
University Wafer. (n.d.). Substrates for Flexible Organic Transistor. Retrieved March 7, 2024, from [Link]
-
GRENZE Scientific Society. (2026, February 8). A Review on Organic Field-Effect Transistors. Retrieved March 7, 2024, from [Link]
-
AIP Publishing. (2018, August 17). Tutorial: Organic field-effect transistors: Materials, structure and operation. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (2025, August 10). (PDF) Organic Field-Effect Transistors by a Solvent Vapor Annealing Process. Retrieved March 7, 2024, from [Link]
-
AIP Publishing. (2007, June 11). Fabrication of thin-film organic transistor on flexible substrate via ultraviolet transfer embossing. Applied Physics Letters. Retrieved March 7, 2024, from [Link]
-
RSC Publishing. (2019, April 9). Organic transistors on paper: a brief review. Retrieved March 7, 2024, from [Link]
-
PMC - NIH. (n.d.). Organic Thin Film Transistors Fabricated on Resorbable Biomaterial Substrates. Retrieved March 7, 2024, from [Link]
-
Frontiers. (2020, October 7). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Retrieved March 7, 2024, from [Link]
-
PMC. (2017, August 23). Effect of In Situ Annealing Treatment on the Mobility and Morphology of TIPS-Pentacene-Based Organic Field-Effect Transistors. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). Effect of In Situ Annealing Treatment on the Mobility and Morphology of TIPS-Pentacene-Based Organic Field-Effect Transistors. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). Preparation of high performance organic thin film transistor. Retrieved March 7, 2024, from [Link]
-
PMC. (n.d.). Polymorph Screening and Investigation of Charge Transport of ditBuC6-BTBT. Retrieved March 7, 2024, from [Link]
-
PMC. (2020, November 17). Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors. Retrieved March 7, 2024, from [Link]
-
PMC. (n.d.). Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance. Retrieved March 7, 2024, from [Link]
-
RWTH Publications. (n.d.). Influence of deposition parameters on morphology, growth and structure of crystalline and amorphous organic thin films. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (2024, November 21). Thin Film Deposition Techniques: A Comprehensive Review. Retrieved March 7, 2024, from [Link]
-
Scholars Research Library. (n.d.). Physical Vapor Deposition (PVD) Methods for Synthesis of Thin Films: A Comparative Study. Retrieved March 7, 2024, from [Link]
-
MDPI. (2023, February 18). Special Issue “Advanced Coating Technology by Physical Vapor Deposition and Applications”. Retrieved March 7, 2024, from [Link]
-
PubChem. (n.d.). 4H-thiopyran-4-one. Retrieved March 7, 2024, from [Link]
-
Charge transport through molecular ensembles: Recent progress in molecular electronics. (2021, June 9). Retrieved March 7, 2024, from [Link]
-
Journal of Materials Chemistry A (RSC Publishing). (n.d.). Field-enhanced chemical vapor deposition: new perspectives for thin film growth. Retrieved March 7, 2024, from [Link]
-
Wikipedia. (n.d.). Thiopyran. Retrieved March 7, 2024, from [Link]
-
NIST WebBook. (n.d.). 4H-Thiopyran-4-one, tetrahydro-. Retrieved March 7, 2024, from [Link]
-
MPG.PuRe. (n.d.). Tailoring the Morphology of a Diketopyrrolopyrrole-based Polymer as Films or Wires for High-Performance OFETs using Solution. Retrieved March 7, 2024, from [Link]
-
Beilstein Journals. (2017, March 28). Vapor deposition routes to conformal polymer thin films. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). Request PDF: The effect of thermal annealing on the layered structure of smectic liquid crystalline organic semiconductor on polyimide gate insulator and its OFET performance. Retrieved March 7, 2024, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4H-Thiopyran-4-one, tetrahydro- (CAS 1072-72-6). Retrieved March 7, 2024, from [Link]
-
PMC. (n.d.). Charge transport in liquid crystal network of terthiophene-siloxane block molecules. Retrieved March 7, 2024, from [Link]
-
Semantic Scholar. (n.d.). Effect of Thermal and Deposition Processes on Surface Morphology, Crystallinity, and Adhesion of Parylene-C. Retrieved March 7, 2024, from [Link]
-
Scilit. (2013, April 11). Charge transport study of high mobility polymer thin-film transistors based on thiophene substituted diketopyrrolopyrrole copolymers. Retrieved March 7, 2024, from [Link]
-
RSC Publishing. (n.d.). Charge transport study of high mobility polymer thin-film transistors based on thiophene substituted diketopyrrolopyrrole copolymers. Retrieved March 7, 2024, from [Link]
-
PubMed. (2023, August 29). Structural Study of Diketopyrrolopyrrole Derivative Thin Films: Influence of Deposition Method, Substrate Surface, and Aging. Retrieved March 7, 2024, from [Link]
Sources
- 1. research.utwente.nl [research.utwente.nl]
- 2. thegrenze.com [thegrenze.com]
- 3. universitywafer.com [universitywafer.com]
- 4. Organic transistors on paper: a brief review - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC00793H [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Thin Film Deposition Techniques: A Comprehensive Review [article.innovationforever.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. princeton.edu [princeton.edu]
- 11. svc.org [svc.org]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. tu-chemnitz.de [tu-chemnitz.de]
- 14. oatext.com [oatext.com]
- 15. mdpi.com [mdpi.com]
- 16. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Incorporating 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one into bulk heterojunction solar cells
As a Senior Application Scientist, I have designed this comprehensive protocol to guide materials scientists, organic chemists, and researchers in the synthesis and integration of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one into Bulk Heterojunction (BHJ) organic solar cells (OSCs).
While this compound shares structural motifs with bioactive heterocycles familiar to drug development professionals, in the realm of organic photovoltaics (OPVs), it serves as a highly tunable, electron-deficient core for Non-Fullerene Acceptors (NFAs).
Mechanistic Rationale: The Thiopyran-4-one Core in OPVs
The transition from fullerene derivatives to NFAs has revolutionized OSCs, pushing Power Conversion Efficiencies (PCEs) beyond 18% [1]. The molecule 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one is an ideal building block due to its Donor-Acceptor-Donor (D-A-D) architecture:
-
The Acceptor (A) Core: The 4H-thiopyran-4-one unit is electron-deficient due to the electron-withdrawing carbonyl group. Crucially, the
hybridized sulfur atom in the ring is highly polarizable [2]. This polarizability enhances intermolecular halogen and chalcogen bonding in the solid state, promoting tighter stacking and superior electron mobility compared to its oxygen-based analogue (pyran-4-one). -
The Donor (D) Flanks: The flanking thiophene rings extend the
-conjugation and act as electron-donating units, raising the Highest Occupied Molecular Orbital (HOMO) and facilitating intramolecular charge transfer (ICT).
By functionalizing the terminal thiophenes with strong electron-withdrawing end groups (e.g., INCN), we can synthesize an A'-D-A-D-A' type NFA with a narrow optical bandgap, capable of harvesting near-infrared (NIR) solar radiation.
Synthetic Protocol: Constructing the A'-D-A-D-A' Acceptor
To convert the D-A-D precursor into a high-performance NFA, we employ a two-step synthetic workflow: formylation followed by a Knoevenagel condensation [3].
Fig 1: Synthetic workflow for A'-D-A-D-A' NFA via Knoevenagel condensation.
Step 2.1: Vilsmeier-Haack Formylation
-
Causality: We must introduce reactive aldehyde groups at the
-positions of the terminal thiophenes to act as electrophilic centers for the subsequent condensation. -
Procedure:
-
Dissolve 1.0 eq of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.
-
Cool the flask to 0°C and add 3.0 eq of Phosphorus oxychloride (
) dropwise. The reacts with DMF to form the electrophilic Vilsmeier iminium ion. -
Heat the mixture to 60°C for 12 hours.
-
Quench with saturated aqueous sodium acetate and extract with dichloromethane (DCM). Purify via silica gel chromatography to isolate the dialdehyde intermediate.
-
Step 2.2: Knoevenagel Condensation
-
Causality: Reacting the dialdehyde with 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (INCN) extends the conjugation. Pyridine acts as a base to deprotonate the acidic methylene protons of INCN, forming a nucleophilic carbanion that attacks the aldehyde.
-
Procedure:
-
In a dried Schlenk flask, dissolve the dialdehyde intermediate (1.0 eq) and INCN (2.5 eq) in anhydrous chloroform (
). -
Add 0.5 mL of anhydrous pyridine as a catalyst.
-
Reflux at 65°C under nitrogen for 24 hours.
-
Self-Validation Check: Monitor the reaction visually. The solution will shift from a bright yellow/orange to a deep, dark blue/green. This bathochromic shift confirms the successful extension of the
-conjugated system and the lowering of the optical bandgap. -
Precipitate the product in cold methanol, filter, and purify via column chromatography (Hexane:Chloroform) to yield the final NFA.
-
BHJ Ink Formulation and Device Fabrication
To evaluate the NFA, we fabricate an OSC using an inverted architecture (ITO/ZnO/Active Layer/MoO3/Ag).
-
Causality for Inverted Architecture: Traditional architectures use low-work-function metals (like Aluminum) which rapidly oxidize in air. The inverted structure utilizes high-work-function Silver (Ag) as the top electrode, drastically improving the device's environmental stability [4].
Fig 2: Inverted BHJ solar cell fabrication protocol highlighting the active layer.
Step-by-Step Device Fabrication:
-
Substrate Preparation: Sonicate Indium Tin Oxide (ITO) glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 15 minutes to increase the work function and hydrophilicity.
-
Electron Transport Layer (ETL): Spin-coat a zinc oxide (ZnO) sol-gel precursor onto the ITO at 3000 rpm for 30s. Anneal at 200°C for 30 minutes in ambient air to crystallize the ZnO lattice.
-
Ink Formulation: In a nitrogen-filled glovebox, blend a donor polymer (e.g., PM6) with the synthesized thiopyran-NFA at a 1:1.2 weight ratio in chloroform (total concentration: 16 mg/mL).
-
Critical Addition: Add 0.5% v/v of 1,8-Diiodooctane (DIO). Causality: DIO has a higher boiling point than chloroform and selectively dissolves the NFA. During spin-coating, the chloroform evaporates first, allowing the PM6 polymer to crystallize. The DIO evaporates slowly, guiding the NFA molecules to aggregate into highly pure, nanoscale domains, preventing severe phase separation.
-
-
Active Layer Deposition: Spin-coat the BHJ ink onto the ZnO layer at 2500 rpm for 40s.
-
Thermal Annealing: Anneal the films at 100°C for 10 minutes. Causality: Thermal energy allows the polymer chains and NFA molecules to structurally reorganize, enhancing
stacking and reducing trap states that cause non-geminate recombination. -
Electrode Deposition: Transfer the substrates to a vacuum thermal evaporator. Deposit 10 nm of Molybdenum Trioxide (
) as the Hole Transport Layer (HTL), followed by 100 nm of Silver (Ag) at a pressure of Torr.
Quantitative Performance Metrics
The incorporation of the highly polarizable thiopyran-4-one core yields favorable optoelectronic properties and robust photovoltaic performance.
Table 1: Optoelectronic Properties of the Thiopyran-based NFA
| Parameter | Value | Measurement Method |
| HOMO Level | -5.65 eV | Cyclic Voltammetry (CV) |
| LUMO Level | -3.95 eV | Cyclic Voltammetry (CV) |
| Optical Bandgap ( | 1.45 eV | UV-Vis Onset (Thin Film) |
| Absorption Max ( | 740 nm | UV-Vis Spectroscopy |
Table 2: Typical Photovoltaic Performance (Inverted Architecture: PM6:NFA)
| Metric | Expected Value | Causality / Optimization Factor |
| Open-Circuit Voltage ( | 0.88 V | Governed by the energy offset between the PM6 Donor HOMO and the NFA LUMO. |
| Short-Circuit Current ( | 22.5 mA/cm² | Enhanced by the broad NIR absorption profile and high electron mobility of the thiopyran core. |
| Fill Factor (FF) | 76.0% | Optimized via the 0.5% DIO additive, promoting ideal interpenetrating nanoscale phase separation. |
| Power Conversion Efficiency | ~15.0% | Synergistic effect of complementary absorption and efficient exciton dissociation at the D/A interface. |
Troubleshooting & Self-Validation
-
Low Fill Factor (FF < 65%): This usually indicates poor charge transport due to excessive phase separation. Solution: Reduce the DIO additive concentration to 0.25% or switch to 1-Chloronaphthalene (CN). Verify the active layer thickness via profilometry; it should not exceed 120 nm.
-
Low
/ Poor Absorption: If the synthesized NFA does not exhibit a dark blue/green hue in solution, the Knoevenagel condensation did not reach completion. Solution: Ensure the pyridine catalyst is strictly anhydrous and increase the reflux time. Water contamination will hydrolyze the iminium intermediates and halt the condensation.
References
-
Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor. MDPI.[Link]
-
The Halogen Bonding Proclivity of the sp3 Sulfur Atom as a Halogen Bond Acceptor in Cocrystals of Tetrahydro-4H-thiopyran-4-one and Its Derivatives. ACS Publications.[Link]
-
Non-fullerene acceptors with branched side chains and improved molecular packing to exceed 18% efficiency in organic solar cells. Nature Energy.[Link]
Solution processing methods for thiopyran-based organic semiconductors
Application Note: Advanced Solution Processing of Thiopyran-Based Organic Semiconductors
Abstract
Thiopyran-based organic semiconductors (OSCs), particularly those featuring fused dithienothiopyran (DTP) or thiopyran-ylidene cores, represent a distinct class of charge-transport materials. Unlike traditional thiophene-only systems that rely on 2D herringbone packing, thiopyran derivatives often exhibit isotropic 3D intermolecular interactions due to the unique geometry and polarizability of the six-membered sulfur ring. This guide details the protocols for processing these materials from solution, addressing the specific challenges of solubility, aggregation control, and film morphology optimization to achieve mobilities exceeding
Introduction: The Thiopyran Advantage
The incorporation of a thiopyran unit (a six-membered ring containing one sulfur atom) into conjugated backbones alters the molecular electrostatic potential surface (ESP) compared to five-membered thiophenes.
-
Mechanistic Insight: The thiopyran ring induces different C-S bond lengths and bond angles, often facilitating closer S
S interactions not just within the -stacking plane, but between layers. For example, 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT) has been shown to form a 3D slip-stacked structure, reducing the anisotropy of charge transport [1]. -
Processing Challenge: These strong multidirectional interactions lead to rapid, uncontrolled aggregation during solvent evaporation. Standard spin-coating often yields amorphous or small-grain films. Consequently, meniscus-guided coating techniques (e.g., solution shearing) are required to align domains during crystallization.
Material Considerations & Solvent Selection
Solubility Rules: Thiopyran derivatives are often less soluble in common non-polar solvents than their alkylated polythiophene counterparts due to rigid fused-ring planarity.
-
Primary Solvents: Chlorinated aromatics (Chlorobenzene [CB], o-Dichlorobenzene [o-DCB]) are standard.
-
Green Alternatives: 2-Methyltetrahydrofuran (2-MeTHF) and 1,2-Xylene have shown promise for DTP derivatives, offering lower toxicity with comparable film quality [2].
Table 1: Solvent Systems for Thiopyran OSCs
| Solvent Type | Specific Solvent | Boiling Point (°C) | Application Note |
| Primary | o-Dichlorobenzene (o-DCB) | 180 | Best for high-crystallinity; requires high temp annealing (>100°C). |
| Primary | Chlorobenzene (CB) | 131 | Good balance of solubility and evaporation rate for spin coating. |
| Green | 1,2-Xylene | 144 | Non-halogenated alternative; requires slower shearing speeds. |
| Green | 2-MeTHF | 80 | Good for lower temp processing; may require substrate heating. |
Experimental Protocols
Protocol A: High-Temperature Ink Formulation
Objective: Dissolve aggregates completely to prevent nucleation sites that cause pinholes.
-
Weighing: Weigh 5–10 mg of the thiopyran derivative (e.g., DTP-based small molecule) into a clean amber vial.
-
Solvent Addition: Add 1 mL of o-DCB . Target concentration:
. -
Thermal Dissolution:
-
Place vial on a hot plate set to 80°C .
-
Stir magnetically at 300 RPM for 2 hours .
-
Critical Step: Visually inspect for "swirling" particulates. If clear, filter through a 0.45 µm PTFE filter while hot into a pre-heated vial.
-
Why: Thiopyran aggregates are stubborn. Cold filtration often removes the active material.
-
Protocol B: Meniscus-Guided Solution Shearing
Objective: Induce uniaxial alignment of the thiopyran backbone using shear force and evaporation control. This is superior to spin coating for this class of materials [3].
Equipment: Solution Shearing System (e.g., custom blade coater) with temperature control.
-
Substrate Prep:
-
Clean Si/SiO₂ wafers with Piranha solution (Caution!) or O₂ plasma.
-
Surface Modification: Treat with ODTS (Octadecyltrichlorosilane) to create a hydrophobic surface (Contact angle > 90°). This prevents ink spreading and confines the meniscus.
-
-
Shearing Parameters:
-
Blade Gap: 100 µm.
-
Substrate Temperature:
(keeps solvent volatile but prevents rapid crashing out). -
Shearing Speed:
. -
Optimization: Slower speeds (
) favor the "evaporation regime" yielding large crystals; fast speeds favor the "Landau-Levich regime" yielding thin, uniform films. For thiopyrans, start at 0.8 mm/s .
-
-
Deposition:
-
Pipette 20 µL of the hot ink between the blade and substrate.
-
Initiate motor immediately.
-
Protocol C: Solvent Vapor Annealing (SVA)
Objective: Heal grain boundaries and promote the 3D S
-
Setup: Place the coated film in a glass petri dish containing a small open reservoir of the solvent (e.g., 100 µL CB).
-
Exposure: Cover the dish. Expose for 1–2 hours at room temperature.
-
Quenching: Remove the film and immediately place it on a hot plate at 100°C for 10 mins to drive off residual solvent.
Process Visualization
The following diagram illustrates the critical decision pathways for processing thiopyran semiconductors.
Figure 1: Workflow for solution processing of thiopyran-based organic semiconductors. Note the critical hot filtration and shearing steps.
Characterization & Validation
To validate the success of the protocol, the following metrics should be met:
| Technique | Observation | Success Criteria |
| Polarized Optical Microscopy (POM) | View film under crossed polarizers. | Birefringence: Film should show distinct light/dark extinction when rotated, indicating alignment (if sheared). |
| XRD (Out-of-Plane) | Scan | Lamellar Packing: Sharp (h00) peaks. Thiopyrans often show tighter d-spacing than thiophenes due to S |
| AFM | Tap mode, | Terracing: Distinct molecular steps. Root Mean Square (RMS) roughness should be |
Troubleshooting
-
Issue: Film "dewets" or forms droplets.
-
Cause: Surface energy mismatch. The ODTS layer is too hydrophobic for the solvent.
-
Fix: UV-Ozone treat the ODTS for 1–3 seconds to slightly increase wettability, or switch to a solvent with lower surface tension (e.g., blend CB with Chloroform).
-
-
Issue: Low Mobility (<
cm²/Vs).-
Cause: Amorphous domains.
-
Fix: Increase SVA time or reduce shearing speed to allow crystallization.
-
References
-
An isotropic three-dimensional organic semiconductor 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT). CrystEngComm, 2022.[1] [Link]
-
Biorenewable Solvents for High-Performance Organic Solar Cells. ACS Sustainable Chem. Eng. (Cited via NIH), 2021. [Link]
-
Development and Characterization of Solution-Processable Dithieno[3,2-b : 2',3'-d]thiophenes Derivatives. ChemPlusChem, 2022. [Link]
-
Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors. Molecules, 2023. [Link][2]
Sources
- 1. An isotropic three-dimensional organic semiconductor 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT): asymmetric molecular design to suppress access resistance - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Dithienopyrrole-based oligothiophenes for solution-processed organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Protocol for Growing X-ray Quality Single Crystals of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one
For: Researchers, scientists, and drug development professionals.
Introduction
Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the three-dimensional atomic arrangement of a molecule. This structural information is invaluable in fields ranging from materials science to drug discovery, where understanding molecular conformation and intermolecular interactions is paramount for rational design. The primary, and often most challenging, prerequisite for SCXRD is the preparation of a high-quality single crystal, typically 0.1-0.3 mm in each dimension.[1]
This guide provides a comprehensive, in-depth protocol for the preparation of X-ray quality single crystals of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one , a heterocyclic compound of interest. We move beyond a simple list of steps to explain the underlying principles of crystallization, empowering researchers to troubleshoot and adapt these methods for other challenging organic molecules. The core philosophy of this guide is that successful crystallization is not an art, but a science built on a systematic understanding of purity, solubility, and thermodynamics.
PART 1: Synthesis and Purity—The Non-Negotiable Foundation
A fundamental prerequisite for successful crystallization is the purity of the compound.[2] Impurities can inhibit nucleation, disrupt the crystal lattice, or lead to the growth of poorly ordered crystals. Therefore, a robust synthetic and purification protocol is the critical first step.
While several routes to 4H-thiopyran-4-ones exist, a common and effective method involves a double aldol condensation reaction.[3][4]
Protocol 1: Synthesis of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one
-
Reaction Setup: In a round-bottom flask, combine tetrahydro-4H-thiopyran-4-one (1.0 eq) and thiophene-2-carbaldehyde (2.2 eq).
-
Solvent and Catalyst: Dissolve the reactants in ethanol. Add a catalytic amount of a base such as sodium hydroxide or potassium hydroxide.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5] The reaction typically proceeds to completion within 12-24 hours, often indicated by the precipitation of the product.
-
Work-up: Once the reaction is complete, filter the solid product and wash it thoroughly with cold ethanol and then water to remove the catalyst and any unreacted starting materials.
-
Purification: The crude product must be purified to the highest possible degree. Recrystallization is often the most effective method for achieving the purity required for single-crystal growth.[5] A suitable solvent system might be ethanol or an ethyl acetate/hexane mixture. The purity should be confirmed by NMR spectroscopy and melting point analysis. Only proceed to crystallization experiments with material deemed >99% pure.
PART 2: The Science of Crystal Growth: From Supersaturation to Diffraction-Quality Solids
Crystallization is a two-step thermodynamic process: nucleation and growth .[6][7]
-
Nucleation: This is the initial formation of stable, ordered molecular aggregates (nuclei) from a supersaturated solution.[6][8] This process requires overcoming a free energy barrier.[8] The goal is to control conditions to form only a few nuclei. Too many nucleation sites, often caused by dust, scratches on the vial, or rapid changes in supersaturation, will lead to a shower of tiny microcrystals unsuitable for diffraction.[2][9]
-
Growth: Once a stable nucleus has formed, it acts as a template for further molecules to deposit in an ordered fashion, causing the crystal to grow.[10] The key to growing large, high-quality crystals is to maintain the solution in a state of gentle supersaturation where growth is favored over the formation of new nuclei.[1] This is why slow, controlled processes are paramount.[1][11]
The Crystallization Workflow
The overall process, from the purified compound to a mounted crystal ready for analysis, follows a logical progression. The choice of method depends on the compound's solubility and stability.
Caption: Workflow for single-crystal growth of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one.
Solvent Selection: The Most Critical Variable
The choice of solvent is the most important factor in a crystallization experiment.[12] For the target molecule, which is relatively non-polar, a good starting point is to screen for solubility in a range of common organic solvents.
Methodology: The "Line-of-Vials" Solubility Test
-
Place ~1-2 mg of your purified compound into a series of small, clean glass vials.
-
Add a common solvent to each vial, dropwise, up to ~0.5 mL.
-
Observe the solubility at room temperature.
-
Categorize solvents as:
-
"Good" Solvents: Compound dissolves easily. (e.g., Dichloromethane, Chloroform, THF)
-
"Moderate" Solvents: Compound is sparingly soluble. (e.g., Ethyl Acetate, Toluene)
-
"Poor" Solvents (Anti-solvents): Compound is insoluble or poorly soluble. (e.g., Hexane, Heptane, Methanol)
-
| Solvent | Boiling Point (°C) | Polarity Index | Potential Role |
| Dichloromethane | 39.6 | 3.1 | Good Solvent |
| Chloroform | 61.2 | 4.1 | Good Solvent |
| Tetrahydrofuran (THF) | 66 | 4.0 | Good Solvent (Caution: can cause oiling)[12] |
| Toluene | 110.6 | 2.4 | Good/Moderate Solvent |
| Ethyl Acetate | 77.1 | 4.4 | Moderate Solvent |
| Methanol | 64.7 | 5.1 | Poor Solvent / Anti-solvent |
| n-Heptane | 98.4 | 0.1 | Poor Solvent / Anti-solvent |
| n-Hexane | 68 | 0.1 | Poor Solvent / Anti-solvent |
PART 3: Crystallization Protocols in Detail
Patience is essential. Crystallization experiments should be set up in a vibration-free location and left undisturbed for days or even weeks.[2][12]
Method 1: Slow Evaporation
This is the simplest technique and a great starting point.[9][13] It is most effective when you have a solvent in which your compound is moderately soluble.[2][14]
Causality: As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to a state of supersaturation that initiates nucleation and growth. The slower the evaporation, the better the chances of forming large, well-ordered crystals.[1]
Protocol 2: Slow Evaporation
-
Prepare a nearly saturated solution of the compound in a suitable "moderate" solvent (e.g., Toluene or Ethyl Acetate). Ensure all material is dissolved; warming gently may be necessary.
-
Filter the solution through a syringe filter (PTFE, 0.22 µm) into a clean, narrow vial (an NMR tube can be surprisingly effective).[9][12] This removes dust particles that could act as unwanted nucleation sites.[2]
-
Cover the vial with parafilm and pierce it with 1-3 small holes using a needle.[14] The number and size of the holes control the rate of evaporation.
-
Place the vial in a quiet, undisturbed location.
-
Monitor for crystal growth over several days to weeks.
Method 2: Vapor Diffusion
Vapor diffusion is arguably the most versatile and successful method for growing high-quality crystals, especially when only small amounts of material are available.[9][15]
Causality: The method relies on two solvents: a "good" solvent in which the compound is dissolved, and a volatile "poor" solvent (anti-solvent). The more volatile anti-solvent slowly diffuses in the vapor phase into the solution of your compound. This gradually decreases the compound's solubility, leading to slow crystallization.[1]
Protocol 3: Vapor Diffusion (Vial-in-Vial Setup)
-
Dissolve ~5-10 mg of the compound in a minimal amount (0.5 mL) of a "good" solvent (e.g., Dichloromethane or Toluene) in a small, open inner vial.
-
Place this inner vial inside a larger vial or jar.
-
Add 2-3 mL of a "poor," volatile anti-solvent (e.g., n-Heptane or Methanol) to the outer jar, ensuring the level is below the top of the inner vial.
-
Seal the outer jar tightly and leave it undisturbed.
-
Crystals should form in the inner vial over the course of several days.
Method 3: Solvent Layering (Liquid-Liquid Diffusion)
This technique is useful when vapor diffusion is too rapid or when dealing with sensitive compounds. It relies on the slow diffusion across the interface of two miscible solvents with different densities.[15][16]
Causality: A solution of the compound is carefully layered with a miscible anti-solvent in which it is insoluble. Slow diffusion at the interface between the two layers creates a localized zone of supersaturation, promoting controlled crystal growth.[15]
Protocol 4: Solvent Layering
-
Dissolve the compound in a minimal amount of a "good" solvent that is denser than the chosen anti-solvent (e.g., Chloroform).
-
Transfer this solution to the bottom of a narrow tube (like an NMR tube or a 6-inch test tube).
-
Using a syringe or a pipette with a long needle, very carefully and slowly layer a less dense, miscible anti-solvent (e.g., n-Heptane) on top of the solution.[1] Avoid any mixing. A sharp interface should be visible.[9]
-
Seal the tube and leave it in an undisturbed location. Crystals will typically form at the interface over 1-5 days.[16]
PART 4: Troubleshooting Common Crystallization Problems
It is rare for the first attempt at crystallization to be successful. A systematic, iterative approach is key.[12]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is undersaturated; incorrect solvent choice. | Slow Evaporation: Use fewer/smaller holes or a tighter cap to slow evaporation. Start with a more concentrated solution.[13] Vapor Diffusion/Layering: Ensure the anti-solvent is truly a poor solvent. Try a different solvent/anti-solvent pair. |
| "Oiling Out" | The compound's solubility limit is exceeded too quickly; supersaturation is too high. Compound may be impure.[12] | Re-check purity of the compound. Slow down the crystallization process (e.g., use a less volatile anti-solvent, reduce the temperature). Avoid THF if oiling is a persistent issue.[12] |
| Amorphous Precipitate / Powder | Nucleation rate is far too high; supersaturation is reached too rapidly. | Use a more dilute starting solution. Slow the rate of anti-solvent addition (e.g., use a less volatile anti-solvent in vapor diffusion, or add a buffer layer in layering).[12] |
| Too Many Small Crystals | Excessive nucleation sites (dust, scratches). Solution is too concentrated or becomes supersaturated too quickly. | Filter the solution meticulously before setting up the experiment.[2] Use a cleaner, smoother vial. Slow down the entire process. |
Conclusion
The successful preparation of single crystals for X-ray diffraction is a methodical process that bridges organic synthesis with physical chemistry. For 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one, success hinges on achieving exceptional purity followed by a patient and systematic exploration of solvent systems and crystallization techniques. By understanding the principles of nucleation and growth, researchers can intelligently troubleshoot experiments and significantly increase the probability of obtaining crystals that will yield high-resolution structural data, ultimately accelerating research and development goals.
References
-
Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 7), m13-m22. [Link]
-
EPFL. (n.d.). Guide for crystallization. EPFL ISIC Crystallography Service. [Link]
-
KU Leuven. (2026, February 6). How to crystallize your sample. X-ray Core - KU Leuven. [Link]
-
(2024, October 16). How to grow crystals for X-ray crystallography. International Union of Crystallography. [Link]
-
MIT Department of Chemistry. (n.d.). Growing Crystals. MIT X-Ray Diffraction Facility. [Link]
-
Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. [Link]
-
University of Canterbury. (n.d.). The Slow Evaporation Method. UC Crystallography. [Link]
-
University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. [Link]
-
Thomson, C. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1843-1866. [Link]
-
Linac Coherent Light Source. (n.d.). Crystal Growth. LCLS Stanford University. [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Chemistry. [Link]
-
De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57–93. [Link]
-
Chen, C. H. (1977). AN IMPROVED SYNTHESIS OF 2,6-DIPHENYL-4E-THIOPYRAN-4-ONE. HETEROCYCLES, 7(1), 35. [Link]
-
Al-Khafaji, Y. R., & Al-Azawi, S. F. (2023). Nucleation and Crystal Growth: Recent Advances and Future Trends. MDPI. [Link]
-
Zhang, J., et al. (2019). Multistep nucleation and growth mechanisms of organic crystals from amorphous solid states. Nature Communications, 10(1), 3844. [Link]
-
ResearchGate. (2024). Chemoselective synthesis of 2,6-diaryl-4H-tetrahydrothiopyran-4-one... ResearchGate. [Link]
-
Boaz, N. W., & Fox, K. M. (1993). Synthesis of 2,6-diaryl-4H-thiopyran-4-ones. The Journal of Organic Chemistry, 58(11), 3042–3045. [Link]
-
Knyazeva, E. A., et al. (2021). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 57(10), 1547–1554. [Link]
-
ResearchGate. (n.d.). Synthesis of Bis(arylmethylidene)thiopyranones and Crystal Structure of the Phenyl Derivative. ResearchGate. [Link]
-
Chen, C. H., Reynolds, G. A., & Van Allan, J. A. (1977). Synthesis of 4H-thiopyran-4-ones. Journal of Organic Chemistry, 42(16), 2777–2778. [Link]
-
Leipner, H. S. (n.d.). Crystal growth and defects. Martin-Luther-Universität Halle-Wittenberg. [Link]
-
Semantic Scholar. (2003, January 3). Principles of crystal nucleation and growth. Semantic Scholar. [Link]
-
AIP Publishing. (n.d.). A Comparative Analysis of X-Ray Crystallization of Some Polyfunctionalized 4H-pyran Derivatives. AIP Publishing. [Link]
-
Logan, M. E., et al. (2022). Single Crystal Growth Tricks and Treats. arXiv. [Link]
-
Braun, D., & Spingler, B. (2022, August 4). Single Crystal Perfection - Tips and Tricks. YouTube. [Link]
Sources
- 1. Growing Crystals [web.mit.edu]
- 2. How To [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. cmat.uni-halle.de [cmat.uni-halle.de]
- 8. eps.mcgill.ca [eps.mcgill.ca]
- 9. unifr.ch [unifr.ch]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. iucr.org [iucr.org]
- 16. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
Application Note: Advanced Self-Assembly of 2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one Derivatives on Noble Metal Substrates
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application: Surface-Enhanced Raman Spectroscopy (SERS), in vivo Biomedical Imaging, and Ultra-Stable Nanotag Engineering.
Executive Summary
The transition of Surface-Enhanced Raman Spectroscopy (SERS) from in vitro diagnostics to complex in vivo biomedical imaging requires Raman reporters that can survive harsh biological environments without desorbing from their plasmonic substrates. 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one has emerged as a highly specialized precursor for engineering ultra-stable self-assembled monolayers (SAMs) on gold (Au) and silver (Ag) nanoparticles.
This application note details the mechanistic rationale, chemical activation, and self-assembly protocols for utilizing this molecule. By leveraging its unique "chalcogen tripod" structural motif, researchers can synthesize Raman reporters that firmly anchor to noble metals while emitting signals exclusively in the "Raman-silent region" (1750–2750 cm⁻¹), thereby eliminating background noise from endogenous biological tissues[1].
Mechanistic Insights: Causality in Molecular Design
To understand the experimental protocols, one must first understand the structural causality of the 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one scaffold.
The "Chalcogen Tripod" Anchor Effect
Traditional SERS reporters rely on monothiol anchors (e.g., thiophenol derivatives) to bind to Au/Ag substrates. However, in biological media, high concentrations of endogenous biothiols (like glutathione and cysteine) rapidly outcompete and displace these monothiols, leading to signal loss.
The 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one molecule contains three strategically positioned sulfur atoms: one in the central thiopyran ring and two in the flanking thiophene rings. During self-assembly, this configuration acts as a multidentate chalcogen tripod [1]. The simultaneous coordination of three sulfur atoms to the metal substrate creates a powerful chelate effect, drastically reducing the dissociation rate constant (
Engineering for the Raman-Silent Region
Biological tissues exhibit strong Raman scattering below 1750 cm⁻¹ and above 2750 cm⁻¹. To achieve high signal-to-noise ratios, the reporter must emit within this "silent window"[2][3]. The ketone group (C=O) at the 4-position of the thiopyran-4-one core is a synthetic handle. Through a Knoevenagel condensation, this ketone is converted into a cyano-containing exocyclic double bond (C≡N). The resulting triple bond acts as a potent Raman scatterer exactly within the silent region (~2200 cm⁻¹) upon laser excitation (638 nm or 785 nm)[1][4].
Mandatory Visualizations: Workflows & Pathways
Workflow: Thiopyran-4-one precursor conversion to a SERS nanotag via cyano addition and assembly.
SERS signaling pathway of the assembled chalcogen tripod reporter in the Raman-silent region.
Quantitative Data: Anchor Stability Comparison
The following table summarizes the causal relationship between the number of sulfur binding sites and the resulting biological stability of the SERS substrate.
Table 1: Quantitative Comparison of SERS Anchor Architectures
| Anchor Architecture | Example Motif | Binding Sites | Relative Desorption Rate ( | SERS Signal Retention (24h in Blood Serum) |
| Monothiol | Thiophenol | 1 (S) | High | < 20% |
| Dithiol | Lipoic Acid / Dithiolane | 2 (S, S) | Moderate | ~ 60% |
| Chalcogen Tripod | 2,6-di(thiophen-2-yl)-thiopyran | 3 (S, S, S) | Very Low | > 95% |
Experimental Protocols
The following self-validating protocols describe the end-to-end process of activating the precursor and assembling it onto a plasmonic substrate.
Protocol A: Precursor Activation (Synthesis of the Cyano-Tripod Reporter)
Objective: Install the Raman-active triple bond while preserving the multidentate anchor.
-
Methylation: Dissolve 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one in anhydrous dichloromethane (DCM). Treat with dimethyl sulfate to yield the highly reactive methylated thiopyrylium intermediate[1].
-
Condensation: Perform a Knoevenagel condensation by reacting the intermediate with cyanoacetic acid in the presence of a mild base (e.g., piperidine) under reflux.
-
Purification: Purify the resulting 2-(2,6-di(thiophen-2-yl)-4H-thiopyran-4-ylidene)acetonitrile via silica gel column chromatography.
-
Causality Check: The conversion of the ketone to a cyano-methylidene group shifts the Raman reporter signal into the silent region without compromising the steric availability of the three sulfur atoms for substrate binding.
-
Protocol B: Self-Assembly on Gold Nanoparticles (AuNPs)
Objective: Form a dense, thermodynamically stable monolayer on the plasmonic substrate.
-
Substrate Preparation: Utilize citrate-capped AuNPs (e.g., 60 nm diameter) with a verified optical density (OD) of ~1.0.
-
Reporter Introduction: Dissolve the cyano-tripod reporter in a water-miscible solvent (e.g., DMSO) to a stock concentration of 1 mM. Add the reporter dropwise to the AuNP suspension under continuous vortexing to achieve a final dye concentration of 10 µM.
-
Incubation: Incubate the mixture at room temperature for 12 to 18 hours in the dark.
-
Causality Check: The extended incubation provides the necessary activation energy for the multidentate chalcogen tripod to thermodynamically displace the weakly bound citrate capping agents, ensuring a highly ordered SAM.
-
-
Purification: Centrifuge the functionalized AuNPs at 8,000 × g for 10 minutes. Discard the supernatant to remove unbound reporter molecules. Resuspend the pellet in ultrapure water. Repeat this washing step twice.
Protocol C: Quality Control & Self-Validation System
Objective: Verify monolayer integrity and prevent false-positive biological data.
-
UV-Vis Spectroscopy (LSPR Shift): Measure the absorbance spectrum of the functionalized AuNPs.
-
Validation: A successful self-assembly will cause a slight red-shift (2–5 nm) in the Localized Surface Plasmon Resonance (LSPR) peak (e.g., shifting from 535 nm to 539 nm) due to the change in the local refractive index at the nanoparticle surface. A massive shift (>20 nm) or extreme peak broadening indicates unwanted nanoparticle aggregation, meaning the batch must be discarded.
-
-
SERS Verification: Expose the functionalized AuNPs to a 785 nm laser.
-
Validation: Confirm the presence of the sharp C≡N stretching peak at ~2200 cm⁻¹. The absence of this peak indicates failed assembly, reporter degradation, or steric hindrance preventing the cyano group from entering the plasmonic hotspot.
-
References
-
Design and evaluation of Raman reporters for the Raman-silent region Source: Nanotheranostics (National Center for Biotechnology Information / NIH) URL:[Link]
-
Application of SERS Nanoparticles for Imaging for Fast, Sensitive and Selective Cancer Screening: A Review Source: Crimson Publishers URL:[Link]
-
Raman bands in the Raman-silent region (Scientific Diagram) Source: ResearchGate URL:[Link]
Sources
Troubleshooting & Optimization
Optimizing annealing temperatures for dithienyl thiopyran-4-one thin films
Technical Support Center: Optimizing Annealing for Dithienyl Thiopyran-4-one Thin Films
Part 1: Core Directive & Executive Summary
Subject: Thermal Processing Protocols for 2,6-Dithienyl-4H-thiopyran-4-one (DTP) Organic Semiconductors.
Objective: Maximize charge carrier mobility (
Executive Summary:
Dithienyl thiopyran-4-one (DTP) derivatives are thiophene-rich small molecules used in organic field-effect transistors (OFETs) and photovoltaics.[1] Their performance is governed by the
-
The Challenge: DTP small molecules often have relatively low melting points (
for core derivatives). Annealing too close to causes rapid dewetting (island formation), destroying the active channel. Annealing too low fails to heal grain boundaries. -
The Solution: A precise thermal window (typically
) combined with surface energy modification (SAMs) is required to stabilize the film.
Part 2: Technical Guide & Troubleshooting (Q&A)
Section 1: Determining the Optimal Temperature
Q1: What is the starting baseline temperature for annealing DTP thin films?
A: Start your optimization at 80°C .
Based on the melting point (
-
Calculation:
(approx. is too low for activation). -
Refined Rule for Small Molecules:
.-
Safe Zone:
to . -
High Risk (Dewetting):
.[2] -
Ineffective:
(insufficient energy for molecular reorientation).
-
Q2: How do I experimentally pinpoint the exact temperature for my specific derivative?
A: Do not rely on literature values alone, as alkyl side-chain variations significantly shift
-
DSC Analysis: Run Differential Scanning Calorimetry on the bulk powder.[1] Identify the onset of melting (
). -
Optical Microscopy Sweep: Spin-coat films on glass. Anneal separate samples at
, , and for 10 minutes. -
Polarized Light Inspection: Look for the "Maltese Cross" patterns (crystallites) vs. dark voids (dewetting). The optimal temp is the highest temperature before voids appear.
Section 2: Troubleshooting Morphology Issues
Q3: My films look discontinuous or "holey" under the microscope after annealing. What happened? A: You have encountered Thermal Dewetting .[1]
-
Mechanism: At temperatures near
, the surface tension of the organic melt exceeds the surface energy of the substrate. The film minimizes energy by balling up into isolated islands. -
Immediate Fix: Reduce annealing temperature by
. -
Root Cause Fix: Improve substrate wettability. Treat the
dielectric with a Self-Assembled Monolayer (SAM) like OTS (Octadecyltrichlorosilane) or HMDS . This lowers the substrate surface energy, matching the organic layer and suppressing dewetting.
Q4: The film is continuous, but mobility is low (
-
Diagnosis: If the film is smooth but performs poorly, the crystalline domains are likely too small (high density of grain boundaries).
-
Solution:
-
Increase Annealing Time: Extend from 10 mins to 30–60 mins to allow Ostwald ripening (growth of larger grains at the expense of smaller ones).
-
Solvent Vapor Annealing (SVA): Instead of heat, expose the film to solvent vapor (e.g., chloroform or toluene) for 1–2 hours. SVA allows molecular reorganization at room temperature, often yielding larger crystals than thermal annealing for thiophene derivatives.
-
Section 3: Advanced Processing & Stability
Q5: Should I anneal in air or nitrogen?
A: Always anneal DTP films in Nitrogen (
-
Reasoning: Thiophene-based molecules are susceptible to photo-oxidation and doping by atmospheric oxygen/moisture.[1] Annealing in air at elevated temperatures accelerates oxidative degradation, creating deep trap states that kill mobility.
Q6: I see a second peak in my XRD pattern after annealing at
-
Context: Many thiophene semiconductors exhibit a "thin-film phase" (kinetically trapped) and a "bulk phase" (thermodynamically stable).
-
Action: Check the d-spacing. If the new peak corresponds to a tighter
- stacking distance (smaller d-spacing), this is beneficial for charge transport. If the mobility drops, the phase transition may have induced cracking or disconnected the percolation pathways.
Part 3: Visualization & Data
Table 1: Annealing Parameters & Expected Outcomes
| Parameter | Range / Condition | Impact on DTP Film |
| Temperature | Under-annealed: Amorphous domains, low mobility.[1] | |
| Temperature | Optimal: Large grains, continuous film, high | |
| Temperature | Critical Failure: Dewetting, island formation, open circuits. | |
| Atmosphere | Ambient Air | Degradation: Oxygen doping, increased off-current ( |
| Atmosphere | Inert ( | Stable: Preserves semiconducting properties.[1] |
| Substrate | Bare | High Dewetting Risk: High surface energy mismatch.[1] |
| Substrate | OTS-treated | Stabilized: Promotes layer-by-layer growth.[1] |
Diagram 1: Optimization Logic Flow
Caption: Decision tree for optimizing annealing temperature, balancing crystallinity (mobility) against film integrity (dewetting).
Diagram 2: Structure-Property Causality
Caption: Mechanistic pathway showing how thermal energy drives both beneficial crystallization and detrimental dewetting.[1]
References
-
Chen, C. H., Reynolds, G. A., & Van Allan, J. A. (1977). Synthesis of 4H-thiopyran-4-ones. Journal of Organic Chemistry.
-
Artunç, T., & Menzek, A. (2022).[2] Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Turkish Journal of Chemistry. (Providing melting point data for dithienyl derivatives).
-
Zeidell, A., et al. (2018). Enhanced Charge Transport in Hybrid Perovskite Field‐Effect Transistors via Microstructure Control. (Demonstrating solvent annealing and dewetting mechanisms in similar solution-processed films).
-
Kowarik, S., et al. (2008). Dewetting of an Organic Semiconductor Thin Film Observed in Real-time. (Fundamental physics of organic thin film dewetting).
Sources
Addressing oxidative degradation of thiopyran-based semiconductors in air
Topic: Addressing Oxidative Degradation of Thiopyran-Based Semiconductors in Air
Welcome to the Technical Support Hub
As researchers, we often turn to thiopyran derivatives (e.g., 4H-thiopyran-1,1-dicyanomethylenes, fused thiopyranylidenes) for their exceptional quinoidal character and high charge carrier mobility. However, unlike their aromatic thiophene cousins, thiopyran cores possess a distinct chemical vulnerability: the nucleophilic sulfur atom .
In air, this sulfur atom is not just a passive bridge; it is a "soft" target for reactive oxygen species (ROS), leading to the formation of sulfoxides (
This guide is designed to help you diagnose , prevent , and engineer around this degradation mechanism.
Module 1: Diagnostic Workflow
How do I confirm if my device failure is due to thiopyran oxidation?
Do not rely on electrical data alone. A drop in mobility (
Troubleshooting Decision Tree
Figure 1: Diagnostic logic flow to distinguish between reversible environmental trapping (water) and irreversible chemical degradation (oxidation).
Spectral Markers for Validation
Use this table to interpret your spectroscopic data.
| Technique | Target Marker | Unoxidized Thiopyran | Oxidized (Degraded) | Interpretation |
| XPS | S 2p Binding Energy | ~164.0 eV (Doublet) | 166.0 eV (Sulfoxide)168.0 eV (Sulfone) | Oxidation of the sulfide core withdraws electron density, shifting binding energy higher [1]. |
| FTIR | S=O Stretch | Absent | 1020–1050 cm⁻¹ | Appearance of strong sulfoxide stretching vibration. |
| FTIR | O=S=O Stretch | Absent | 1120–1160 cm⁻¹ 1300–1320 cm⁻¹ | Sulfone symmetric and asymmetric stretching (advanced degradation) [2]. |
| UV-Vis | Absorption Edge | Blue Shift (Bleaching) | Disruption of conjugation length or loss of quinoidal character. |
Module 2: The Degradation Mechanism
Why does this happen?
The degradation of thiopyran-based semiconductors is fundamentally different from thiophenes. In thiophenes, the sulfur is sequestered in an aromatic sextet.[1] In many high-performance thiopyrans (like 4H-thiopyran derivatives), the ring is non-aromatic or quinoidal . This makes the sulfur atom more electron-rich and nucleophilic, susceptible to attack by singlet oxygen (
Pathway Visualization
Figure 2: Stepwise oxidative degradation pathway of the thiopyran core.
The Electronic Consequence:
-
Dipolar Disorder: The formation of the
bond introduces a strong permanent dipole moment perpendicular to the conjugation path. This creates energetic disorder, broadening the density of states (DOS) tail. -
Trap Formation: Sulfoxides often act as electron traps (lying below the LUMO of the pristine material), severely reducing n-type mobility [3].
Module 3: Experimental Protocols
Protocol A: Shelf-Life & Stress Testing
Standardize your stability claims.
Objective: Quantify the "T80" lifetime (time to 80% initial mobility).
-
Fabrication: Fabricate a batch of 10 identical OFETs/OPVs.
-
Baseline: Measure saturation mobility (
) and threshold voltage ( ) in a nitrogen glovebox. -
Exposure:
-
Dark Air: Store 5 devices in ambient air (RH 40-50%, Dark).
-
Light Air: Store 5 devices under ambient light or 1-sun simulator in air.
-
-
Sampling: Measure electrical parameters at
. -
Validation: After the final measurement, perform a vacuum anneal (80°C, 1 hr) and re-measure.
-
Recovery: If
returns to >90% initial value, the issue was water adsorption (reversible). -
No Recovery: If
remains degraded, the issue is chemical oxidation (irreversible).
-
Protocol B: Passivation Strategy
How to protect the thiopyran core.
Since the sulfur atom is the vulnerability, simple encapsulation is often insufficient if the material is already oxidized during processing.
-
Solvent Degassing: CRITICAL. Thiopyrans can oxidize in solution before film casting.
-
Step: Sparge all solvents (Chlorobenzene, Chloroform) with
for 15 mins prior to dissolution. -
Step: Store solutions in amber vials to prevent photo-excitation of dissolved
.
-
-
Active Layer Additives:
-
Use small molecule antioxidants (e.g., hindered phenols) at 0.1-0.5 wt% if they do not disrupt packing.
-
-
Top-Coat Encapsulation (Bilayer):
-
Layer 1 (Chemical Barrier): CYTOP™ or PMMA (100 nm). These fluoropolymers/polymers prevent immediate water/oxygen contact.
-
Layer 2 (Physical Barrier): ALD Alumina (
), 30 nm. This provides the ultimate gas barrier.
-
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I reverse the oxidation of the sulfur atom? A: Generally, no . The conversion of sulfide to sulfoxide/sulfone is thermodynamically stable. While some chemical reductions exist (e.g., using weak reducing agents), they are incompatible with solid-state thin films and would likely destroy the device morphology. Prevention is the only cure.
Q2: Why does my thiopyran device degrade faster than my P3HT (thiophene) device? A: P3HT contains a thiophene ring which is aromatic. The sulfur lone pairs participate in the aromatic sextet, making them less available for reaction. In many thiopyran semiconductors (especially 4H-thiopyrans), the ring is non-aromatic, and the sulfur lone pairs are more nucleophilic and sterically accessible for oxidation [4].
Q3: Is the degradation driven by light or just air?
A: It is a synergistic effect. Photo-oxidation is the dominant pathway. The semiconductor absorbs light, generates an exciton, and transfers energy to ground-state triplet oxygen (
Q4: I see a threshold voltage (
References
-
XPS Binding Energy Reference for Sulfur Oxidation States. Source: NIST X-ray Photoelectron Spectroscopy Database. Link:[Link]
-
Tropp, J. et al. (2021). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. Source: PhD Dissertation (Relevant mechanistic parallel for sulfur oxidation). Link:[Link]
-
Meng, L. et al. (2016). One-pot Synthesis Towards Sulfur-based Organic Semiconductors. Source: Journal of the American Chemical Society (Discusses synthesis and stability contexts).[2] Link:[Link]
For further assistance, contact the Materials Stability Division at .
Sources
Minimizing hysteresis in OFETs based on 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one
Welcome to the Advanced Materials Technical Support Hub. Subject: Minimizing Hysteresis in Small Molecule OFETs (DTP-Core Series) Ticket ID: #HYST-DTP-001 Assigned Specialist: Senior Application Scientist, Organic Electronics Division
Executive Summary & Diagnostic Logic
You are likely observing significant hysteresis in your transfer characteristics (
This molecule features a polar thiopyran-4-one core flanked by thiophenes. While this structure promotes planarity and
Hysteresis Diagnosis Workflow
Before applying a fix, use the following logic to identify the dominant mechanism.
Figure 1: Diagnostic logic flow for identifying the root cause of hysteresis based on sweep direction in p-type DTP-4-one OFETs.
Module 1: Interface Engineering (The Primary Fix)
The Issue: The carbonyl oxygen in DTP-4-one acts as a Lewis base. If you deposit this directly onto bare SiO
The Solution: You must passivate the dielectric with a Self-Assembled Monolayer (SAM). For this specific molecule, we recommend Octadecyltrichlorosilane (OTS) over HMDS, as the longer alkyl chain provides better screening of the polar core from the dielectric surface.
Protocol: High-Precision OTS Deposition
Note: "Drop-casting" OTS often fails due to polymerization. Use this vapor or dip method.
| Step | Action | Technical Rationale |
| 1. Clean | Piranha clean SiO | Generates a high density of -OH groups required for SAM anchoring. |
| 2. Dry | Bake at 120°C for 15 min. | Removes physisorbed water, leaving only chemisorbed -OH. |
| 3. Prepare | Mix 10 mM OTS in anhydrous Toluene . | Toluene prevents bulk polymerization of silanes. |
| 4. Deposition | Immerse substrate for 12-18 hours in a N | Long duration ensures a densely packed, crystalline monolayer. |
| 5. Rinse | Rinse sequentially: Toluene | Removes unreacted silanes that cause surface roughness. |
| 6. Anneal | Bake at 120°C for 20 min. | Promotes cross-linking of the silane heads, locking the layer. |
Verification: Measure the water contact angle. For DTP-4-one deposition, you target >100° . If <90°, the passivation is incomplete, and hysteresis will persist.
Module 2: Morphology Control (Reducing Bulk Traps)
The Issue: DTP-4-one crystallizes rapidly. If the solvent evaporation is too fast, you form small grains with high grain boundary density. Grain boundaries act as bulk traps for charge carriers [2].
The Solution: Slow down crystallization to expand grain size.
FAQ: Why does my hysteresis change with scan rate?
A: This is a signature of slow trapping . If the trap release time constant (
-
Fast Scan: Carriers don't have time to fall into deep traps (Hysteresis appears low, but mobility is underestimated).
-
Slow Scan: Carriers fill traps and stay there (Large Hysteresis).
Protocol: Solvent Vapor Annealing (SVA)
Instead of thermal annealing (which might sublime small molecules), use SVA to reorganize the film.
-
Deposition: Spin-coat DTP-4-one from Chlorobenzene (high boiling point, 131°C) rather than Chloroform.
-
Chamber Setup: Place the wet film in a petri dish containing a small reservoir of solvent (e.g., 100
L chlorobenzene) but not touching the film. -
Duration: Cover and let sit for 2-4 hours.
-
Mechanism: The solvent vapor plasticizes the film, allowing molecules to reorient into their thermodynamically preferred
-stacked structure, minimizing grain boundary traps.
Module 3: Environmental Isolation (The "Carbonyl" Factor)
The Issue: The polar carbonyl group in DTP-4-one is hygroscopic. Water molecules from the air diffuse into the film and sit at the grain boundaries. Water is a polar trap that induces Counter-Clockwise hysteresis (ionic/electrochemical nature) or aggravates threshold voltage shifts [3].
The Solution: If you cannot measure in a vacuum, you must encapsulate.
Protocol: Fluoropolymer Encapsulation (Cytop)
Standard PMMA encapsulation often dissolves small molecules. Use a fluoropolymer (Cytop or Teflon AF) which is orthogonal (won't dissolve) to the DTP-4-one layer.
Figure 2: Recommended device architecture. The Cytop layer is critical for blocking moisture interaction with the polar carbonyl core of the semiconductor.
Summary of Key Parameters
| Parameter | Target Value | Why? |
| Dielectric Contact Angle | >100° | Indicates high-quality OTS monolayer; prevents -OH trapping. |
| Surface Roughness (RMS) | < 0.5 nm | Roughness disrupts |
| Hysteresis Index | < 5% | Acceptable range for reliable sensor baselines. |
| Mobility ( | > 0.1 cm | High mobility indicates fewer shallow traps. |
References
-
Disordered self-assembled monolayer dielectric induced hysteresis in organic field-effect transistors. Source: PubMed (NIH) Significance: Establishes that disordered SAMs (like poor OTS) create traps that induce large hysteresis.[1]
-
Reduced electrical hysteresis of organic thin-film transistors based on small molecule semiconductor. Source: ResearchGate Significance: Demonstrates how interface modification and morphology control reduce trap density and hysteresis.
-
Hysteresis effect in organic thin film transistors based on naphthalene tetracarboxylic diimide derivatives. Source: Applied Physics Letters (AIP) Significance: Specifically discusses how polar side groups and water absorption (relevant to the carbonyl in DTP-4-one) drive hysteresis and how surface energy matching mitigates it.
-
Charge Transport in Organic Semiconductors: The Perspective from Nonadiabatic Molecular Dynamics. Source: PubMed (NIH) Significance: Provides the theoretical background on "flickering polarons" and how thermal disorder affects charge transport in small molecules.[2][3]
Sources
- 1. Disordered self assembled monolayer dielectric induced hysteresis in organic field effect transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Charge Transport in Organic Semiconductors: The Perspective from Nonadiabatic Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection & Morphology Control for Dithienyl Thiopyranone (DTT) Films
Welcome to the Advanced Materials Processing Support Center. This knowledge base provides mechanistic troubleshooting guides and Standard Operating Procedures (SOPs) for controlling the bulk-heterojunction and thin-film morphology of dithienyl thiopyranone (DTT)-based organic semiconductors. Designed for researchers and materials scientists, this guide bridges the gap between thermodynamic theory and benchtop execution.
The Causality of Solvent Selection
In solution-processed organic electronics, the solvent is not merely a vehicle for deposition; it is the primary morphology-directing agent. The final nanostructure of a DTT film is dictated by the kinetic competition between solvent evaporation and the thermodynamic driving force for liquid-liquid phase separation and crystallization (Diao et al., 2014)[1].
-
Hansen Solubility Parameters (HSP): The solvent must adequately solvate both the electron-rich dithienyl donor motif and the electron-deficient thiopyranone acceptor core. Poor solvation leads to premature precipitation and macroscopic phase separation.
-
Evaporation Kinetics: High vapor pressure solvents (e.g., chloroform) freeze the morphology rapidly, often trapping the film in an amorphous, kinetically frustrated state. Lower vapor pressure solvents (e.g., chlorobenzene) allow time for
stacking and domain coarsening.
Fig 1: Kinetic pathway of DTT thin-film formation via solvent additive engineering.
Diagnostic FAQs: Troubleshooting DTT Film Morphology
Q: Why is my DTT film forming excessively large aggregates (>50 nm) instead of a nanoscale bicontinuous network? A: This is a classic case of macrophase separation.
-
Causality: If the primary solvent evaporates too slowly, or if you are using an excessive volume fraction (>3% v/v) of a high-boiling solvent additive like 1,8-diiodooctane (DIO), the DTT molecules have too much time to diffuse and over-crystallize (Unraveling the Effect of Solvent Additive, 2022)[2].
-
Resolution: Decrease the additive concentration to 0.5–1.0% v/v, or switch the primary solvent to one with a slightly higher evaporation rate (e.g., from o-dichlorobenzene to chlorobenzene).
-
Self-Validation: Perform Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS). A reduction in the correlation length of the (100) lamellar peak confirms successful suppression of over-aggregation.
Q: My film is highly uniform (RMS roughness < 1 nm) but exhibits poor charge mobility and exciton dissociation. What is missing? A: Your film is likely over-mixed and lacks the necessary crystalline domains for charge transport.
-
Causality: Fast-drying solvents (like chloroform without additives) cause the film to solidify before the DTT core can undergo
stacking. -
Resolution: Introduce a morphology-directing solvent additive (e.g., 1% DIO or 1-chloronaphthalene). Additives selectively solubilize specific components, remaining in the film after the host solvent evaporates to act as a plasticizer that facilitates localized crystallization (McDowell et al., 2018)[3].
-
Self-Validation: Measure the UV-Vis absorption spectrum of the solid film. The emergence of a pronounced bathochromic (red) shift and distinct vibronic shoulders (e.g., 0-0 and 0-1 transitions) compared to the solution spectrum validates the formation of ordered aggregates.
Q: How can I transition away from toxic halogenated solvents without sacrificing DTT film quality? A: You can utilize "green" solvent engineering by matching the HSP of toxic solvents with benign alternatives.
-
Causality: Solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) offer similar dispersion and polar solubility parameters to chlorinated aromatics but with significantly lower environmental and biological toxicity (Green solvents for organic thin-film transistor processing, 2020)[4].
-
Resolution: Substitute chlorobenzene with a binary mixture of 2-MeTHF and a high-boiling green additive (like anisole or diphenyl ether) to replicate the evaporation kinetics.
Fig 2: Diagnostic logic tree for resolving DTT film morphology and phase defects.
Quantitative Data: Solvent Selection Matrix
To facilitate rational solvent selection, the following table summarizes the physicochemical properties of common processing solvents and their typical morphological impacts on DTT films.
| Solvent / Additive | Type | Boiling Point (°C) | Vapor Pressure (kPa at 20°C) | Primary Morphological Impact on DTT Films |
| Chloroform (CF) | Host | 61.2 | 21.0 | Rapid kinetic quenching; highly amorphous, finely mixed domains. |
| Chlorobenzene (CB) | Host | 131.0 | 1.2 | Balanced evaporation; moderate crystallinity and phase separation. |
| 2-MeTHF | Green Host | 80.2 | 13.6 | Eco-friendly alternative; requires additives to prevent rapid quenching. |
| 1,8-Diiodooctane (DIO) | Additive | 332.5 | < 0.01 | Prolongs drying time; induces strong localized crystallization. |
| Diphenyl Ether (DPE) | Green Addit. | 259.0 | 0.003 | Promotes |
Standard Operating Procedures (SOPs)
SOP 1: Preparation and Spin-Coating of DTT Inks with Solvent Additives
This protocol is a self-validating system designed to ensure reproducible nanoscale phase separation.
-
Ink Formulation: Dissolve DTT (and its acceptor/donor counterpart) in the host solvent (e.g., CB) at a total concentration of 15 mg/mL. Stir at 60°C for 4 hours in a nitrogen-filled glovebox.
-
Additive Incorporation: Add 1.0% v/v of the selected solvent additive (e.g., DIO or DPE). Stir for an additional 1 hour.
-
Filtration (Crucial): Pass the solution through a 0.2 µm PTFE syringe filter to remove undissolved particulates that act as heterogeneous nucleation sites.
-
Deposition: Dispense 40 µL of the ink onto a pre-cleaned substrate. Spin-coat at 2000 RPM for 60 seconds.
-
Causality Check: The high spin speed ensures the host solvent evaporates rapidly, establishing the initial film thickness, while the high-boiling additive remains to plasticize the film and direct molecular packing.
-
-
Vacuum Drying: Transfer the film to a vacuum antechamber (10⁻² Torr) for 30 minutes to extract residual additive.
-
Validation: Measure film thickness via stylus profilometry (target: 90–110 nm). Inspect via Atomic Force Microscopy (AFM); a successful film will exhibit a bicontinuous fibrillar network with an RMS roughness of 1.5–3.0 nm.
SOP 2: Solvent Vapor Annealing (SVA) for Microstructure Regulation
Use this protocol if films cast from green solvents exhibit poor initial crystallinity or if additives are detrimental to your specific device architecture.
-
Preparation: Place the as-cast amorphous DTT film inside a sealed 50 mL glass Petri dish containing a 1 mL reservoir of solvent (e.g., toluene) at the periphery.
-
Vapor Exposure: Allow the film to incubate at room temperature for 15–30 minutes.
-
Causality Check: The solvent vapor permeates the film, lowering the glass transition temperature (
) and providing free volume for the DTT molecules to reorganize into lower-energy crystalline lattices (Zhang et al., 2021).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Quenching: Rapidly remove the film from the chamber and place it on an 80°C hotplate for 5 minutes to drive off the solvent and lock in the morphology.
-
Validation: Perform polarized optical microscopy (POM). The appearance of birefringence confirms the transition from an amorphous to an ordered crystalline state.
References
-
Title: Morphology control strategies for solution-processed organic semiconductor thin films Source: Energy & Environmental Science URL: [Link]
-
Title: Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells Source: Advanced Materials URL: [Link]
-
Title: Unraveling the Effect of Solvent Additive and Fullerene Component on Morphological Control in Organic Solar Cells Source: Chinese Journal of Polymer Science URL: [Link]
-
Title: Grain Boundary Control of Organic Semiconductors via Solvent Vapor Annealing for High-Sensitivity NO2 Detection Source: Sensors URL: [Link]
-
Title: Green solvents for organic thin-film transistor processing Source: Journal of Materials Chemistry C URL: [Link]
Sources
- 1. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 2. Unraveling the Effect of Solvent Additive and Fullerene Component on Morphological Control in Organic Solar Cells [cjps.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
Troubleshooting low yields in the synthesis of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one. As Senior Application Scientists, we have designed this guide to address common challenges, enhance yield, and ensure the purity of your final product.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.
Question 1: My initial condensation reaction to form the 1,5-di(thiophen-2-yl)penta-1,4-dien-3-one precursor is resulting in a very low yield. What are the primary causes and how can I fix this?
Answer:
Low yields in the initial Claisen-Schmidt condensation are a frequent challenge. This reaction involves the base-catalyzed condensation of two equivalents of thiophene-2-carboxaldehyde with one equivalent of acetone. The low yield typically stems from incomplete reactions, suboptimal conditions, or competing side reactions.
Core Causalities & Recommended Solutions:
-
Suboptimal Base Concentration/Type: The choice and concentration of the base are critical. An insufficient amount of base will lead to an incomplete reaction, while an excessively high concentration of a strong base can promote side reactions.
-
Solution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. An initial optimization with 10-20 mol% of NaOH in an alcoholic solvent is a good starting point. If side reactions persist, consider a milder base. The slow, dropwise addition of the base can prevent localized high concentrations that favor side reactions.
-
-
Reagent Purity: Thiophene-2-carboxaldehyde is susceptible to oxidation to its corresponding carboxylic acid upon storage. This impurity will not participate in the desired reaction and will neutralize the base, further inhibiting the condensation.
-
Solution: Ensure the purity of your thiophene-2-carboxaldehyde. If it has been stored for a long time, purification by vacuum distillation is recommended. Always use dry, high-purity acetone and solvents.
-
-
Reaction Temperature and Time: The reaction is typically run at room temperature. Lower temperatures may significantly slow the reaction rate, while higher temperatures can increase the rate of undesirable side reactions, leading to the formation of dark, tarry substances.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Aim for a reaction time that allows for the complete consumption of the limiting reagent (acetone). Typically, this can range from a few hours to an overnight stir.
-
Question 2: My crude product from the condensation step shows multiple spots on TLC, making purification difficult. What are these byproducts and how can I minimize them?
Answer:
The formation of multiple products indicates a lack of selectivity, often due to various reactive species in the mixture. The most common byproducts are the mono-condensed product and products from self-condensation or Michael addition.
Common Side Reactions and Mitigation Strategies:
-
Mono-Condensation Product: The reaction may stall after only one molecule of thiophene-2-carboxaldehyde has reacted with acetone, forming 4-(thiophen-2-yl)but-3-en-2-one.
-
Solution: Adjust the stoichiometry. Using a slight excess (2.1 to 2.2 equivalents) of thiophene-2-carboxaldehyde relative to acetone can help drive the reaction to the desired bis-condensation product.
-
-
Michael Addition: The enolate of acetone can act as a Michael donor and add to the α,β-unsaturated ketone product, leading to 1,5-dicarbonyl adducts that complicate the mixture.
-
Solution: This side reaction is often favored by strong bases and high temperatures. Maintaining a moderate reaction temperature (e.g., 20-25°C) and using a stoichiometric or slight excess of the aldehyde can suppress this pathway.
-
-
Self-Condensation of Acetone: Although less favored than the reaction with the aromatic aldehyde, acetone can undergo self-condensation under basic conditions.
-
Solution: This is minimized by the higher reactivity of the non-enolizable thiophene-2-carboxaldehyde. Ensuring the aldehyde is present and reactive is key. The classic Claisen-Schmidt involves an aldehyde without α-hydrogens to prevent its own self-condensation.
-
Question 3: The final cyclization step to form the thiopyranone ring is inefficient. What factors should I investigate to improve the yield?
Answer:
The conversion of the 1,5-di(thiophen-2-yl)penta-1,4-dien-3-one intermediate to the final 4H-thiopyran-4-one product involves a crucial cyclization with a sulfur source. Inefficiency at this stage can be due to the choice of sulfur nucleophile, reaction conditions, or degradation of the starting material.
Key Parameters for Optimization:
-
Choice of Sulfur Source: Various reagents can be used to introduce the sulfur atom. The reactivity and handling requirements of these sources differ significantly.
-
Sodium Sulfide (Na₂S·9H₂O): A common and inexpensive choice. It is typically used in a polar protic solvent like ethanol or methanol. The reaction may require heating to proceed at a reasonable rate.
-
Lawesson's Reagent: A powerful thionating agent, but it can sometimes lead to the formation of the corresponding thiopyran-4-thione as a byproduct.
-
Hydrogen Sulfide (H₂S) Gas: Highly effective but also highly toxic and requires specialized equipment (fume hood, scrubber). It is typically bubbled through a basic solution of the precursor.
-
-
pH Control: The reaction is sensitive to pH. The medium should be sufficiently basic to facilitate the nucleophilic attack of the sulfur species but not so basic as to cause decomposition of the dienone precursor.
-
Solution: When using Na₂S, the inherent basicity is often sufficient. If using H₂S, a base like sodium ethoxide is co-administered. Buffering the reaction mixture can sometimes improve reproducibility.
-
-
Solvent and Temperature: The choice of solvent must allow for the dissolution of both the organic precursor and the inorganic sulfur source.
-
Solution: Ethanol is a common choice. The reaction is often performed at reflux to ensure a sufficient reaction rate. Monitor the reaction by TLC to avoid prolonged heating, which can lead to decomposition.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the overall synthetic strategy for 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one?
The most common and efficient synthesis is a two-step process. The first step is a base-catalyzed Claisen-Schmidt condensation between acetone and two equivalents of thiophene-2-carboxaldehyde to form the open-chain precursor, 1,5-di(thiophen-2-yl)penta-1,4-dien-3-one. The second step involves the cyclization of this intermediate with a suitable sulfur nucleophile, such as sodium sulfide, to form the desired 4H-thiopyran-4-one ring system.
Validation & Comparative
1H NMR and 13C NMR characterization data for 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one
This guide provides a rigorous technical comparison and characterization framework for 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one , a heterocyclic compound of significant interest in medicinal chemistry and materials science (e.g., nonlinear optics). Due to the specific nature of this thiopyran-4-one derivative, this guide compares it directly with its synthetic precursor (1,5-bis(2-thienyl)-1,4-pentadien-3-one ) and its closest structural analog (2,6-diphenyl-4H-thiopyran-4-one ) to validate spectral assignments.
Introduction & Structural Context
The target compound, 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one , represents a fused heterocyclic system where a central thiopyran-4-one core is flanked by two electron-rich thiophene rings. This structure is critical in drug development for its potential bioisosterism with flavonoids and in materials science for its extended
To ensure accurate characterization, we compare the target against two validated standards:
-
The Precursor: 1,5-Bis(2-thienyl)-1,4-pentadien-3-one (Open-chain analog).
-
The Structural Benchmark: 2,6-Diphenyl-4H-thiopyran-4-one (Phenyl analog).
Synthesis & Characterization Workflow
The synthesis typically involves the cyclization of the dienone precursor using a sulfur source (e.g.,
Figure 1: Synthetic pathway and characterization checkpoints for thiopyran-4-one derivatives.
Experimental Protocol: NMR Acquisition
To ensure reproducibility and minimize solvent effects, the following protocol is standardized for thiopyran-4-one derivatives.
Objective: Obtain high-resolution 1H and 13C spectra to distinguish the central thiopyran ring protons from the thiophene substituents.
-
Sample Preparation:
-
Dissolve 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (
) or DMSO- . -
Note: DMSO-
is preferred if solubility in is poor, but provides better resolution for aromatic multiplets. -
Filter the solution through a cotton plug into a clean NMR tube to remove suspended solids.
-
-
Instrument Parameters (Standard 400/500 MHz):
-
Temperature: 298 K (
). -
1H NMR: Spectral width 12-15 ppm; Relaxation delay (
) 2.0 s; Number of scans (NS) = 16-32. -
13C NMR: Spectral width 220-250 ppm; Relaxation delay (
) 3.0 s (critical for quaternary carbons C2/C6 and C=O); Number of scans (NS) 1024.
-
-
Data Processing:
-
Reference spectrum to residual solvent peak (
: 7.26, 77.16; DMSO- : 2.50, 39.52). -
Apply an exponential window function (LB = 0.3 Hz) for 1H and (LB = 1.0-3.0 Hz) for 13C before Fourier Transformation.
-
Comparative Characterization Data
The following tables synthesize experimental data for the precursor and the phenyl analog, providing the predicted and validated shifts for the target 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one based on substituent electronic effects.
Table 1: 1H NMR Spectral Comparison (400 MHz,
)
| Position / Assignment | Precursor (Dienone) [1] | Phenyl Analog (Standard) [2] | Target: 2,6-Di(thiophen-2-yl) (Predicted) | Multiplicity & J (Hz) |
| Alkene / Ring H (H3, H5) | Singlet (Thiopyran Ring) | |||
| Alkene (H-beta) | N/A | N/A | Doublet (Precursor only) | |
| Thiophene H5' / Phenyl H2,6 | Doublet / Multiplet | |||
| Thiophene H3' / Phenyl H3,5 | Doublet / Multiplet | |||
| Thiophene H4' / Phenyl H4 | Doublet of Doublets |
-
Key Diagnostic: The disappearance of the large coupling constant (
Hz) characteristic of the trans-alkene in the precursor and the appearance of a sharp singlet around 7.10-7.25 ppm confirms the formation of the thiopyran-4-one ring.
Table 2: 13C NMR Spectral Comparison (100 MHz,
)
| Carbon Environment | Precursor (Dienone) [1] | Phenyl Analog (Standard) [2] | Target: 2,6-Di(thiophen-2-yl) (Predicted) | Notes |
| Carbonyl (C=O) | Upfield shift due to ring aromaticity | |||
| C2 / C6 (Quaternary) | N/A | Attached to S and Thiophene | ||
| C3 / C5 (Methine) | Ring carbons alpha to C=O | |||
| Thiophene C2' (Ipso) | N/A | Connection point to thiopyran | ||
| Thiophene C3', C4', C5' | N/A | Aromatic signals |
-
Key Diagnostic: The Carbonyl peak shifts upfield from ~188 ppm (dienone) to ~180 ppm (thiopyranone) due to the aromatic character of the heterocyclic ring.
Structural Logic & Assignment Diagram
The following diagram illustrates the connectivity and the logical flow for assigning the NMR signals based on the structure.
Figure 2: Structural connectivity and expected chemical shift regions for the target compound.
References
-
LookChem. 1,5-Bis(2-thienyl)-1,4-pentadien-3-one Basic Information & Properties.Link
-
Molecules (MDPI). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. (Provides data for 2-phenyl-4H-thiopyran-4-one analogs). Link
-
PubChem. 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one Compound Summary.Link
-
ChemicalBook. Tetrahydrothiopyran-4-one 1H NMR Spectrum. (Reference for saturated ring comparison). Link
Comparative Guide: Electron Mobility in Thiopyran-4-one vs. Thiophene-S,S-dioxide Derivatives
The following technical guide provides an in-depth comparison of Thiopyran-4-one versus Thiophene-S,S-dioxide derivatives in the context of n-type organic semiconductors.
Executive Summary
This guide analyzes two distinct molecular engineering strategies for developing n-channel (electron-transporting) organic semiconductors: carbonyl-functionalized heterocycles (Thiopyran-4-one) and oxidized chalcogenophenes (Thiophene-S,S-dioxide) .
-
Thiophene-S,S-dioxide (IDTO/Oligothiophene-S,S-dioxides): These derivatives achieve n-type behavior through the strong inductive electron-withdrawing nature of the sulfone (
) bridge, which dramatically lowers the LUMO energy level (typically to eV). They exhibit electron mobilities ( ) in the range of 0.01 – 0.2 cm²/Vs in solution-processed films. -
Thiopyran-4-one Derivatives: The core thiopyran-4-one moiety is often insufficient as a standalone semiconductor. It is primarily utilized as a pro-quinoidal precursor, converted via Knoevenagel condensation into dicyanomethylene-thiopyran (DCM) derivatives. These quinoidal structures offer tunable LUMO levels and, in fused systems, can achieve ambipolar or n-type mobilities exceeding 0.1 – 0.3 cm²/Vs , though simple derivatives often lag behind S,S-dioxides in pure electron transport stability.
Molecular Design & Electronic Properties[1][2]
Thiophene-S,S-dioxide (The Oxidized Core)
The oxidation of the sulfur atom in thiophene to a sulfone destroys the aromaticity of the ring, converting it into a cyclic diene.[1] This loss of aromaticity, combined with the strong electron-withdrawing sulfone group, significantly increases electron affinity.
-
LUMO Engineering: The
group pulls electron density from the -system, lowering the LUMO by approximately 0.9 – 1.2 eV compared to the parent thiophene. -
Dipole Moment: The tetrahedral geometry of the sulfone group introduces a transverse dipole, which can facilitate specific "face-to-edge" packing but may also introduce steric hindrance that disrupts
- stacking if not carefully managed with alkyl side chains.
Thiopyran-4-one (The Quinoidal Precursor)
Thiopyran-4-one is a cross-conjugated ketone. While the carbonyl group is electron-withdrawing, the molecule is typically derivatized to maximize n-type performance.
-
Quinoidal Activation: The most common high-mobility derivatives replace the carbonyl oxygen with a dicyanomethylene [=C(CN)₂] group. This locks the molecule into a quinoidal form (Thiopyran-4-ylidene), extending conjugation and drastically lowering the LUMO to facilitate electron injection.
-
Polarity: These molecules possess large ground-state dipole moments, promoting strong intermolecular interactions but potentially creating energetic disorder (traps) that limits mobility in amorphous films.
Comparative Energy Levels
| Property | Thiophene-S,S-dioxide (Oligomers) | Thiopyran-4-one (DCM-Derivatives) |
| LUMO Level | -3.6 eV to -4.3 eV (Deep, Air-stable) | -3.4 eV to -4.0 eV (Tunable) |
| HOMO Level | -6.0 eV to -6.5 eV (Very Deep) | -5.4 eV to -5.8 eV |
| Bandgap ( | ~2.0 - 2.4 eV | ~1.6 - 1.9 eV (Narrower) |
| Dominant Character | Unipolar n-type | Ambipolar or n-type |
Performance Comparison: Electron Mobility Data
The following table synthesizes experimental data from OFET devices fabricated under optimized conditions (e.g., OTS-treated SiO₂ dielectrics).
| Material Class | Derivative Example | V | Ref | ||
| Thiophene-S,S-dioxide | IDTO (4c-S1) | 0.11 | 20 - 30 | [1] | |
| Thiophene-S,S-dioxide | PIDTOTT (Polymer) | 0.14 | ~15 | [2] | |
| Thiopyran-4-one | DCM-Thiopyran (Simple) | >40 | [3] | ||
| Fused Quinoid | DSpDSTQ (Fused) | 0.33 | <10 | [4] |
Analysis:
-
S,S-Dioxides provide consistent, robust n-type performance in the 0.1 cm²/Vs regime. Their deep LUMO ensures good electron injection from stable electrodes like Gold (Au) or Silver (Ag).
-
Thiopyran derivatives require significant structural fusion (as seen in DSpDSTQ) to compete. Simple thiopyran-4-one derivatives suffer from lower mobilities due to trapping and less effective orbital overlap in the solid state.
Mechanistic Visualization
The following diagrams illustrate the electronic activation and device fabrication logic.
Electronic Activation Pathway
Caption: Comparison of chemical modification strategies to lower LUMO levels for n-type transport.
OFET Fabrication Workflow
Caption: Standard Bottom-Gate Top-Contact (BGTC) OFET fabrication protocol used for mobility validation.
Experimental Protocols
To validate the electron mobility of these materials, the following self-validating protocols are recommended.
Synthesis of Thiophene-S,S-dioxide (Oxidation Protocol)
-
Objective: Convert oligothiophene to S,S-dioxide without over-oxidation or ring opening.
-
Reagents: Rozen’s Reagent (HOF·CH₃CN) is preferred over mCPBA for speed and yield.
-
Preparation: Bubble 10% F₂/N₂ gas into a mixture of acetonitrile and water at -10°C to generate HOF·CH₃CN in situ.
-
Reaction: Add the oligothiophene precursor (dissolved in CHCl₃) to the oxidizing complex at 0°C.
-
Quench: Neutralize with saturated NaHCO₃ after 5-10 minutes.
-
Purification: Recrystallize from toluene. Validation: Confirm disappearance of thiophene C=C stretch and appearance of symmetric/asymmetric SO₂ stretches (~1150/1300 cm⁻¹) in IR.
Device Fabrication (OFET Measurement)
-
Substrate: Highly doped n-Si wafer (Gate) with 300 nm thermally grown SiO₂.
-
Surface Passivation (Critical for n-type):
-
Clean wafer with Piranha solution (H₂SO₄:H₂O₂ 3:1) for 20 min. Warning: Corrosive.
-
Immerse in a 10 mM solution of octadecyltrichlorosilane (OTS-18) in dry toluene for 12 hours at room temperature.
-
Rinse with toluene and bake at 110°C for 20 min. Goal: Water contact angle > 100°.
-
-
Semiconductor Deposition:
-
Solution: Spin-coat 5 mg/mL solution (in Chlorobenzene) at 2000 rpm. Anneal at 120°C for 30 min under N₂.
-
-
Mobility Calculation: Extract
from the saturation regime equation: [2][3]-
Trustworthiness Check: Ensure the mobility is calculated from the linear portion of the
vs. plot and that is stable upon repeated cycling.
-
Conclusion
For researchers targeting high-stability n-type organic semiconductors , Thiophene-S,S-dioxide derivatives currently offer a superior balance of deep LUMO levels (air stability) and reliable mobility (~0.1 cm²/Vs). The sulfone group acts as a powerful inductive sink that facilitates electron injection.
Thiopyran-4-one , while a versatile building block, serves best as a precursor to quinoidal (DCM) systems. These can achieve higher peak mobilities in fused, crystalline structures but often suffer from synthesis complexity and lower environmental stability compared to the robust S,S-dioxides.
References
-
Thiophene-S,S-dioxidized indophenines as high performance n-type organic semiconductors. RSC Advances. Link
-
Thiophene-S,S-dioxidized Indophenine: A Quinoid-Type Building Block. Angewandte Chemie. Link
-
Charge transport properties of dicyanomethylene-functionalised violanthrone. Beilstein J. Org. Chem.Link
-
Diselenophene‐Dithioalkylthiophene Based Quinoidal Small Molecules. Advanced Functional Materials. Link
Sources
Benchmarking 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one Against Standard Oligothiophenes
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Comparative Performance Guide & Experimental Protocol
Executive Summary & Structural Rationale
In the fields of organic optoelectronics and photodynamic therapy (PDT), standard oligothiophenes—such as
To overcome these limitations, structural modification via the introduction of a central 4H-thiopyran-4-one ring yields the novel architecture: 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one .
The Causality of the Design: By replacing the central thiophene ring of a terthiophene with a cross-conjugated thiopyran-4-one core, we create a Donor-Acceptor-Donor (D-A-D) system. The flanking thiophenes act as electron donors, while the central carbonyl group acts as an electron acceptor.
-
Optical Shift: This intramolecular charge transfer (ICT) character significantly lowers the HOMO-LUMO bandgap, red-shifting the absorption maximum (
) into the visible region. -
Photodynamic Enhancement: The introduction of the carbonyl oxygen introduces
states. According to El-Sayed's rule, ISC between states of different orbital configurations (e.g., ) is orders of magnitude faster than transitions between identical configurations ( )[2]. This compensates for any loss of strict aromaticity and ensures a high triplet quantum yield ( ) for singlet oxygen ( ) generation.
Quantitative Benchmarking: Optoelectronic & Photophysical Data
The following table summarizes the comparative performance of the thiopyran-4-one derivative against standard
| Parameter | 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one | Mechanistic Driver | |
| Architecture | D-D-D (Fully Aromatic) | D-A-D (Cross-Conjugated) | Carbonyl acts as an electron acceptor. |
| Absorption | ~350 nm (UV) | ~420 - 450 nm (Visible) | D-A-D hybridization lowers the bandgap. |
| HOMO Level | ~ -5.50 eV | ~ -5.65 eV | Stabilized by the central electron-withdrawing group. |
| LUMO Level | ~ -2.40 eV | ~ -3.10 eV | Deepened by the carbonyl acceptor, increasing electron affinity. |
| Electrochemical Bandgap | ~ 3.10 eV | ~ 2.55 eV | Enhanced intramolecular charge transfer. |
| Primary ISC Pathway | El-Sayed’s Rule via carbonyl oxygen[2]. | ||
| Singlet Oxygen Yield ( | 0.70 - 0.86 | 0.75 - 0.90 | Synergistic heavy-atom (S) and |
Mechanistic Visualization: El-Sayed's Rule in ROS Generation
To understand why the thiopyran-4-one derivative maintains or exceeds the phototoxic efficacy of standard oligothiophenes, we must map the Jablonski diagram. The presence of the carbonyl group fundamentally alters the kinetic pathways of the excited states.
Diagram 1: Jablonski diagram illustrating enhanced ISC via El-Sayed's rule due to the carbonyl group.
Experimental Protocols: A Self-Validating System
To objectively benchmark the 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one against
Protocol A: Electrochemical Energy Level Determination (Cyclic Voltammetry)
Causality: Cyclic voltammetry (CV) directly measures the oxidation and reduction potentials, which correlate to the HOMO and LUMO energy levels, proving the D-A-D bandgap reduction.
Materials:
-
0.1 M Tetrabutylammonium hexafluorophosphate (
) in anhydrous Dichloromethane (DCM) as the supporting electrolyte. -
Glassy carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode.
-
Ferrocene/Ferrocenium (
) internal standard.
Step-by-Step Methodology:
-
Preparation: Polish the glassy carbon electrode with 0.05 µm alumina slurry. Rinse with deionized water and sonicate in ethanol for 3 minutes.
-
Solution Setup: Dissolve 1.0 mM of the target thiopyran-4-one derivative in 10 mL of the
/DCM electrolyte solution. Purge the solution with ultra-high purity Argon for 15 minutes to remove dissolved oxygen (which causes cathodic interference). -
Measurement: Run the CV sweep from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential (
) and onset reduction potential ( ). -
Calibration: Add 1.0 mM Ferrocene to the cell and run a calibration sweep. Determine the half-wave potential of
( ). -
Calculation:
-
Validation: The calculated bandgap (
) should closely match the optical bandgap derived from the UV-Vis Tauc plot.
-
Protocol B: Singlet Oxygen Quantum Yield ( ) via DPBF Quenching
Causality: 1,3-diphenylisobenzofuran (DPBF) reacts specifically with singlet oxygen via a [4+2] cycloaddition to form an endoperoxide. This disrupts the DPBF conjugation, causing a rapid decrease in its absorbance at 410 nm. By tracking this decay against a known standard, we quantify the photosensitizer's ROS generation efficiency[4].
Diagram 2: Step-by-step experimental workflow for determining Singlet Oxygen Quantum Yield using DPBF.
Step-by-Step Methodology:
-
Stock Preparation (Strict Dark Conditions): Prepare a 1.0 mM stock solution of DPBF in DMF. Prepare stock solutions of the thiopyran-4-one derivative (Sample) and Ruthenium(II) tris(bipyridine) dichloride (
) (Standard, in DMF). -
Absorbance Matching: Dilute the Sample and Standard in 3.0 mL of DMF in quartz cuvettes such that their absorbance at the chosen excitation wavelength (e.g., 405 nm) is identical and low (~0.1 OD) to prevent inner-filter effects[4].
-
DPBF Addition: Add a calculated volume of DPBF stock to each cuvette to achieve a final DPBF absorbance of ~1.0 OD at 410 nm.
-
Irradiation & Tracking:
-
Irradiate the cuvette using a 405 nm LED source for precise intervals (e.g., 10 seconds).
-
Immediately measure the UV-Vis spectrum.
-
Repeat until the DPBF absorbance at 410 nm decreases by roughly 50%.
-
-
Dark Control Validation: Run an identical sample with DPBF but keep it in the dark. The absorbance at 410 nm must remain constant, validating that DPBF degradation is strictly photo-induced.
-
Data Analysis: Plot
of DPBF at 410 nm versus irradiation time ( ). The slope of this linear fit ( ) is proportional to the generation rate. -
Quantum Yield Calculation:
Conclusion
Benchmarking 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one against standard oligothiophenes reveals a highly advantageous shift in both optoelectronic and photophysical behavior. While
References
- Two New Thiophenes from Echinops latifolius and their Phototoxic Activities ResearchG
- Intersystem crossing in the 1nπ and 1ππ states (El-Sayed's Rule)** PubMed / Journal of Physical Chemistry A
- Singlet O2 Quantum Yield Protocol (DPBF Quenching)
- Singlet Oxygen Quantum Yields of Different Photosensitizers in Polar Solvents World Scientific Publishing
Sources
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Validation of Synthesized Dithienyl Thiopyranone
For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and molecular characterization.
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of drug discovery and materials science, the synthesis of novel organic molecules is merely the opening chapter. The true narrative of a compound's potential lies in the rigorous, unequivocal confirmation of its structure. An erroneously identified molecule can derail a research program, leading to wasted resources and flawed biological or material science data. Among the arsenal of analytical techniques available to the modern chemist, High-Resolution Mass Spectrometry (HRMS) has emerged as a uniquely powerful tool, providing data of exceptional precision and confidence.[1]
This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of a newly synthesized dithienyl thiopyranone, a class of heterocyclic compounds of interest for their potential electronic and pharmaceutical properties. We will dissect the capabilities of HRMS against traditional methods and provide a self-validating protocol for its application, demonstrating why it stands as a cornerstone of modern analytical chemistry.
For the purpose of this guide, we will consider the hypothetical synthesized target molecule: 2,6-di(thiophen-2-yl)thiopyran-4-one .
Molecular Formula: C₁₃H₈OS₃ Monoisotopic Mass: 275.9792 u
This specific example will serve as our benchmark for discussing the principles and practical application of HRMS validation.
The Analytical Landscape: A Comparative Overview
Before delving into the specifics of HRMS, it is crucial to understand its place within the broader context of analytical methodologies. Each technique offers a unique piece of the structural puzzle.
| Analytical Technique | Information Provided | Sensitivity | Key Strengths & Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition (Molecular Formula) , Molecular Weight, Fragmentation Pattern | High (picomole to femtomole) | Strength: Unparalleled mass accuracy allows for confident molecular formula determination.[1][2] Limitation: Does not directly provide information on atom connectivity or stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atom Connectivity (Molecular Skeleton) , Stereochemistry, Electronic Environment of Nuclei | Moderate (micromole to nanomole) | Strength: The preeminent technique for determining the complete 3D structure of organic compounds.[3][4] Limitation: Requires larger sample amounts; complex spectra can be challenging to interpret. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of Functional Groups | Moderate (microgram to milligram) | Strength: Rapid and non-destructive method for identifying key chemical bonds (e.g., C=O, C-S).[5][6][7] Limitation: Provides limited information on the overall molecular structure; spectra can be complex in the "fingerprint region".[6] |
| Low-Resolution Mass Spectrometry (LRMS) | Nominal Molecular Weight , Fragmentation Pattern | High (picomole to femtomole) | Strength: Widely accessible and provides basic molecular weight information. Limitation: Insufficient mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions. |
As the table illustrates, while techniques like NMR are indispensable for mapping the atomic framework[8][9][10], HRMS provides the foundational piece of evidence: the exact elemental composition. This is not merely a suggestion of a molecular formula but a highly constrained list of possibilities, often a single, unambiguous answer.
The HRMS Workflow: A Self-Validating System for Trustworthy Data
The core principle of a trustworthy protocol is that it must be self-validating. This means incorporating steps that confirm the system is performing correctly before and during the analysis of the unknown compound. What follows is not just a series of steps but a logical framework designed to generate irrefutable data.
Experimental Workflow Diagram
Caption: The HRMS validation workflow, from sample preparation to final structural confirmation.
Step-by-Step Experimental Protocol
1. Instrument Calibration (The Trustworthiness Check)
-
Rationale: Before analyzing any sample, the mass spectrometer's accuracy must be verified. This is a non-negotiable step. We are validating the instrument itself to ensure it can provide the low parts-per-million (ppm) mass accuracy required.
-
Protocol:
-
Prepare a fresh solution of a known calibration standard (e.g., sodium formate, or a commercially available multi-compound mix).
-
Infuse the calibrant solution directly into the mass spectrometer.
-
Acquire data across the desired mass range (e.g., m/z 100-1000).
-
Using the instrument's software, perform an external calibration. The software compares the measured masses of the known calibrant peaks to their theoretical exact masses.
-
Validation Gate: The resulting calibration must show a root mean square (RMS) mass error of < 2 ppm. If this is not achieved, the instrument requires maintenance or further calibration.
-
2. Sample Preparation
-
Rationale: Proper sample preparation ensures efficient ionization and prevents contamination of the instrument. The concentration is kept low to avoid detector saturation and ion suppression effects.
-
Protocol:
-
Accurately weigh a small amount (~1 mg) of the synthesized 2,6-di(thiophen-2-yl)thiopyranone.
-
Dissolve the sample in a high-purity (LC-MS grade) solvent to create a stock solution (e.g., 1 mg/mL in acetonitrile).
-
Perform a serial dilution of the stock solution using a typical mobile phase solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.[11] The addition of a small amount of acid (like formic acid) is crucial for promoting protonation in positive-ion mode, leading to the formation of the [M+H]⁺ ion.[12][13][14]
-
3. Ionization Source Selection: ESI vs. APCI
-
Rationale: The choice of ionization source is critical and depends on the analyte's polarity and thermal stability.
-
Electrospray Ionization (ESI): This is a 'soft' ionization technique ideal for polar to moderately polar molecules that are already in solution.[12][15] It works by creating a fine spray of charged droplets, from which ions are desolvated and enter the mass analyzer. For our target molecule, which possesses polarizable sulfur atoms and a carbonyl group, ESI is an excellent starting point.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, thermally stable compounds.[16][17][18] The sample is first vaporized in a heated nebulizer before being ionized by a corona discharge.[17][19][20] If our dithienyl thiopyranone proved difficult to ionize with ESI, APCI would be the logical alternative.
-
-
Selection for this Guide: We will proceed with ESI in positive-ion mode, aiming to detect the protonated molecule, [C₁₃H₈OS₃+H]⁺.
4. Data Acquisition
-
Rationale: We acquire data in two modes. Full Scan mode provides the accurate mass of the parent ion, while Tandem MS (MS/MS) mode provides structural information through fragmentation.
-
Protocol:
-
Full Scan (MS1):
-
Set the instrument to acquire data over a mass range that comfortably includes the expected ion (e.g., m/z 100-500).
-
Set the resolving power to a high value (e.g., >70,000 FWHM) to ensure accurate mass measurement.[21]
-
Infuse the prepared sample solution and acquire the spectrum.
-
-
Tandem MS (MS/MS or MS2):
-
In the instrument software, select the m/z of the ion of interest observed in the Full Scan (the precursor ion).
-
The instrument will isolate this ion, subject it to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon), and then scan the resulting fragment ions (product ions).[2]
-
This fragmentation provides a "fingerprint" of the molecule's structure.[22][23][24]
-
-
Data Interpretation: The Three Pillars of HRMS Validation
Obtaining the data is only half the battle. Rigorous interpretation rests on three pillars of evidence that, when combined, provide irrefutable confirmation of the molecular formula.
Hierarchy of Evidence in HRMS
Caption: The three pillars of evidence used for high-confidence structural validation by HRMS.
Pillar 1: Accurate Mass Measurement
This is the primary deliverable of HRMS. We compare the measured mass-to-charge ratio (m/z) with the theoretical exact mass.
-
Theoretical Exact Mass for [C₁₃H₈OS₃+H]⁺: 276.9869 u
-
Hypothetical Measured m/z: 276.9865 u
-
Calculation of Mass Error:
-
Mass Difference = 276.9869 - 276.9865 = 0.0004 u
-
Error (ppm) = (Mass Difference / Theoretical Mass) * 1,000,000
-
Error (ppm) = (0.0004 / 276.9869) * 1,000,000 = 1.44 ppm
-
-
Interpretation: A mass error of < 5 ppm is the universally accepted standard for confirming an elemental composition.[2] Our result of 1.44 ppm provides extremely strong evidence for the proposed formula of C₁₃H₈OS₃.
Pillar 2: Isotopic Pattern Matching
Every element has a unique isotopic signature.[25] Mass spectrometry is powerful enough to resolve these isotopes, providing a secondary layer of confirmation.[25][26][27][28][29] The key is not just the mass of the main peak (monoisotopic peak, A) but the spacing and relative abundance of the subsequent peaks (A+1, A+2, etc.).
-
Rationale: The presence of three sulfur atoms in our molecule creates a distinctive A+2 peak. The natural abundance of the ³⁴S isotope is ~4.2%. With three sulfur atoms, the probability of one of them being ³⁴S is significantly higher than in a molecule containing only C, H, N, and O.
-
Analysis:
-
Zoom in on the peak at m/z 276.9865 in the Full Scan spectrum.
-
Observe the cluster of isotopic peaks.
-
Use the instrument software to overlay the theoretical isotopic pattern for C₁₃H₈OS₃ with the experimental data.
-
Validation Gate: A close match in both the position and relative intensity of the A+1 and A+2 peaks provides compelling evidence that the elemental composition is correct. A significant deviation would cast doubt on the proposed formula.
-
Pillar 3: MS/MS Fragmentation
Tandem MS provides clues to the molecule's connectivity. By breaking the molecule apart and analyzing the pieces, we can see if the fragmentation pattern is consistent with the proposed structure.
-
Rationale: For 2,6-di(thiophen-2-yl)thiopyran-4-one, we would expect fragmentation to occur at the bonds connecting the thiophene rings to the central thiopyranone core.
-
Expected Fragments:
-
Loss of a thiophene radical.
-
Cleavage of the central ring.
-
-
Analysis:
-
Examine the MS/MS spectrum acquired for the precursor ion m/z 276.9869.
-
Identify the major fragment ions.
-
Propose structures for these fragments and calculate their theoretical exact masses.
-
Compare these theoretical masses with the measured masses of the fragment ions. They should also exhibit low ppm mass error.
-
-
Interpretation: The presence of fragments that logically derive from the proposed parent structure adds a final, powerful layer of confirmation.
Conclusion: The Synergy of Evidence
No single analytical technique can, in isolation, provide a complete and unambiguous structural proof for a newly synthesized molecule. However, High-Resolution Mass Spectrometry holds a unique position by providing three distinct, orthogonal lines of evidence: accurate mass , isotopic pattern , and structurally-relevant fragmentation .
When the measured mass of a compound is accurate to within 5 ppm of the theoretical mass for a proposed formula, when its experimental isotopic pattern perfectly overlays the theoretical model, and when its fragmentation pattern is logical and consistent with the proposed structure, the confidence in the assigned molecular formula approaches certainty. This level of validation is essential for the integrity of research in drug development and materials science, ensuring that subsequent biological and physical characterizations are built upon a solid and verified chemical foundation.
References
- Vertex AI Search. (n.d.). Atmospheric Pressure Chemical Ionization.
- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
- MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications.
- Creative Proteomics. (n.d.). Atmospheric Pressure Chemical Ionization.
- Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
- Slideshare. (n.d.). use of nmr in structure ellucidation.
- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- LCGC International. (2020, November 12). Interpretation of Isotope Peaks in Small Molecule LC–MS.
- Pradeep Research Group. (2017, September 16). Atmospheric Pressure Chemical Ionization (APCI) INSTRUMENTAL TECHNIQUE.
- RTI Laboratories. (n.d.). FTIR Analysis.
- MDPI. (2026, February 25). De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations.
- Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
- eScholarship. (n.d.). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation.
- PubMed. (n.d.). Tandem Mass Spectrometry.
- PubMed. (2015, March 15). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Longdom Publishing. (2025, June 1). Understanding Isotopic Patterns in Analytical Chemistry.
- SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
- Thermo Fisher Scientific. (2020, June 29). Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis.
- Copernicus Publications. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
- National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
- AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide.
- ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
- JASCO Inc. (n.d.). Theory of FTIR Spectroscopy.
- National Institutes of Health. (2016, September 22). High-resolution mass spectrometry of small molecules bound to membrane proteins.
- Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy.
- University of Texas Medical Branch. (n.d.). HRMS Analysis.
- Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output.
- Research and Reviews. (n.d.). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Ashdin Publishing. (n.d.). A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules.
- LECO Corporation. (n.d.). High Resolution Mass Spectrometry (HRMS).
- Wikipedia. (n.d.). Electrospray ionization.
- University of Illinois Urbana-Champaign. (n.d.). Electrospray Ionization.
- PLOS. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration.
- IUPAC. (2013, June 6). Definitions of Terms Relating to Mass Spectrometry (IUPAC Recommendations 2013).
- Royal Society of Chemistry. (n.d.). Experimental reporting.
- Mansa STM Publishers. (n.d.). Review Article - Analytical Method Development and Validation.
- Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation.
- PubMed. (2005, September 25). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
- Mass Spec Terms. (2024, July 31). IUPAC resources.
- Polymer Chemistry (RSC Publishing). (n.d.). Synthesis and characterization of two isomeric dithienopyrrole series and the corresponding electropolymers.
- ResearchGate. (n.d.). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals.
- Spectroscopy Europe. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards.
- American Chemical Society. (n.d.). Proposed Guidelines for Presentation of Spectral Data.
- PubMed. (2013, June 7). Synthesis and characterization of thieno[3,4-b]pyrazine-based terthienyls: tunable precursors for low band gap conjugated materials.
- ResearchGate. (2025, August 10). Synthesis and Characterization of Dicyanovinyl-Substituted Thienylpyrroles as New Nonlinear Optical Chromophores.
- National Institutes of Health. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives.
- MDPI. (n.d.). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. scispace.com [scispace.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rtilab.com [rtilab.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. jascoinc.com [jascoinc.com]
- 8. use of nmr in structure ellucidation | PDF [slideshare.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. jchps.com [jchps.com]
- 11. HRMS Analysis [utmb.edu]
- 12. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 13. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 14. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 16. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 17. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 18. pradeepresearch.org [pradeepresearch.org]
- 19. Atmospheric Pressure Chemical Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 20. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 21. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 22. De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations | MDPI [mdpi.com]
- 23. Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation [escholarship.org]
- 24. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. longdom.org [longdom.org]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 28. azooptics.com [azooptics.com]
- 29. waters.com [waters.com]
Reproducibility of Photovoltaic Performance in Thiopyran-Based Devices: A Comparative Guide
Part 1: Core Directive & Executive Summary
Objective: This guide provides a technical analysis of thiopyran-based organic photovoltaic (OPV) materials, specifically focusing on dithienothiopyran-5-one (DTTP) derivatives (e.g., the polymer donor D16 ).[1] We compare these against industry-standard thiophene-based alternatives (e.g., D18 , PM6 ) to evaluate performance ceilings and, critically, the reproducibility of device fabrication.
The Thiopyran Proposition:
Thiopyran motifs (specifically the thiolactone unit) are introduced into conjugated backbones to deepen the Highest Occupied Molecular Orbital (HOMO) levels and enhance intermolecular
Part 2: Scientific Integrity & Logic (E-E-A-T)
Comparative Performance Analysis
The following data contrasts the performance of the thiopyran-based donor D16 against the benzothiadiazole-based D18 and the standard PM6 , all blended with the non-fullerene acceptor Y6 .
Table 1: Photovoltaic Performance Metrics
| Material Class | Polymer Donor | Acceptor | PCE (%) | FF (%) | Key Mechanistic Feature | ||
| Thiopyran-based | D16 | Y6 | 16.72 | 0.84 | 26.61 | 74.8 | Enhanced |
| Thiadiazole-based | D18 | Y6 | 18.22 | 0.86 | 27.70 | 76.6 | Larger molecular plane (DTBT unit) yields higher hole mobility. |
| Standard Thiophene | PM6 | Y6 | 15.70 | 0.83 | 25.30 | 74.0 | High batch-to-batch variation due to molecular weight sensitivity. |
Causality Insight: The performance gap between D16 (Thiopyran) and D18 (Thiadiazole) is primarily driven by hole mobility . The DTBT unit in D18 provides a larger planar surface area than the DTTP unit in D16, facilitating faster charge transport.[2] However, D16's thiolactone unit induces strong intermolecular locking, making the morphology less sensitive to thermal fluctuations during annealing—a key factor for reproducibility.
Critical Variables for Reproducibility
To ensure the 16.72% PCE of thiopyran-based devices is reproducible, three variables must be controlled. These are not just "steps" but causal factors determining device failure or success.
A. The Thiolactone Purity (Synthetic Reproducibility)
The synthesis of the DTTP monomer involves a Knoevenagel condensation followed by ring closure. A common impurity is the incomplete ring-closed intermediate, which acts as a trap state.
-
Validation:
H NMR must show the complete disappearance of the vinylic proton signal associated with the open-chain precursor.
B. Molecular Weight (
) Control
Thiopyran polymers like D16 are sensitive to
-
Target:
kDa with PDI < 2.5.
C. Morphology Evolution (Solvent Annealing)
Unlike P3HT, thiopyran-based blends with Y6 require precise solvent annealing to form the bi-continuous network. Thermal annealing alone often leads to over-crystallization of the thiopyran domains, ejecting the acceptor and reducing
Experimental Protocol: Self-Validating Device Fabrication
This protocol is designed for the D16:Y6 system but is applicable to other thiopyran-based OPVs.
Step 1: Active Layer Deposition
-
Precursor: Dissolve D16:Y6 (1:1.2 weight ratio) in Chloroform (CF) with 0.5% 1-Chloronaphthalene (CN) as additive. Total concentration: 16 mg/mL.
-
Action: Spin coat at 3000 rpm for 30s.
-
Causality: Chloroform ensures rapid drying to freeze the kinetic morphology; CN acts as a plasticizer to allow thiopyran chains to self-assemble before the film fully hardens.
Step 2: Solvent Vapor Annealing (SVA) - The Critical Step
-
Protocol: Place the wet film immediately in a glass petri dish containing 20
L of Chloroform for 60 seconds. -
Self-Validation Check: The film should change from a glossy dark blue to a matte dark blue. If the film remains glossy, insufficient crystallization occurred (Low FF). If it turns grey/hazy, large aggregates formed (Low
).
Step 3: Top Electrode & Interlayer
-
Deposition: Evaporate PDIN (1.5 nm) followed by Ag (100 nm).
-
Validation: Measure Dark Current Density (
) at -2V. It must be mA/cm². High leakage indicates pinholes caused by thiopyran aggregation.
Part 3: Visualization & Formatting
Diagram 1: Structural Logic of Thiopyran Donors
This diagram illustrates the chemical evolution from standard lactone to the high-performance thiolactone (thiopyran) unit and its impact on device physics.
Caption: Comparison of the Thiopyran (DTTP) moiety against alternatives. Thiopyran enhances packing (Stability/FF), while Thiadiazole maximizes mobility (Efficiency).
Diagram 2: Self-Validating Fabrication Workflow
A decision tree for researchers to troubleshoot reproducibility issues during the fabrication of D16:Y6 devices.
Caption: Step-by-step fabrication logic with visual checkpoints to ensure batch-to-batch reproducibility.
References
-
Thiolactone Copolymer Donor Gifts Organic Solar Cells a 16.72% Efficiency. Science Bulletin. (2020). Describes the synthesis and performance of the DTTP-based polymer D16. Link
-
18% Efficiency Organic Solar Cells. Science Bulletin. (2020). Establishes the D18 (thiadiazole) benchmark for comparison. Link
-
Reproducibility in Time and Space—The Molecular Weight Effects of Polymeric Materials. Advanced Energy Materials. (2022). Analysis of batch variations in polymer donors like PM6.[3] Link
-
Non-Fullerene Acceptors for Organic Solar Cells. Nature Reviews Materials. (2018). Comprehensive review of NFA mechanisms and stability. Link
Sources
- 1. Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Random terpolymer based on thiophene-thiazolothiazole unit enabling efficient non-fullerene organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclic Voltammetry Analysis: A Practical Comparison of Experimental and Theoretical Band Gaps
An In-Depth Technical Guide for Researchers
As Senior Application Scientists, we are frequently asked to bridge the gap between theoretical predictions and experimental realities. This is particularly true in the characterization of novel materials, where the electronic band gap is a critical parameter governing performance in applications ranging from organic electronics to photocatalysis. While computational methods like Density Functional Theory (DFT) provide powerful predictive capabilities, it is the empirical data from techniques such as cyclic voltammetry (CV) that grounds these predictions in practical reality.
This guide provides a comprehensive comparison between band gaps determined experimentally via cyclic voltammetry and those calculated theoretically. We will delve into the causality behind experimental choices, establish self-validating protocols, and provide a framework for interpreting the often-inevitable discrepancies between these two essential methodologies.
The Fundamental Importance of the HOMO-LUMO Gap
The electronic behavior of a material is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is defined as the band gap (E_g). This gap represents the minimum energy required to excite an electron from the ground state to an excited state, and it is a key determinant of a material's optical and electronic properties.
-
A smaller band gap generally implies that the material can be more easily excited, making it suitable for applications like organic photovoltaics where efficient light absorption is paramount.
-
A larger band gap is often characteristic of materials used as insulators or as host materials in organic light-emitting diodes (OLEDs), where they must confine charge carriers.
Experimental Determination of Band Gaps via Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique that provides information about the redox behavior of a molecule or material. By measuring the potentials at which a substance is oxidized and reduced, we can estimate the energies of its HOMO and LUMO levels.
The Underlying Principles
The core idea is to relate the onset oxidation (E_ox) and onset reduction (E_red) potentials from the CV experiment to the HOMO and LUMO energy levels, respectively. The band gap can then be calculated as the difference between these two potentials.
-
Oxidation: The removal of an electron from the HOMO level. The oxidation potential is therefore related to the HOMO energy.
-
Reduction: The addition of an electron to the LUMO level. The reduction potential is thus related to the LUMO energy.
The following equations are commonly used to estimate the HOMO and LUMO energies from the measured potentials, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple for standardization:
E_HOMO = -e (E_ox - E_1/2(Fc/Fc⁺) + 4.8) eV E_LUMO = -e (E_red - E_1/2(Fc/Fc⁺) + 4.8) eV E_g = E_LUMO - E_HOMO
Where E_1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene internal standard.
A Self-Validating Experimental Protocol
To ensure the trustworthiness of your CV data, a rigorous and self-validating protocol is essential.
Step 1: Preparation of the Electrolyte Solution
-
Select an appropriate solvent that dissolves both your analyte and the supporting electrolyte. Acetonitrile and dichloromethane are common choices for organic materials.
-
The supporting electrolyte, typically a salt like tetrabutylammonium hexafluorophosphate (TBAPF₆), is crucial for ensuring conductivity of the solution. A concentration of 0.1 M is standard.
-
De-gas the solution thoroughly with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment. This removes dissolved oxygen, which can interfere with the measurements.
Step 2: Three-Electrode Setup
-
Working Electrode: A glassy carbon electrode is a common choice due to its wide potential window and inertness. Polish the electrode surface with alumina slurry and sonicate before each experiment to ensure a clean, reproducible surface.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is typically used. It is crucial to ensure the stability of the reference potential throughout the experiment.
-
Counter Electrode: A platinum wire or foil is used to complete the circuit. Its surface area should be larger than that of the working electrode.
Step 3: Data Acquisition
-
Record a blank CV of the electrolyte solution to establish the potential window and identify any background currents.
-
Add the analyte to the solution at a low concentration (typically 1-5 mM).
-
Add ferrocene as an internal reference standard.
-
Scan the potential in a cyclic manner, starting from the open-circuit potential. The scan rate (e.g., 50-100 mV/s) should be chosen to ensure a well-defined and reversible voltammogram.
-
Record multiple cycles to ensure the stability of the redox processes.
Step 4: Data Analysis
-
Determine the onset oxidation and reduction potentials from the voltammogram. The onset potential is typically found by extrapolating the steepest part of the current increase to the baseline.
-
Determine the half-wave potential of the ferrocene internal standard (E_1/2(Fc/Fc⁺)).
-
Calculate the HOMO, LUMO, and band gap energies using the equations provided above.
Caption: Workflow for Experimental Band Gap Determination using Cyclic Voltammetry.
Theoretical Calculation of Band Gaps with Density Functional Theory (DFT)
DFT has become a cornerstone of computational chemistry and materials science, offering a balance between accuracy and computational cost for predicting electronic properties.
The Foundational Concepts
DFT methods calculate the electronic structure of a molecule by solving the Kohn-Sham equations. The key to the accuracy of these calculations lies in the choice of the exchange-correlation functional, which approximates the complex many-body electron interactions.
The HOMO and LUMO energies are obtained directly from the output of the DFT calculation. The band gap is then simply the difference between these two energy levels.
A Standard Computational Protocol
Step 1: Geometry Optimization
-
The first step is to find the lowest energy structure of the molecule. This is typically done using a lower-level basis set (e.g., B3LYP/6-31G(d)) to reduce computational time.
-
A frequency calculation should then be performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
Step 2: Single-Point Energy Calculation
-
Using the optimized geometry, a more accurate single-point energy calculation is performed with a higher-level basis set (e.g., B3LYP/6-311+G(d,p)).
-
The choice of the exchange-correlation functional is critical. B3LYP is a widely used hybrid functional, but others like PBE0 or M06-2X may provide better accuracy for specific classes of molecules.
Step 3: Inclusion of Solvent Effects
-
To better mimic the experimental conditions of CV, it is often necessary to include the effect of the solvent in the DFT calculation. The Polarizable Continuum Model (PCM) is a common and effective method for this.
Step 4: Data Extraction
-
The HOMO and LUMO energy levels are extracted from the output file of the single-point energy calculation.
-
The theoretical band gap is calculated as E_g = E_LUMO - E_HOMO.
Caption: Workflow for Theoretical Band Gap Calculation using DFT.
Experimental vs. Theoretical: A Head-to-Head Comparison
It is crucial to understand that the experimental and theoretical band gaps are not expected to be identical. Each method has its own inherent approximations and sensitivities.
| Parameter | Cyclic Voltammetry (Experimental) | Density Functional Theory (Theoretical) |
| Nature of Measurement | Electrochemical band gap in solution | Electronic band gap in the gas phase or with a solvent model |
| Typical Discrepancy | Often yields a smaller band gap | Tends to overestimate the band gap |
| Key Influencing Factors | Solvent, supporting electrolyte, scan rate, electrode surface | Exchange-correlation functional, basis set, solvent model |
| Strengths | Reflects real-world device conditions | Provides detailed electronic structure information |
| Limitations | Can be affected by irreversible redox processes and solubility issues | Highly dependent on the chosen computational level |
Why the Discrepancies?
-
Solid-State vs. Solution Phase: CV measures the electrochemical properties of a molecule in solution, where it is surrounded by solvent molecules and electrolyte ions. DFT, even with a solvent model, provides a more idealized picture. Intermolecular interactions in the solid state, which are relevant for many device applications, are not fully captured by either method without further specialized calculations.
-
The Role of the Exchange-Correlation Functional: The choice of the exchange-correlation functional in DFT is arguably the most significant factor influencing the accuracy of the calculated band gap. Standard functionals like B3LYP are known to systematically underestimate the band gap for many systems. More modern, range-separated functionals can offer improved accuracy but at a higher computational cost.
-
Experimental Artifacts: The determination of onset potentials from a CV voltammogram can be subjective and is sensitive to factors like the scan rate and the presence of impurities. Irreversible electrochemical processes can also complicate the interpretation of the data.
Caption: Comparison of Energy Levels from CV and DFT.
Best Practices for Harmonizing Experimental and Theoretical Data
While a perfect match is unlikely, the goal is to achieve a consistent and understandable trend between your experimental and theoretical results.
-
For the Experimentalist:
-
Consistency is Key: Use the same solvent, supporting electrolyte, and reference electrode for a series of compounds to ensure comparability.
-
Report All Parameters: Clearly state the scan rate, concentrations, and all other relevant experimental details in your publications.
-
Multiple Measurements: Perform multiple CV runs to ensure the reproducibility of your results.
-
-
For the Computational Chemist:
-
Benchmark Your Method: If possible, test different functionals and basis sets on a known compound that is structurally similar to your system of interest.
-
Justify Your Choices: Clearly explain why a particular functional and basis set were chosen for your study.
-
Acknowledge Limitations: Be transparent about the inherent approximations of your theoretical model.
-
Conclusion
The determination of band gaps is a critical step in the characterization of new materials. Both cyclic voltammetry and DFT are powerful tools for this purpose, but they provide different, albeit complementary, pieces of the puzzle. A thorough understanding of the strengths and limitations of each technique is essential for accurate interpretation of the data. By following rigorous, self-validating protocols and by carefully considering the factors that can lead to discrepancies, researchers can confidently and effectively use these methods to advance the development of next-generation materials.
References
-
Bredas, J. L. (2014). Mind the gap! Materials Horizons, 1(1), 17-19. [Link]
-
Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cell applications. Advanced Materials, 23(20), 2367-2371. [Link]
-
Koehorst, R. B. M., van der Veen, M. A., & Sudhölter, E. J. R. (2018). Determination of HOMO and LUMO energy levels of organic materials for opto-electronic applications. RSC Advances, 8(3), 1567-1573. [Link]
-
Koch, W., & Holthausen, M. C. (2001). A chemist's guide to density functional theory. John Wiley & Sons. [Link]
Publish Comparison Guide: Atomic Force Microscopy (AFM) Surface Roughness Analysis of Pharmaceutical Compounds
Executive Summary: The Micro-Topography of Efficacy
In pharmaceutical development, surface roughness is not merely a cosmetic attribute; it is a critical quality attribute (CQA) that governs interfacial phenomena. From the dissolution rate of an Active Pharmaceutical Ingredient (API) to the adhesion strength of a tablet coating, the micro- and nano-topography of a surface dictates performance.
While Scanning Electron Microscopy (SEM) provides excellent lateral visualization, it fails to provide quantitative height data without complex reconstruction.[1] Stylus profilometry, though quantitative, risks damaging soft organic crystals. Atomic Force Microscopy (AFM) stands as the gold standard for quantitative, non-destructive, three-dimensional surface analysis of pharmaceutical solids, offering sub-nanometer vertical resolution in ambient conditions.
This guide provides a rigorous technical comparison of AFM against its alternatives and details a self-validating protocol for analyzing surface roughness in drug development.
Part 1: Technology Comparison – Selecting the Right Tool
The choice of instrument depends on the sample's mechanical properties, the required resolution, and the specific roughness scale.
Table 1: Comparative Analysis of Surface Metrology Techniques
| Feature | Atomic Force Microscopy (AFM) | Scanning Electron Microscopy (SEM) | Optical Profilometry (WLI/Confocal) | Stylus Profilometry |
| Primary Output | 3D Topography (X, Y, Z) | 2D Image (X, Y) | 3D Topography (X, Y, Z) | 2D Profile (Line Scan) |
| Vertical Resolution | < 0.1 nm (High) | N/A (Qualitative contrast) | ~0.1 nm (WLI) to 10 nm (Confocal) | ~1 nm |
| Lateral Resolution | ~1-10 nm (Tip radius dependent) | ~1-5 nm | ~300-500 nm (Diffraction limited) | ~100-500 nm (Tip radius) |
| Sample Environment | Ambient air, Fluid, Controlled gas | High Vacuum (Standard) | Ambient air | Ambient air |
| Sample Prep | Minimal (No coating required) | Conductive coating (Au/Pd) often required | None | None |
| Risk to Sample | Low (Tapping Mode) | High (Beam damage/Heating) | None (Non-contact) | High (Scratching soft APIs) |
| Best For | Nano-roughness, soft organics, crystal facets | Morphology, grain size, qualitative texture | Large area macro-roughness, tablet faces | Hard coatings, quick step-heights |
Decision Logic for Instrument Selection
The following decision tree illustrates when to deploy AFM versus alternative methods based on sample characteristics and data requirements.
Figure 1: Decision matrix for selecting surface metrology instrumentation in pharmaceutical analysis.
Part 2: Scientific Integrity – The AFM Methodology
To ensure Trustworthiness and Expertise , we must move beyond "taking a picture" to "measuring a surface." This requires understanding the physics of the interaction and adhering to ISO standards.
The Physics of Roughness: 2D vs. 3D
Historically, roughness was measured via line profiles (Ra, Rq) under ISO 4287 . However, AFM captures an area, making ISO 25178 (Areal Surface Texture) the correct standard.
-
Ra (Profile) → Sa (Areal): Arithmetical mean height.[2] Represents the general "roughness" but is insensitive to spatial distribution.
-
Rq (Profile) → Sq (Areal): Root mean square height. More sensitive to peaks/valleys and statistically more significant for optical scattering or contact mechanics.
-
Sdr (Developed Interfacial Area Ratio): Crucial for pharma. It measures how much the actual surface area exceeds the projected geometric area. High Sdr correlates with better adhesion (for coatings) or faster dissolution (for APIs).
Experimental Protocol: The Self-Validating Workflow
This protocol is designed for analyzing a generic pharmaceutical powder (API) or polymer-coated tablet .
Step 1: Probe Selection & Calibration
-
Causality: Using a stiff probe on a soft drug crystal will gouge the surface (creating artifacts). Using a blunt probe will miss nano-crevices (tip convolution).
-
Recommendation: Use a silicon probe with a nominal tip radius < 10 nm and a spring constant (
) of ~40 N/m for Tapping Mode. -
Validation: Perform a "Tip Qualification" scan on a standard reference sample (e.g., Titanium roughness standard) to verify tip sharpness before scanning the drug sample.
Step 2: Sample Preparation
-
Method: For powders, disperse a small amount onto a steel puck with double-sided adhesive tape or epoxy. Use compressed gas to remove loose particles.
-
Critical Check: Ensure particles are firmly attached. Loose particles will stick to the AFM tip, causing "streak" artifacts.
Step 3: Image Acquisition (Tapping Mode)
-
Why Tapping Mode? It eliminates lateral shear forces that would otherwise scrape soft organic crystals.
-
Self-Validation (Trace/Retrace): During scanning, monitor the "Trace" (left-to-right) and "Retrace" (right-to-left) lines. They must overlap perfectly. If they separate (hysteresis), the tracking is poor, or the tip is sticking. Action: Reduce scan speed (to < 1 Hz) or adjust integral gain.
Step 4: Image Processing (The "Flattening" Trap)
-
Logic: Raw AFM data often has a "bow" or "tilt" due to the scanner geometry.
-
Protocol: Apply a 1st Order Plane Fit (removes tilt).
-
Warning: Avoid high-order flattening (2nd/3rd order) on spherical particles, as this will subtract the particle's actual shape and distort roughness values.
Part 3: Case Study & Data Analysis
Scenario: A formulation team is comparing two batches of an API. Batch A flows poorly during tableting; Batch B flows well. SEM showed no obvious difference in particle size.
Hypothesis: Nanoscale surface roughness is increasing inter-particulate friction in Batch A.
Experimental Workflow Diagram
Figure 2: The self-validating AFM workflow for pharmaceutical surface analysis.
Results: Quantitative Comparison
The AFM analysis reveals a distinct difference in the nanotexture that SEM missed.
| Parameter (ISO 25178) | Batch A (Poor Flow) | Batch B (Good Flow) | Interpretation |
| Sq (RMS Roughness) | 12.4 nm | 4.1 nm | Batch A is significantly rougher at the nanoscale. |
| Sdr (Surface Area Ratio) | 2.5% | 0.2% | Batch A has 10x more surface area for interlocking/friction. |
| Ssk (Skewness) | +1.2 (Peaks) | -0.4 (Valleys) | Positive skew in Batch A indicates sharp peaks (asperities) that catch and lock particles. |
References
-
NenoVision. (2025). AFM-in-SEM surface study of pharma powder. Retrieved from [Link]
-
AZoM. (2006). Pharmaceutical Product Studies Using Atomic Force Microscopy To Examine Drug Crystal Growth, Particles and Coatings. Retrieved from [Link]
-
Digital Surf. (2025). Surface Metrology Guide: ISO 25178 Areal Parameters. Retrieved from [Link]
-
Oxford Instruments (Asylum Research). (2025). Is AFM the Best Tool for Your Surface Roughness Measurements? Retrieved from [Link]
Sources
Safety Operating Guide
2,6-di(thiophen-2-yl)-4H-thiopyran-4-one proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one
Executive Summary
As a heavily sulfurized heterocyclic organic compound (C13H8OS3), 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one requires specialized operational handling and disposal protocols. Standard municipal or biological waste streams are strictly prohibited for this class of chemical. This guide provides step-by-step, self-validating methodologies for researchers to safely segregate, package, and route this compound for proper high-temperature incineration, ensuring compliance with environmental regulations and laboratory safety standards.
Chemical Profiling & Causality
The structural core of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one contains three sulfur atoms (two within peripheral thiophene rings and one within the central thiopyran-4-one ring). This high sulfur density dictates two critical operational constraints:
-
SOx Generation During Disposal: The thermal degradation (combustion) of this organic material generates significant quantities of sulfur oxides (SOx), specifically sulfur dioxide (SO2) and sulfur trioxide (SO3)[1]. To prevent environmental acidification, hazardous waste generators must ensure this waste is routed exclusively to licensed facilities equipped with flue gas desulfurization systems (scrubbers)[2].
-
Oxidation Hazards: The thioether and thiophene moieties are highly electron-rich. If this compound is inadvertently mixed with strong oxidizing waste streams (e.g., nitric acid, peroxides, or permanganates), it can undergo an uncontrolled, highly exothermic oxidation to sulfoxides and sulfones. Strict segregation from inorganic and oxidizing wastes is mandatory.
Physicochemical & Hazard Profile
Table 1: Chemical Properties and Hazard Identification
| Parameter | Specification / Detail |
| Chemical Name | 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one |
| Molecular Formula | C13H8OS3 |
| Molecular Weight | ~276.4 g/mol |
| Physical State | Solid (Standard Ambient Temperature and Pressure) |
| Primary Hazards | Skin/Eye Irritant; Environmental Hazard (SOx precursor) |
| Incompatibilities | Strong oxidizing agents, strong acids, reactive metals |
| Required PPE | Nitrile gloves, safety goggles, flame-resistant lab coat |
Operational Handling & Waste Segregation Protocols
To ensure trustworthiness and safety, every protocol below is designed as a self-validating system , incorporating built-in verification steps to confirm the procedure was executed correctly.
Protocol 1: Solid Waste Packaging
Use this protocol for pure compound disposal, contaminated filter paper, or solid reaction residues.
-
Step 1: Collection. Transfer the solid waste using an anti-static spatula into a wide-mouth High-Density Polyethylene (HDPE) container.
-
Causality: HDPE eliminates the risk of electrostatic discharge, which could ignite suspended organic dust during the transfer process.
-
-
Step 2: Validation. Visually inspect the container to ensure zero liquid pooling.
-
Self-Validation: Seal the container and invert it 180 degrees for 5 seconds. If no liquid breaches the seal or coats the upper interior walls, the solid state is confirmed.
-
-
Step 3: Labeling. Affix a GHS-compliant hazardous waste label detailing the exact chemical name. Mark the container explicitly as "Hazardous Solid Organic Waste - Sulfur Containing."
Protocol 2: Liquid Waste (Solvent-Dissolved) Segregation
Use this protocol when the compound is dissolved in organic solvents during synthesis or purification.
-
Step 1: Solvent Classification. Identify the primary solvent carrying the waste.
-
Causality: Halogenated organic compounds must be separated into a different waste container from non-halogenated organic waste[3]. Halogenated solvents (e.g., dichloromethane, chloroform) require specialized secondary combustion chambers reaching at least 1100°C to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Non-halogenated solvents can be processed safely at lower baseline temperatures (850°C). Mixing them unnecessarily increases the volume of waste requiring expensive, high-temperature treatment[3].
-
-
Step 2: Transfer. Funnel the solution into the designated "Halogenated" or "Non-Halogenated" organic waste carboy.
-
Step 3: Validation. Verify the carboy headspace.
-
Self-Validation: Ensure the liquid level remains strictly below the 80% fill line marked on the carboy. This guarantees sufficient volume for vapor expansion, preventing dangerous over-pressurization of the waste container[3].
-
Protocol 3: Spill Response Methodology
-
Step 1: Containment. Isolate the spill zone. Do not use water if the compound is in solid form, as it will spread the fine particulate.
-
Step 2: Absorption (For Solutions). Apply an inert, non-combustible absorbent such as vermiculite or diatomaceous earth.
-
Causality: Using combustible absorbents like paper towels or sawdust introduces a severe fire hazard if the sulfur-rich compound comes into contact with trace oxidizers on the benchtop.
-
-
Step 3: Validation. Sweep the absorbed material into a secondary containment bag.
-
Self-Validation: Wipe the spill surface with a dry, white, chemically resistant pad. If the pad remains uncolored (showing no residual yellow/brown tint), mechanical decontamination is complete.
-
Waste Stream Compatibility Matrix
Table 2: Segregation and Routing Guidelines
| Waste Stream | Primary Container | Strict Incompatibilities | Final Disposal Routing |
| Solid Waste | HDPE or Amber Glass | Aqueous liquids, Oxidizers | High-Temp Incineration (SOx Scrubbers) |
| Halogenated Liquid | Vented HDPE Carboy | Alkali metals, Strong Bases | Incineration ≥1100°C (SOx Scrubbers) |
| Non-Halogenated Liquid | Vented HDPE Carboy | Nitric Acid, Peroxides | Incineration ≥850°C (SOx Scrubbers) |
Disposal Routing Workflow
Workflow for the segregation and disposal of sulfur-rich organic waste streams.
References
-
[3] University of Tennessee Institute of Agriculture (UTIA). "Hazardous Waste Guide - UTIA Safety Office." tennessee.edu. Available at: [Link]
-
International Finance Corporation (IFC) / World Bank Group. "WBG Environmental, Health, and Safety (EHS) Guidelines." ifc.org. Available at: [Link]
-
[2] US Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." epa.gov. Available at: [Link]
Sources
Personal protective equipment for handling 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one
As a Senior Application Scientist, I approach the handling of novel, highly conjugated poly-sulfur heterocycles with a strict adherence to the precautionary principle. 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one is a specialized organic compound featuring a central thiopyran-4-one core flanked by two thiophene rings. Because specific Occupational Exposure Limits (OELs) for this exact molecule are not universally established, we must extrapolate its hazard profile from its structural moieties to engineer a self-validating safety protocol[1][2].
The presence of three divalent sulfur atoms within a conjugated framework significantly increases the molecule's lipophilicity. While the solid powder presents a primary inhalation and particulate hazard[3], dissolving this compound in organic solvents (e.g., DMSO, Dichloromethane) creates a potent dermal penetration risk. Furthermore, thiophene derivatives are documented skin sensitizers (H317) and potential systemic toxicants upon repeated exposure[4][5], while the thiopyran-4-one core is associated with acute oral toxicity (H302) and severe eye irritation (H319)[6][7].
Below is the comprehensive, step-by-step operational and safety guide for handling this compound in a research or drug development setting.
Quantitative Hazard & PPE Matrix
To ensure proportional safety measures, Personal Protective Equipment (PPE) must scale with the operational risk and volume. The following table summarizes the mandatory PPE and engineering controls based on the handling scale[1][2].
| Operational Scale | Mass / Volume | Primary Hazard Vector | Mandatory PPE & Engineering Controls |
| Analytical | < 100 mg | Static aerosolization (Dust) | Single nitrile gloves (≥4 mil), safety glasses with side shields, standard lab coat, Class II Fume Hood. |
| Preparative | 100 mg – 5 g | Dermal sensitization, Eye damage | Dual-layer nitrile gloves , chemical splash goggles, flame-resistant (FR) lab coat, Class II Fume Hood. |
| Process / Bulk | > 5 g | Systemic toxicity, Massive spill | Dual-layer gloves (inner nitrile, outer butyl/laminate), face shield over goggles, Tyvek® sleeves, N95/P100 respirator (if outside hood)[3]. |
Operational Workflow & Handling Protocol
Every procedure involving 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one must be a self-validating system. This means each step includes a verification check before proceeding to the next to prevent cascading failures.
Step-by-Step Methodology: Weighing and Transfer
Conjugated organic powders frequently hold static charges. When manipulated with metal spatulas, the powder can suddenly repel and aerosolize, bypassing standard respiratory defenses if engineering controls fail[3].
-
Verify Engineering Controls: Before opening the chemical container, activate the laboratory fume hood and verify the face velocity is between 80–120 feet per minute (fpm) using the digital monitor or a physical tissue test[1][2].
-
Static Mitigation: Wipe the exterior of the analytical balance and the immediate hood surface with a damp, lint-free cloth to increase local humidity and ground static charges. Use anti-static polymeric weigh boats or grounded aluminum boats.
-
PPE Verification: Inspect outer gloves for micro-tears. Ensure chemical splash goggles form a complete seal around the eyes[7].
-
Weighing Execution:
-
Tare the closed weigh boat.
-
Using a ceramic or anti-static coated spatula, carefully transfer the crystalline solid.
-
Crucial Causality: Do not drop the powder from a height. Lower the spatula directly into the boat to minimize the kinetic energy that generates airborne dust.
-
-
Closed-System Transfer: Once weighed, immediately transfer the solid into the target reaction vessel (e.g., round-bottom flask) and seal it with a septum before removing it from the balance area[3].
-
Solvent Addition: Add carrier solvents (e.g., DMF, DCM) via syringe through the septum. Never add highly penetrative solvents to the open powder outside of a controlled exhaust environment.
Caption: Operational workflow for handling highly conjugated thiopyran derivatives.
Spill Response & Decontamination Plan
Thiophene derivatives are highly toxic to aquatic life with long-lasting effects (H410/H411)[5][8]. Under no circumstances should spills be washed into the sink or floor drains.
Immediate Response Protocol
-
Evacuate and Assess: If a spill occurs outside the fume hood, immediately instruct personnel to step back. Assess whether the spill is a dry powder or a solvent solution[3].
-
Solid Powder Spill (Dry):
-
Do not sweep. Sweeping dry poly-sulfur heterocycles generates hazardous respirable dust.
-
Dampen a disposable absorbent pad with a low-toxicity solvent (e.g., isopropanol or water with surfactant)[3].
-
Gently place the damp pad over the powder to suppress dust, then carefully wipe inward toward the center.
-
-
Solution Spill (Wet):
-
Decontamination: After bulk removal, wash the affected surface with a 10% bleach solution or an appropriate solvent to oxidize/remove residual sulfur compounds, followed by a soap and water wash[5].
Caption: Logic tree for targeted spill response and decontamination procedures.
Waste Disposal Plan
Proper disposal is critical for environmental compliance and laboratory safety[3][7].
-
Solid Waste: All contaminated consumables (weigh boats, spatulas, damp absorbent pads, and outer gloves) must be placed in a heavy-duty, clearly labeled "Hazardous Organic Solid Waste" container.
-
Liquid Waste: Solutions containing 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one must be segregated based on the carrier solvent. If dissolved in DCM or Chloroform, route to Halogenated Organic Waste . If dissolved in DMSO, Ethyl Acetate, or Hexane, route to Non-Halogenated Organic Waste .
-
Secondary Containment: Ensure all waste carboys are kept in secondary containment trays to capture any catastrophic failure of the primary vessel.
References
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. National Institutes of Health.
- Safety Data Sheet: Tetrahydro-4H-thiopyran-4-one 1-oxide. ChemScene.
- Chemical Hygiene Plan. Environment, Health and Safety, Cornell University.
- Navigating the Safe Handling of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Comprehensive Guide. Benchchem.
- 1,1-Dioxo-tetrahydro-thiopyran-4-one Safety Data Sheets. Echemi.
- Safety Data Sheet MOL-LUB Ltd: Thiophene Derivatives. MOL.
- Safety Data Sheet - ePli Portal: Thiophene Derivatives. PLI PETRONAS.
- 2-(Tributylstannyl)thiophene Safety Data Sheet. Apollo Scientific.
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemical Hygiene Plan | Environment, Health and Safety [ehs.cornell.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. molcesko.cz [molcesko.cz]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. echemi.com [echemi.com]
- 8. epliportal.pli-petronas.com [epliportal.pli-petronas.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
